molecular formula C7H6ClN3 B1498207 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine CAS No. 1000577-90-1

5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Cat. No.: B1498207
CAS No.: 1000577-90-1
M. Wt: 167.59 g/mol
InChI Key: LRIRKYXDGGZLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine is a high-value azaindole (pyrrolopyridine) derivative with the molecular formula C 7 H 6 ClN 3 and a molecular weight of 167.60 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery, particularly in the synthesis of targeted therapeutic agents. The core pyrrolo[3,2-b]pyridine scaffold is a recognized bioisostere of purines and is a privileged structure in the design of kinase inhibitors . Researchers utilize this and related azaindole frameworks to develop potent inhibitors against a variety of kinase targets, such as the colony-stimulating factor 1 receptor (CSF1R) and B-Raf kinase, which are relevant in oncology . The presence of the chloro substituent at the 5-position and the amine group at the 7-position provides two distinct handles for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling efficient exploration of structure-activity relationships (SAR) . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-3-4(9)7-5(11-6)1-2-10-7/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIRKYXDGGZLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(C=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659995
Record name 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-90-1
Record name 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Among these, 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine stands out as a critical intermediate in the development of targeted therapies, particularly kinase inhibitors. Its unique substitution pattern provides a versatile platform for generating libraries of compounds with high therapeutic potential. This guide offers a comprehensive overview of a strategic synthetic approach to this valuable compound, delving into the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices.

The Significance of the 4-Azaindole Core

The 1H-pyrrolo[3,2-b]pyridine system, also known as 4-azaindole, is a bioisostere of indole, a privileged scaffold in drug discovery. The introduction of a nitrogen atom in the six-membered ring significantly modulates the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced binding affinity and selectivity for biological targets. Derivatives of this core have shown promise in treating a range of diseases, from cancer to inflammatory disorders.

A Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be strategically designed in a multi-step sequence, commencing from readily available starting materials. A plausible and efficient route involves the construction of the pyrrolopyridine core followed by sequential functionalization.

Synthetic Pathway A 2,6-Diaminopyridine B Intermediate 1: 2,6-Diamino-3-iodopyridine A->B Iodination C Intermediate 2: Protected 2,6-Diamino-3-iodopyridine B->C Protection D Intermediate 3: Pyrrolo[3,2-b]pyridine core C->D Sonogashira Coupling & Cyclization E Intermediate 4: 5-Chloro-1H-pyrrolo[3,2-b]pyridine D->E Chlorination F Target Molecule: This compound E->F Amination Sonogashira and Cyclization cluster_0 Sonogashira Coupling cluster_1 Cyclization A Protected 3-Iodopyridine D Coupled Product A->D B Trimethylsilylacetylene B->D C Pd(0) Catalyst C->D E Coupled Product G Pyrrolo[3,2-b]pyridine Core E->G F Base (e.g., K2CO3) F->G

An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine is a heterocyclic organic compound belonging to the pyrrolopyridine class. These structures, also known as azaindoles, are of significant interest in medicinal chemistry due to their diverse biological activities, which include potential as kinase inhibitors and receptor modulators. The strategic placement of a chlorine atom and an amino group on the pyrrolopyridine scaffold can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive overview of the known and extrapolated chemical properties, a plausible synthetic route, and the potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical Properties and Characterization

Direct experimental data for this compound is limited in publicly available literature. However, based on the well-characterized parent molecule, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, and related amino-pyrrolopyridine derivatives, we can infer a set of expected properties.

PropertyValue (Predicted/Inferred)Source/Basis for Inference
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
CAS Number 1048543-73-6
Appearance Likely a solid at room temperature.The parent compound is a solid.[1]
Melting Point Not available. Expected to be higher than the parent compound due to the amino group's potential for hydrogen bonding.
Boiling Point Not available. Expected to be significantly higher than the parent compound's boiling point of 304.9°C due to increased polarity and hydrogen bonding.[2]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and methanol.General solubility trends for similar heterocyclic amines.
pKa Not available. The pyridine nitrogen will be basic, and the pyrrole N-H will be weakly acidic. The 7-amino group will also be basic.
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a broad signal for the amino protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the bicyclic system. The positions of these signals will be characteristic of the pyrrolopyridine core and will be shifted according to the electronic effects of the substituents.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 167 and an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of a compound containing one chlorine atom.

Synthesis and Reactivity

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of substituted pyrrolopyridines. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Proposed Synthetic Pathway

G A 2,6-diaminopyridine B 2-amino-6-chloropyridine A->B Sandmeyer Reaction (NaNO₂, HCl, CuCl) C 2-amino-5-nitro-6-chloropyridine B->C Nitration (HNO₃, H₂SO₄) D 2,5-diamino-6-chloropyridine C->D Reduction (e.g., Fe/HCl or H₂, Pd/C) E This compound D->E Ring Formation (e.g., with chloroacetaldehyde)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol)
  • Chlorination of 2,6-diaminopyridine: The synthesis would likely begin with the selective monochlorination of 2,6-diaminopyridine. A Sandmeyer-type reaction on one of the amino groups could be employed to introduce the chlorine atom at the 6-position.

  • Nitration: The resulting 2-amino-6-chloropyridine would then be nitrated at the 5-position using a mixture of nitric and sulfuric acid. The directing effects of the amino and chloro groups would favor nitration at this position.

  • Reduction of the Nitro Group: The nitro group of 2-amino-5-nitro-6-chloropyridine would be reduced to an amino group to yield 2,5-diamino-6-chloropyridine. Common reducing agents for this transformation include iron in acidic media or catalytic hydrogenation.

  • Pyrrole Ring Formation: The final step would involve the construction of the pyrrole ring. This could be achieved through a reaction of the diamine with a suitable C2 synthon, such as chloroacetaldehyde, followed by cyclization.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, the nucleophilic amino group, and the reactive chloro substituent.

  • Pyrrole Ring: The pyrrole moiety is susceptible to electrophilic substitution, although the pyridine ring's electron-withdrawing nature deactivates it compared to simple pyrroles.

  • Pyridine Ring: The chlorine atom at the 5-position is a potential site for nucleophilic aromatic substitution, which could be exploited for further functionalization.

  • Amino Group: The 7-amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also activates the pyridine ring towards electrophilic substitution.

Potential Applications in Drug Discovery

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of this compound suggests several potential therapeutic applications.

Kinase Inhibition

The 7-amino group can act as a hydrogen bond donor, a key interaction for binding to the hinge region of many protein kinases. The overall scaffold can serve as a template for the design of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown potent antitumor activity.

Receptor Modulation

Pyrrolopyridine derivatives have been investigated as modulators of various G-protein coupled receptors (GPCRs). The electronic properties conferred by the chloro and amino substituents could be tuned to achieve selective binding to specific receptor subtypes.

Antimicrobial and Antiviral Agents

The fusion of pyrrole and pyridine rings is found in some natural and synthetic antimicrobial and antiviral agents. The unique electronic and steric features of this compound make it a candidate for exploration in the development of new anti-infective therapies. For example, some pyrrolo[3,4-c]pyridine derivatives have shown activity against Mycobacterium tuberculosis and HIV-1.[3]

Conclusion

While direct experimental data on this compound remains scarce, its chemical properties and reactivity can be reasonably extrapolated from related, well-studied compounds. The proposed synthetic route provides a viable starting point for its preparation in a laboratory setting. The structural features of this molecule, particularly the presence of the 7-amino group and the 5-chloro substituent on the versatile pyrrolopyridine core, make it a compound of significant interest for further investigation in the field of medicinal chemistry. This guide serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and biological evaluation of this promising heterocyclic compound.

References

  • PubMed. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Available from: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • PubChem. 5-Chloro-1H-pyrrolo(3,2-b)pyridine. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Available from: [Link]

  • ACS Publications. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Available from: [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - PMC. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Key Specifications for Buyers. Available from: [Link]

  • PubMed. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Available from: [Link]

  • PubChem. 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Available from: [Link]

  • CORE. Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. Available from: [Link]

  • PubChem. 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Available from: [Link]

  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Available from: [Link]

  • NIH. 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Available from: [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available from: [Link]

  • PubMed. Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]

Sources

Introduction: The Rise of the Pyrrolopyridine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to multiple, biologically significant targets. The pyrrolopyridine, or azaindole, nucleus is a prime example of such a scaffold.[1][2] Its structural resemblance to the purine ring of adenosine triphosphate (ATP) makes it an ideal starting point for the design of potent kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5]

This guide focuses on a specific, yet under-documented, member of this family: This compound . While direct, extensive literature on this exact molecule is sparse, its structural components provide a strong basis for a well-reasoned hypothesis regarding its mechanism of action. As a Senior Application Scientist, the purpose of this document is not to present established fact, but to synthesize data from analogous compounds to build a predictive model of the molecule's biological function. We will explore its likely role as an ATP-competitive kinase inhibitor, identify its probable molecular targets, and provide a comprehensive framework of experimental protocols for validating this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising compound.

Part 1: The Pyrrolopyridine Core - A Privileged Scaffold for Hinge Binding

The efficacy of the pyrrolopyridine scaffold stems from its function as a bioisostere of adenine.[4][5] This structural mimicry allows it to compete with endogenous ATP for binding within the catalytic site of kinases. The key to this interaction lies in the "hinge region," a flexible glycine-rich loop that connects the N- and C-terminal lobes of the kinase domain. The nitrogen atoms within the pyrrolopyridine core form critical hydrogen bonds with the backbone amide groups of the hinge residues, effectively anchoring the inhibitor in the ATP-binding pocket and preventing the phosphorylation of substrate proteins.[3] This mode of action, known as Type I ATP-competitive inhibition, is a cornerstone of targeted cancer therapy.

ATP_Competitive_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule Hinge Hinge Region Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif (Activation Loop) Inhibitor_Core Pyrrolopyridine Core (Hinge Binder) Inhibitor_Core->Hinge H-Bonds Side_Chain Substituent Group (e.g., 5-Chloro) Side_Chain->Pocket Hydrophobic Interactions ATP ATP ATP->Hinge Blocked

Figure 1: General mechanism of ATP-competitive kinase inhibition.

Part 2: A Mechanistic Hypothesis for this compound

Based on its structure, we hypothesize that This compound functions as a Type I ATP-competitive kinase inhibitor.

  • The Pyrrolo[3,2-b]pyridine Core : This bicyclic system is the primary hinge-binding motif. The nitrogen atoms are positioned to form canonical hydrogen bonds with the kinase hinge, similar to the adenine moiety of ATP.

  • The 7-Amine Group : This exocyclic amine group provides an additional, crucial point for hydrogen bonding, potentially with the hinge backbone or nearby residues, which can significantly enhance binding affinity and potency.

  • The 5-Chloro Group : The chlorine atom at the 5-position likely extends into a hydrophobic pocket adjacent to the hinge region. This interaction can increase van der Waals forces, improve binding affinity, and critically, confer selectivity for certain kinases over others based on the size and character of this pocket.

Probable Kinase Targets

The broader family of pyrrolopyrimidines and pyrrolopyridines has demonstrated activity against a range of kinases critical to cancer progression.[3][6] Therefore, the primary targets for this compound are likely to be receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : As a key mediator of angiogenesis, VEGFR-2 is a well-established cancer drug target. Many pyridine and pyrrolopyrimidine derivatives are potent VEGFR-2 inhibitors.[6][7][8] Inhibition of this pathway would block the formation of new blood vessels that supply tumors with essential nutrients.

  • Fibroblast Growth Factor Receptors (FGFRs) : The FGFR signaling pathway is also implicated in angiogenesis and tumor cell survival. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully used to develop potent FGFR inhibitors.[9]

  • Janus Kinases (JAKs) : Carboxylic acid derivatives of 5-chloro-1H-pyrrolo[3,2-b]pyridine have been specifically utilized in developing JAK3 inhibitors for autoimmune diseases.[10] This suggests the core scaffold has favorable interactions with the JAK family active site.

  • Other Potential Targets : Related scaffolds have shown activity against Akt (Protein Kinase B) for cell survival[11] and Tie-2 for angiogenesis.[12]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Inhibitor 5-Chloro-1H-pyrrolo [3,2-b]pyridin-7-amine Inhibitor->VEGFR2 Inhibits (ATP Competition) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Part 3: A Framework for Experimental Validation

To validate our mechanistic hypothesis, a multi-step, self-validating experimental workflow is essential. This process begins with direct enzyme inhibition, progresses to cellular activity, and is supported by computational modeling.

Experimental_Workflow A Protocol 1: In Vitro Kinase Assay B Protocol 2: Cell-Based Assay A->B Confirm Cellular Potency D Data Analysis & Mechanism Confirmation A->D Determine IC50 & Selectivity B->D Validate Biological Effect C Protocol 3: Molecular Docking C->D Predict Binding Mode

Figure 3: A logical workflow for mechanism of action validation.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To quantify the direct inhibitory effect of this compound on target kinases (e.g., VEGFR-2, FGFR1, JAK3) and determine its IC50 value.

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. A positive result confirms direct, competitive binding, which is the cornerstone of our hypothesis.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in an intermediate plate, starting from 100 µM.

    • Prepare 4X solutions of the target Kinase (e.g., VEGFR-2), Eu-anti-tag Antibody, and the Kinase Tracer in Kinase Buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the serially diluted compound to the assay wells. Include wells for positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of the 4X Kinase/Antibody mix to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells. The final volume will be 10 µL.

    • Centrifuge the plate briefly and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at two wavelengths (e.g., 665 nm for acceptor, 615 nm for donor).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Anti-Proliferation Assay (HUVEC Model)

Objective: To assess the compound's ability to inhibit a biologically relevant process downstream of kinase inhibition (e.g., VEGF-induced proliferation of endothelial cells).

Causality: If the compound inhibits the target kinase (VEGFR-2), it should block the downstream signaling that leads to cell proliferation. This assay bridges the gap between enzymatic inhibition and a physiological outcome.

Methodology:

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.

    • Seed 5,000 HUVECs per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Starve the cells for 4-6 hours in serum-free medium.

    • Prepare a serial dilution of this compound in the assay medium.

    • Pre-treat the cells with the diluted compound for 1 hour.

  • Stimulation and Incubation:

    • Stimulate the cells with a pre-determined optimal concentration of VEGF-A (e.g., 20 ng/mL). Include unstimulated and vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (e.g., using CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the VEGF-stimulated control.

    • Plot the normalized viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the EC50 value.

Part 4: Data Synthesis and Interpretation

The data generated from these protocols should be synthesized to build a cohesive argument for the proposed mechanism of action.

Table 1: Representative Kinase Selectivity Panel Data (Hypothetical)
Kinase TargetIC50 (nM)Fold Selectivity vs. VEGFR-2
VEGFR-2 15 1
FGFR1352.3
JAK315010
Akt185056.7
PKA>10,000>667
FMS (CSF1R)45030

Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent inhibitor of VEGFR-2 and FGFR1, with moderate activity against JAK3. The high IC50 against PKA, a closely related kinase, indicates good selectivity.[11] This profile supports its role as an anti-angiogenic agent.

Table 2: Representative Cellular Activity Data (Hypothetical)
Assay TypeCell LineStimulantEC50 (nM)
Anti-ProliferationHUVECVEGF-A55
Anti-ProliferationNIH-3T3FGF120
Anti-ProliferationTF-1IL-2800

Interpretation: The cellular data corroborates the enzymatic data. The potent inhibition of VEGF-driven HUVEC proliferation (EC50 = 55 nM) is consistent with the potent VEGFR-2 inhibition (IC50 = 15 nM). The weaker effect in an IL-2 driven (JAK/STAT pathway) cell line aligns with the lower potency against JAK3.

Conclusion

This guide posits that This compound acts as a potent, ATP-competitive inhibitor of key protein kinases, particularly those involved in angiogenesis such as VEGFR-2 and FGFR1. This hypothesis is built upon the well-established role of the pyrrolopyridine scaffold as a privileged hinge-binding motif in kinase inhibition.[3] The specific substitutions—a 7-amine for hydrogen bonding and a 5-chloro for hydrophobic interactions—are predicted to enhance both potency and selectivity.

The provided experimental framework offers a robust, logical pathway to validate this mechanism, moving from direct enzyme kinetics to cellular function, and supported by computational analysis. Successful validation would establish this compound as a valuable lead for the development of next-generation targeted therapies in oncology and potentially other disease areas. The true value of this molecule lies not just in its predicted activity, but in the rational, evidence-based approach that can be used to unlock its full therapeutic potential.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link].

  • Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. PubMed. Available at: [Link].

  • Metwally, K. et al. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link].

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. Available at: [Link].

  • Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. ResearchGate. Available at: [Link].

  • 5-(5-chloro-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine. PubChem. Available at: [Link].

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link].

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. Available at: [Link].

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link].

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link].

  • 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. MySkinRecipes. Available at: [Link].

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link].

  • 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. National Institutes of Health. Available at: [Link].

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. Available at: [Link].

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link].

  • Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4- b ]pyridin-5-one. ResearchGate. Available at: [Link].

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. PubMed Central. Available at: [Link].

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. MySkinRecipes. Available at: [Link].

  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem. Available at: [Link].

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link].

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. Available at: [Link].

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link].

  • 5-Chloro-1H-pyrrolo[3, 2-b]pyridine, min 97%, 100 mg. Oakwood Chemical. Available at: [Link].

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link].

  • Discovery of pyrrolo[2,1-f][6][7][13]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central. Available at: [Link].

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link].

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Available at: [Link].

Sources

The Emerging Therapeutic Potential of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, including several approved drugs.[1] This technical guide delves into the therapeutic potential of a specific, yet underexplored, subclass: 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine and its derivatives. Drawing upon extensive research into related pyrrolopyridine isomers and other analogous heterocyclic systems, this document provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this promising compound class. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention, particularly in oncology.

Introduction: The Pyrrolopyridine Scaffold - A Cornerstone of Modern Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] Their structural resemblance to purines allows them to function as effective mimics of endogenous ligands, enabling them to interact with a wide array of biological targets. The inherent modularity of the pyrrolopyridine core permits facile chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The broader class of pyrrolopyridine derivatives has demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

  • Kinase Inhibition: Many pyrrolopyridine-based compounds are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and other diseases.[2][3][4]

  • Antiproliferative Activity: Consequently, these compounds often exhibit potent antiproliferative effects against a range of cancer cell lines.[5][6]

  • Antibacterial Properties: Certain derivatives have shown promise as novel antibacterial agents.[7]

  • Other Therapeutic Areas: The scaffold has also been explored for its potential in treating inflammatory disorders, viral infections, and neurological conditions.[1]

This guide will focus on the largely untapped potential of the This compound core, a scaffold that combines the key pharmacophoric features of a pyrrolopyridine with a strategically positioned chlorine atom and an amino group, offering unique opportunities for targeted drug design.

The this compound Core: Physicochemical Properties and Synthetic Accessibility

The parent compound, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, serves as a crucial starting material for the synthesis of the target amine derivatives. Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

PropertyValueReference
CAS Number 65156-94-7[8][9]
Molecular Formula C₇H₅ClN₂[8][9]
Molecular Weight 152.58 g/mol [8][9]
Physical State Solid
Boiling Point 304.9°C at 760 mmHg[8]
Flash Point 166.8°C[8]
Density 1.425 g/cm³[8]
Purity (typical) ≥97%[8]
Proposed Synthetic Strategies

The synthesis of this compound derivatives can be envisioned through established and robust synthetic methodologies, primarily leveraging modern cross-coupling reactions. A plausible and versatile synthetic workflow is outlined below.

G start 5-Chloro-1H-pyrrolo[3,2-b]pyridine step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate1 5-Chloro-7-nitro-1H-pyrrolo[3,2-b]pyridine step1->intermediate1 step2 Reduction (e.g., Fe/HCl, H₂/Pd-C) intermediate1->step2 product This compound step2->product step3 Buchwald-Hartwig Amination or Suzuki-Miyaura Cross-Coupling on the pyridine ring product->step3 derivatives Diverse Library of N-substituted or C-substituted derivatives step3->derivatives

Caption: Proposed synthetic pathway to this compound and its derivatives.

Detailed Protocol for Buchwald-Hartwig Amination (Hypothetical):

  • To a solution of this compound (1 equivalent) in an anhydrous, deoxygenated solvent such as toluene or dioxane, add the desired aryl or alkyl halide (1.1 equivalents).

  • Add a palladium catalyst, for example, Pd₂(dba)₃ (0.05 equivalents), and a suitable phosphine ligand, such as XPhos or RuPhos (0.1 equivalents).

  • Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Predicted Biological Activities and Key Therapeutic Targets

Based on the extensive literature on related pyrrolopyridine and pyrrolo-pyrimidine scaffolds, derivatives of this compound are predicted to exhibit potent activity as kinase inhibitors . The primary rationale for this hypothesis is the ability of the pyrrolopyridine core to act as an ATP-competitive inhibitor by forming key hydrogen bonding interactions with the hinge region of the kinase active site.

Potential Kinase Targets

Several kinase families are likely to be targeted by this scaffold:

  • Epidermal Growth Factor Receptor (EGFR): A well-established target in various cancers.[5][6] Derivatives could be designed to inhibit both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in numerous malignancies.[3][10] The pyrrolopyridine scaffold has been successfully employed to develop potent FGFR inhibitors.

  • Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS): A key player in the tumor microenvironment, making it an attractive target for cancer immunotherapy.[4]

  • Cell Division Cycle 7 (Cdc7) Kinase: An emerging target in oncology due to its critical role in DNA replication and cell cycle progression.[2][11]

G scaffold This compound Derivatives target1 EGFR scaffold->target1 target2 FGFR scaffold->target2 target3 CSF-1R (FMS) scaffold->target3 target4 Cdc7 scaffold->target4 pathway1 Cell Proliferation & Survival target1->pathway1 target2->pathway1 pathway2 Angiogenesis target2->pathway2 pathway3 Tumor Microenvironment Modulation target3->pathway3 pathway4 DNA Replication & Cell Cycle Control target4->pathway4 outcome Anticancer Activity pathway1->outcome pathway2->outcome pathway3->outcome pathway4->outcome

Caption: Predicted biological targets and downstream effects of this compound derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, a tiered approach to biological evaluation is recommended.

In Vitro Kinase Inhibition Assays

The primary mechanism of action can be confirmed and quantified using in vitro kinase assays. A typical protocol for an EGFR kinase assay is provided below.

Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: EGFR kinase, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), Eu-anti-GST antibody, and the test compounds.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Procedure: a. Prepare a serial dilution of the test compounds in the assay buffer. b. In a 384-well plate, add the test compound, followed by the EGFR kinase and the Eu-anti-GST antibody mixture. c. Incubate for 15 minutes at room temperature. d. Add the tracer to each well. e. Incubate for 60 minutes at room temperature. f. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Antiproliferative Assays

The efficacy of the compounds at the cellular level can be determined using antiproliferative assays on relevant cancer cell lines.

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Lines: A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic carcinoma), HT-29 (colorectal adenocarcinoma).[5]

  • Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound derivatives is not yet available, valuable insights can be extrapolated from related compound series.

Table 2: Representative Biological Data for Related Pyrrolopyridine and Indole Derivatives

Compound ScaffoldTarget(s)Key DerivativeActivity (GI₅₀/IC₅₀)Reference
Pyrido[3,4-b]indol-1-oneEGFRWT/EGFRT790MCompound 5fGI₅₀ = 29 nM; IC₅₀ = 9.5 nM (T790M)[5]
5-Chloro-indole-2-carboxylateEGFR/BRAFV600ECompound 3eGI₅₀ = 29 nM; IC₅₀ = 68 nM (EGFR)[6]
1H-pyrrolo[2,3-b]pyridineCdc7 KinaseCompound 42IC₅₀ = 7 nM[2]
Pyrrolo[3,2-c]pyridineFMS KinaseCompound 1rIC₅₀ = 30 nM[4]
1H-pyrrolo[2,3-b]pyridineFGFR1/2/3Compound 4hIC₅₀ = 7 nM (FGFR1)[3]

Key Hypotheses for SAR Exploration:

  • N-7 Substitution: The amino group at the 7-position is a prime handle for introducing diversity. Aryl and heteroaryl substitutions could enhance potency by forming additional interactions within the kinase active site.

  • C-5 Chloro Group: The chlorine atom at the 5-position likely occupies a hydrophobic pocket. Modifications at this position, or its replacement with other halogens or small lipophilic groups, could modulate selectivity and potency.

  • Pyrrole N-1 Substitution: Alkylation or arylation at the N-1 position of the pyrrole ring can influence the electronic properties of the heterocyclic system and provide another vector for exploring SAR.

  • Modifications to the Pyrrole Ring: Substitution at other positions on the pyrrole ring could be explored to optimize binding affinity and physicochemical properties.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly kinase inhibitors for oncology. This technical guide provides a comprehensive, evidence-based framework to initiate and advance drug discovery programs based on this core structure. By leveraging the proposed synthetic strategies, employing the detailed biological evaluation protocols, and systematically exploring the structure-activity relationships, researchers can unlock the full therapeutic potential of this exciting class of compounds.

References

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Key Specifications for Buyers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • PubChem. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. Available from: [Link]

  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1253. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 27(19), 6599. Available from: [Link]

  • Youssif, B. G. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. ResearchGate. Available from: [Link]

  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. Available from: [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1743. Available from: [Link]

  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239. Available from: [Link]

  • Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. Available from: [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2581. Available from: [Link]

  • Gámez-Valenzuela, S., et al. (2022). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 27(18), 5851. Available from: [Link]

  • Hagiwara, M., et al. (2017). Activity cliff for 7-substituted pyrrolo-pyrimidine inhibitors of HCK explained in terms of predicted basicity of the amine nitrogen. Bioorganic & Medicinal Chemistry, 25(16), 4439-4446. Available from: [Link]

  • Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships. ResearchGate. Available from: [Link]

  • Tungen, J. E., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(23), 4252. Available from: [Link]

  • Li, D., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831. Available from: [Link]

  • Rojas-Lechuga, M. J., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(14), 5393. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available from: [Link]

  • Hradil, P., et al. (2018). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 23(11), 2841. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available from: [Link]479/)

Sources

An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 65156-94-7): A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The initial topic request specified "5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine" with CAS number 65156-94-7. However, extensive database verification confirms that CAS 65156-94-7 correctly corresponds to 5-Chloro-1H-pyrrolo[3,2-b]pyridine .[1][2][3] This guide will focus on the scientifically validated compound associated with this CAS number. This distinction is critical for ensuring experimental accuracy and reproducibility.

Executive Summary: The Strategic Importance of a Privileged Heterocycle

5-Chloro-1H-pyrrolo[3,2-b]pyridine, also known as 5-chloro-4-azaindole, is a halogenated heterocyclic compound that has emerged as a crucial building block in medicinal chemistry.[3][4] Its structural arrangement, featuring a pyrrole ring fused to a pyridine ring, creates a bioisostere of indole that is frequently employed in the design of targeted therapeutics. The presence and position of the chlorine atom and the pyridine nitrogen offer synthetic handles for diversification, enabling chemists to modulate the physicochemical properties and biological activity of derivative compounds. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical workflow. The properties of 5-Chloro-1H-pyrrolo[3,2-b]pyridine are summarized below.

PropertyValueSource(s)
CAS Number 65156-94-7[1][2]
Molecular Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [1][2]
IUPAC Name 5-chloro-1H-pyrrolo[3,2-b]pyridine[2]
Synonyms 5-Chloro-4-azaindole[3]
Appearance Solid[1]
SMILES Clc1ccc2[nH]ccc2n1[1]
InChI Key RFPQVCYUKAYKEG-UHFFFAOYSA-N[1][2]

Synthesis Pathway and Mechanistic Considerations

The synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is a multi-step process that requires careful control of reaction conditions. A representative pathway begins with the nitration of 2-amino-6-methylpyridine.[5] The causality behind this initial step is to introduce a nitro group that will later be transformed to facilitate the cyclization required to form the pyrrole ring.

Step-by-Step Synthesis Protocol
  • Nitration: 2-amino-6-methylpyridine is treated with a mixture of concentrated sulfuric and nitric acids at low temperatures (0-20°C) to yield 2-amino-5-nitro-6-methylpyridine.[5] The low temperature is crucial to control the exothermic reaction and prevent over-nitration or degradation.

  • Diazotization and Hydrolysis: The resulting amino compound is treated with sodium nitrite in sulfuric acid. This forms an unstable diazonium salt, which is subsequently hydrolyzed to 2-hydroxy-5-nitro-6-methylpyridine.[5]

  • Chlorination: The hydroxy group is replaced with a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to form 2-chloro-5-nitro-6-methylpyridine.

  • Reductive Cyclization: The nitro group is then reduced, often using a reducing agent like stannous chloride (SnCl₂) or catalytic hydrogenation. The resulting amine undergoes intramolecular cyclization to form the pyrrole ring of the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold.

G cluster_synthesis Synthesis Workflow Start 2-Amino-6-methylpyridine Nitration Nitration (H₂SO₄, HNO₃, 0-20°C) Start->Nitration Intermediate1 2-Amino-5-nitro-6-methylpyridine Nitration->Intermediate1 Diazotization Diazotization & Hydrolysis (NaNO₂, H₂SO₄) Intermediate1->Diazotization Intermediate2 2-Hydroxy-5-nitro-6-methylpyridine Diazotization->Intermediate2 Chlorination Chlorination (e.g., POCl₃) Intermediate2->Chlorination Intermediate3 2-Chloro-5-nitro-6-methylpyridine Chlorination->Intermediate3 Cyclization Reductive Cyclization (e.g., SnCl₂) Intermediate3->Cyclization End 5-Chloro-1H-pyrrolo[3,2-b]pyridine Cyclization->End

A representative synthetic workflow for 5-Chloro-1H-pyrrolo[3,2-b]pyridine.

Chemical Reactivity and Strategic Application in Synthesis

The utility of 5-Chloro-1H-pyrrolo[3,2-b]pyridine as a synthetic intermediate stems from the distinct reactivity of its three key features: the pyrrole NH, the pyridine ring, and the C5-chloro substituent.

  • N-H of the Pyrrole: The pyrrole nitrogen is weakly acidic and can be deprotonated or undergo N-alkylation or N-arylation. In many synthetic sequences, this position is protected using groups like SEM (trimethylsilylethoxymethyl) or BOC (tert-butyloxycarbonyl) to prevent unwanted side reactions before being deprotected in a final step.[6]

  • C5-Chloro Group: The chlorine atom is a versatile functional handle. It is amenable to displacement via nucleophilic aromatic substitution (SNAr) or, more commonly, serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups at this position.

  • Pyrrolopyridine Core: The core itself can undergo electrophilic substitution, although the pyridine ring deactivates the system compared to a simple indole.

Key Transformation Protocols
  • Suzuki-Miyaura Cross-Coupling: To form a C-C bond at the C5 position, 5-Chloro-1H-pyrrolo[3,2-b]pyridine can be reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃). This is a cornerstone reaction for building molecular complexity.[6]

  • Buchwald-Hartwig Amination: To form a C-N bond, the chloro-substituent can be coupled with a primary or secondary amine using a palladium catalyst and a suitable phosphine ligand (e.g., BINAP, XPhos). This reaction is fundamental for synthesizing derivatives with amine functionalities, which are common in kinase inhibitors.[6]

G cluster_reactions Key Synthetic Transformations Core 5-Chloro-1H-pyrrolo[3,2-b]pyridine Suzuki Suzuki Coupling (R-B(OH)₂, Pd Catalyst, Base) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst, Base) Core->Buchwald C-N Bond Formation N_Protect N-H Protection (e.g., SEM-Cl, (Boc)₂O) Core->N_Protect Pyrrole Reactivity Product_Suzuki 5-Aryl/Alkyl-pyrrolo[3,2-b]pyridine Suzuki->Product_Suzuki Product_Buchwald 5-Amino-pyrrolo[3,2-b]pyridine Derivative Buchwald->Product_Buchwald Product_Protect N-Protected Intermediate N_Protect->Product_Protect

Primary reaction pathways for synthetic diversification.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The azaindole scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[7][8] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrrolopyridine core mimics the adenine region of ATP, allowing it to bind effectively to the ATP-binding site (the "hinge region") of many kinases.[9]

While 5-Chloro-1H-pyrrolo[3,2-b]pyridine itself is an intermediate, its derivatives are integral to the structure of potent inhibitors. For instance, related pyrrolopyridine cores are found in inhibitors of:

  • Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as potent PDE4B inhibitors for treating CNS diseases.[10]

  • Protein Kinase B (Akt): Pyrrolo[2,3-d]pyrimidine derivatives, structurally similar to our core, have been optimized to create selective, orally active inhibitors of Akt for cancer therapy.[9]

  • Colony-Stimulating Factor-1 Receptor (CSF-1R): The drug Pexidartinib, used to treat tenosynovial giant cell tumors, features a 5-chloro-1H-pyrrolo[2,3-b]pyridine core, demonstrating the clinical relevance of this scaffold.[11]

The chlorine atom at the C5 position is often replaced with more complex groups via cross-coupling to extend into other pockets of the kinase active site, thereby enhancing potency and selectivity.

Safety, Handling, and Storage

Proper handling of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is essential due to its hazardous nature.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[2][12]
Serious Eye Damage H318Causes serious eye damage[2][12]
Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[13]

  • Dispensing: As a solid, avoid generating dust. Use appropriate tools for transfer.

  • In Case of Contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[12][13]

    • Skin: Wash off with soap and plenty of water.[12]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Some suppliers recommend refrigerated storage.[13]

Conclusion

5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 65156-94-7) is more than a simple heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, particularly at the C5-chloro position, provides a reliable platform for constructing complex molecular architectures. Its proven value as a core scaffold in clinically relevant kinase inhibitors underscores its importance. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research program aiming to leverage this potent building block in the development of next-generation therapeutics.

References

  • [No Author]. (n.d.). The Critical Role of Intermediates in Vemurafenib Synthesis. Google Cloud. 14

  • [No Author]. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH. 15

  • [No Author]. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib. Google Patents.

  • [No Author]. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.

  • [No Author]. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine AldrichCPR 65156-94-7. Sigma-Aldrich.

  • [No Author]. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. PubChem.

  • [No Author]. (n.d.). 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBALDEHYDE. CymitQuimica.

  • [No Author]. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine - [C5565]. Synthonix.

  • [No Author]. (2017). Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics.

  • [No Author]. (n.d.). 5-Chloro-1H-pyrrolo 3,2-b pyridine AldrichCPR 65156-94-7 - Safety Information. Sigma-Aldrich.

  • [No Author]. (n.d.). 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE Safety Data Sheets. Echemi.

  • [No Author]. (n.d.). 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE. Echemi.

  • [No Author]. (n.d.). 65156-94-7|5-Chloro-1H-pyrrolo[3,2-b]pyridine. Ambeed.

  • [No Author]. (n.d.). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. PubMed.

  • [No Author]. (n.d.). 5-(5-chloro-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine. PubChem.

  • [No Author]. (n.d.). 65156-94-7|5-Chloro-1H-pyrrolo[3,2-b]pyridine. BLDpharm.

  • [No Author]. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Key Specifications for Buyers. NINGBO INNO PHARMCHEM CO.,LTD.

  • [No Author]. (n.d.). SAFETY DATA SHEET.

  • [No Author]. (n.d.). 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Sigma-Aldrich.

  • [No Author]. (n.d.). How to Prepare 5-Chloro-1H-pyrrolo[3,2-b]pyridine?. Guidechem.

  • [No Author]. (n.d.). 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. MySkinRecipes.

  • [No Author]. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.

  • [No Author]. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem.

  • [No Author]. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-28-3. TCI Chemicals.

  • [No Author]. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

  • [No Author]. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. chemicalbook.

  • Kozanecka-Okupnik, W., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. MDPI.

  • [No Author]. (n.d.). 5-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine. BLD Pharm.

  • [No Author]. (n.d.). 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. ChemShuttle.

  • [No Author]. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem.

  • [No Author]. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. PubMed Central.

  • [No Author]. (2013). Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. CORE.

  • [No Author]. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • [No Author]. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.

  • [No Author]. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry - ACS Publications.

  • [No Author]. (n.d.). 5-Chloro-1H-pyrrolo[3, 2-b]pyridine, min 97%, 100 mg. Biosynth.

  • [No Author]. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.

  • [No Author]. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central.

  • [No Author]. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, 6-chloro-, Methyl ester | 1211580-34-5.

  • [No Author]. (n.d.). 5-Chloro-1h-pyrrolo(2,3-b)pyridine 7-oxide;. AAA-Chem.

  • [No Author]. (n.d.). 5-Bromo-1H-pyrazolo 3,4-b pyridin-3-amine AldrichCPR 405224-24-0. Sigma-Aldrich.

Sources

A Technical Guide to the Spectral Analysis of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted in Spectroscopic Analysis

In the landscape of drug discovery and materials science, the comprehensive characterization of novel heterocyclic compounds is paramount. 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, a member of the azaindole family, represents a scaffold of significant interest due to the established biological activities of related structures. This guide is conceived as a robust framework for understanding the spectral properties of this specific molecule.

It is critical to establish at the outset that while extensive research has been conducted on the synthesis and spectral properties of various pyrrolopyridine and azaindole derivatives, a complete, publicly available experimental dataset for this compound is not readily found in the current body of scientific literature. Therefore, this document adopts a dual-pronged approach rooted in scientific integrity:

  • Predictive Analysis: Leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon spectral data from structurally analogous compounds, we will present a predicted spectral profile for the target molecule. This predictive approach is not a substitute for empirical data but serves as a scientifically grounded hypothesis for what a researcher should expect to observe.

  • Methodological Empowerment: To ensure this guide is a self-validating system, we provide detailed, field-proven experimental protocols for the acquisition of the spectral data discussed. This empowers researchers to generate their own empirical data, which can then be compared against the predictions herein.

This guide is structured to provide not just data, but the scientific reasoning behind it, fostering a deeper understanding of the relationship between molecular structure and spectral output.

Molecular Structure and Its Spectroscopic Implications

This compound is a bicyclic heteroaromatic compound. Its structure, a fusion of a pyrrole and a pyridine ring, is embellished with a chlorine atom and an amine group. These features are key determinants of its electronic and, consequently, its spectral properties.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is dictated by the chemical environment of each proton, which is influenced by electron-donating and electron-withdrawing groups and by through-bond and through-space coupling interactions. For this compound, we anticipate signals in the aromatic region (typically 6.0-9.0 ppm) and for the amine and pyrrole N-H protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~11.5 - 12.0broad singlet-H-1 (pyrrole N-H)The pyrrole N-H proton is acidic and often appears as a broad signal at a downfield chemical shift.
~7.5 - 7.8doublet~2.0 - 2.5H-2The proton at C2 is expected to show coupling to the proton at C3. Its chemical shift is influenced by the adjacent pyrrole nitrogen.
~6.5 - 6.8doublet~2.0 - 2.5H-3The proton at C3 couples with H-2. The electron-rich nature of the pyrrole ring shifts it upfield relative to typical pyridine protons.
~6.0 - 6.3singlet-H-6This proton is on the pyridine ring, flanked by the electron-donating amine group and the carbon atom bearing the chloro group. The lack of adjacent protons should result in a singlet.
~6.5 - 7.0broad singlet--NH₂Amine protons are often broad due to quadrupolar relaxation and exchange with trace amounts of water. The chemical shift can vary.

Trustworthiness: Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and to slow down the exchange of N-H protons, often allowing for their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of at least 0 to 14 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the N-H protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR transfer->instrument setup Set Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for ¹H NMR data acquisition and processing.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronegativity of their substituents. In this compound, we expect to see seven distinct signals for the seven carbon atoms in the bicyclic system.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C-7aThis is a quaternary carbon at the fusion of the two rings and is adjacent to two nitrogen atoms, leading to a downfield shift.
~145 - 150C-7The carbon atom bonded to the electron-donating amino group will be significantly shielded and shifted upfield compared to other pyridine carbons.
~140 - 145C-5The carbon atom bearing the chlorine atom will be deshielded due to the electronegativity of chlorine.
~125 - 130C-3aAnother quaternary carbon at the ring junction, its chemical shift will be influenced by the adjacent nitrogen and the fused pyrrole ring.
~120 - 125C-2This carbon in the pyrrole ring is adjacent to the nitrogen and is expected in this region.
~100 - 105C-3A typical chemical shift for a carbon in an electron-rich pyrrole ring.
~95 - 100C-6This carbon is on the pyridine ring and is influenced by the adjacent amino and chloro-substituted carbons.

Trustworthiness: Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize the same NMR spectrometer as for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon atoms.

    • Set the spectral width to cover a range of at least 0 to 160 ppm.

    • A 30° pulse angle is typically used to allow for faster repetition rates.

    • The relaxation delay can be shorter than for ¹H NMR (e.g., 2 seconds).

    • A larger number of scans will be required to obtain a good signal-to-noise ratio (e.g., 1024 or more), as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

  • Processing: Apply a Fourier transform, phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Expertise & Experience: Interpreting the Mass Spectrum

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, we would expect to see a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2⁺).

Predicted Mass Spectrometry Data

m/z (Predicted)AssignmentRationale
167[M]⁺ (with ³⁵Cl)Molecular ion peak for C₇H₆³⁵ClN₃.
169[M+2]⁺ (with ³⁷Cl)Isotopic peak for C₇H₆³⁷ClN₃. The intensity should be approximately 32% of the M⁺ peak.
132[M-Cl]⁺A potential fragment resulting from the loss of the chlorine atom.

Trustworthiness: Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound (less than 1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole mass analyzer. ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak with minimal fragmentation.

  • Acquisition Parameters:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from approximately m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak and its corresponding M+2 isotope peak. Analyze any significant fragment ions to gain further structural information.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_an_ms Data Analysis dissolve_ms Dissolve in Methanol instrument_ms ESI-TOF MS dissolve_ms->instrument_ms infuse Infuse into Source instrument_ms->infuse acquire_ms Acquire Spectrum infuse->acquire_ms id_m Identify [M]⁺ acquire_ms->id_m id_iso Identify Isotope Pattern id_m->id_iso id_frag Analyze Fragments id_m->id_frag Final Mass Spectrum Final Mass Spectrum id_iso->Final Mass Spectrum

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: Interpreting the IR Spectrum

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Data

Wavenumber (cm⁻¹)VibrationRationale
3400 - 3200N-H stretch (amine and pyrrole)The N-H stretching vibrations of both the amine and the pyrrole will appear in this region. The amine may show two distinct bands for symmetric and asymmetric stretching.
3100 - 3000Aromatic C-H stretchCharacteristic stretching vibrations for C-H bonds on the aromatic rings.
1650 - 1550C=C and C=N stretchAromatic ring stretching vibrations.
1620 - 1580N-H bend (amine)The scissoring vibration of the primary amine.
850 - 750C-Cl stretchThe stretching vibration of the carbon-chlorine bond.

Trustworthiness: Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Predictive Framework for Spectroscopic Elucidation

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The provided interpretations and detailed experimental protocols are designed to empower researchers in their efforts to synthesize and characterize this and related molecules. The convergence of predicted data with empirically acquired spectra will provide a robust and definitive structural elucidation. As with all scientific endeavors, the principles of rigorous experimentation and careful data interpretation remain the cornerstones of discovery.

References

  • General NMR Spectroscopy Principles

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
    • URL: [Link]

  • NMR Data of Related Pyrrolopyrimidines

    • Title: A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors
    • Source: The Royal Society of Chemistry
    • URL: [Link][1]

  • Synthesis and NMR of Pyrrolo[2,3-b]pyridines

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection
    • Source: PMC - PubMed Central
    • URL: [Link][2]

  • Mass Spectrometry Principles

    • Title: Mass Spectrometry: A Textbook
    • Source: Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.
    • URL: [Link]

  • IR Spectroscopy Principles and Tables

    • Title: Introduction to Spectroscopy
    • Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
    • URL: [Link]

Sources

Introduction: The Crucial Role of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine: Solubility and Stability Profiling

This compound is a heterocyclic compound of interest within the broader class of pyrrolopyridines, a scaffold known for its diverse biological activities. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from bioavailability and formulation to shelf-life and safety.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Recognizing that publicly available data on this specific molecule is limited, this document is structured as a practical, protocol-driven manual for researchers and drug development professionals. It outlines the requisite experimental workflows, explains the rationale behind methodological choices, and provides a template for generating the robust data package necessary for advancing a compound through the discovery pipeline.

Part 1: Solubility Characterization

A compound's solubility dictates its ability to be absorbed and distributed in the body, making it a cornerstone of preclinical assessment. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound before it begins to precipitate from a solution that has been rapidly prepared, typically from a high-concentration DMSO stock. This high-throughput screening method is invaluable in early-stage discovery for quickly ranking compounds.[1][2]

This protocol is designed for a 96-well plate format, allowing for efficient analysis.

1. Preparation of Stock Solution:

  • Accurately weigh approximately 1-2 mg of this compound.
  • Dissolve in 100% DMSO to create a 10 mM stock solution.
  • Causality Insight: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, providing a consistent starting point for the assay.

2. Plate Preparation:

  • In a clear-bottom 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 2 mM, 1 mM, 0.5 mM, etc.).
  • Include a DMSO-only blank control.

3. Assay Execution:

  • To each well containing the DMSO dilutions, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.[1]
  • Mix the plate thoroughly on a plate shaker for a brief period (e.g., 2 minutes).
  • Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set time, typically 1-2 hours.[3]

4. Data Acquisition:

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
  • The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilutions Serial Dilutions in DMSO stock->dilutions add_buffer Add Aqueous Buffer (pH 7.4) dilutions->add_buffer incubate Incubate (1-2h, 25°C) add_buffer->incubate read_plate Measure Turbidity (Nephelometry) incubate->read_plate result Determine Solubility Concentration read_plate->result

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after an extended period, where the dissolved and solid forms are in equilibrium.[4] This "shake-flask" method is more time and resource-intensive but provides the gold standard for solubility data, which is critical for formulation development.[5]

1. Sample Preparation:

  • Add an excess of solid this compound (e.g., 1-2 mg) to a series of glass vials.[5]
  • Causality Insight: Using an excess of solid material ensures that equilibrium is reached and the resulting solution is truly saturated.

2. Solvent Addition:

  • To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous and organic solvents. A recommended starting set is provided in the table below.

3. Equilibration:

  • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
  • Agitate the samples for at least 24 hours to ensure equilibrium is reached.[3]

4. Sample Processing:

  • After incubation, allow the vials to stand to let the undissolved solid settle.
  • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

5. Quantification:

  • Prepare a calibration curve of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
  • Dilute the filtered supernatant and quantify the concentration of the dissolved compound against the calibration curve.

Table 1: Suggested Solvents for Thermodynamic Solubility Profiling

Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 3.0 (e.g., citrate buffer)Represents acidic conditions of the stomach.
pH 7.4 (e.g., phosphate-buffered saline)Represents physiological pH of blood and tissues.
pH 9.0 (e.g., borate buffer)Assesses solubility in basic conditions.
Organic Solvents Methanol, EthanolCommon polar protic solvents used in synthesis and formulation.
AcetonitrileCommon polar aprotic solvent.
Dichloromethane (DCM)A non-polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)A strong polar aprotic solvent, often used for stock solutions.

Part 2: Stability Assessment

Evaluating the intrinsic stability of a drug candidate is mandated by regulatory agencies like the ICH and FDA.[6][7][8] Forced degradation, or stress testing, is a systematic process to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10]

Development of a Stability-Indicating HPLC Method

A prerequisite for stability testing is a validated analytical method that can separate the parent compound from all potential degradation products.

1. Column and Mobile Phase Screening:

  • Begin with a standard C18 reversed-phase column.
  • Screen various mobile phase compositions, such as gradients of acetonitrile or methanol with buffered aqueous phases (e.g., ammonium acetate, phosphate buffer).
  • Causality Insight: The pyrrolopyridine core is aromatic and will have good retention on a C18 column. The amine and chloro substituents will influence polarity, and a gradient elution is necessary to ensure separation of potential degradants with a wide range of polarities.

2. Method Optimization:

  • Fine-tune the gradient slope, flow rate, and column temperature to achieve optimal resolution between the parent peak and any observed degradant peaks.
  • Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity.
Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being so extensive that secondary degradation occurs.[11]

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample is stored under ambient, protected conditions.

1. Acidic and Basic Hydrolysis:

  • Acidic: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).
  • Basic: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.
  • Causality Insight: The pyridine ring nitrogen is basic and will be protonated in acid, which may affect the stability of the heterocyclic system. The amine group may be susceptible to hydrolysis under harsh pH conditions.[12]

2. Oxidative Degradation:

  • Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
  • Causality Insight: Aromatic amines and electron-rich heterocyclic systems can be susceptible to oxidation, potentially forming N-oxides or other oxygenated derivatives.[11]

3. Thermal Degradation:

  • Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).
  • Causality Insight: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.

4. Photostability:

  • Expose a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B.
  • A control sample should be wrapped in aluminum foil to exclude light.
  • Causality Insight: Aromatic systems can absorb UV light, leading to photochemical degradation. The presence of a chloro-substituent can sometimes increase photosensitivity.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C24-72 hoursCleavage of the amine, modification of the heterocyclic core.
Base Hydrolysis 0.1 M NaOH, 25-40°C2-24 hoursHydrolysis of the amine, potential ring-opening under harsh conditions.
Oxidation 3% H₂O₂, 25°C6-24 hoursFormation of N-oxides, hydroxylation of the aromatic rings.
Thermal (Solid) 80°C48 hoursGeneral decomposition, dependent on melting point and structure.
Thermal (Solution) 80°C48 hoursSolvent-assisted degradation, polymerization.
Photolytic ICH Q1B compliant light source (UV/Vis)VariablePhotochemical reactions, potential dehalogenation.

Diagram: Forced Degradation and Analysis Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acidic (HCl) hplc Stability-Indicating HPLC-PDA acid->hplc base Basic (NaOH) base->hplc oxide Oxidative (H2O2) oxide->hplc thermal Thermal thermal->hplc photo Photolytic (UV/Vis) photo->hplc mass_spec LC-MS for Identification hplc->mass_spec pathways Degradation Pathways hplc->pathways method Validated Analytical Method hplc->method products Degradation Products mass_spec->products parent This compound Solution parent->acid parent->base parent->oxide parent->thermal parent->photo

Caption: A systematic approach to forced degradation studies.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. By systematically applying these techniques, researchers can generate a high-quality data package that not only fulfills regulatory expectations but also provides critical insights into the compound's behavior. This knowledge is indispensable for making informed decisions, mitigating development risks, and ultimately, paving the way for the successful translation of a promising molecule into a viable therapeutic agent.

References

  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Key Specifications for Buyers.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • CymitQuimica. (n.d.). 5-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBALDEHYDE.
  • TCI Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine AldrichCPR.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Szafrański, K., & Szafrański, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • Simov, V., et al. (2012). Structure-based discovery of C-2 substituted imidazo-pyrrolopyridine JAK1 inhibitors with improved selectivity over JAK2. Bioorganic & Medicinal Chemistry Letters, 22(24), 7491-7496. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • LibreTexts Chemistry. (2025). Heterocyclic Amines. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Almansour, A. I., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(19), 4437. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2020). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. Molecules, 25(21), 5024. Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Toronto Research Chemicals. (n.d.). Product Data Sheet.
  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Fisher Scientific. (2025). 2-Amino-5-chloropyridine Safety Data Sheet.
  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • PhRMA Analytical Research and Development Steering Committee. (2001). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • ChemNet. (n.d.). 5-chloro-1H-pyrrolo[3,2-b]pyridine.
  • ChemScene. (2025). 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Safety Data Sheet.
  • FUJIFILM Wako. (n.d.). 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Sources

The Pyrrolopyridine Scaffold: A Privileged Motif for Novel Therapeutics – An In-depth Technical Guide to Identifying and Validating Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Pyrrolopyridine Core

The pyrrolopyridine scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in modern medicinal chemistry. Its intrinsic ability to mimic the purine ring of ATP allows it to effectively interact with the ATP-binding sites of a multitude of enzymes, most notably protein kinases.[1][2] This inherent characteristic has propelled the development of numerous pyrrolopyridine-based compounds as potent and selective inhibitors for a range of therapeutic targets. The clinical success of vemurafenib, a pyrrolopyridine derivative for the treatment of melanoma, stands as a testament to the therapeutic potential of this scaffold.[1] This guide provides an in-depth exploration of the potential therapeutic targets of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine analogs, offering a technical roadmap for researchers and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Part 1: The Kinase Superfamily - A Primary Hunting Ground for Pyrrolopyridine Analogs

The human kinome represents a vast and fertile landscape for therapeutic intervention, particularly in oncology and immunology. The structural similarity of the pyrrolopyridine nucleus to the purine core of ATP makes it an ideal starting point for the design of kinase inhibitors.[1] The general mechanism involves competitive binding to the ATP pocket in the kinase hinge region, thereby blocking the phosphotransferase activity of the enzyme. The selectivity of these inhibitors is largely conferred by the various substituents appended to the core scaffold.[1]

Key Kinase Targets for this compound Analogs

Based on extensive research into pyrrolopyridine derivatives, several kinase families have been identified as high-priority targets:

  • FMS Kinase (CSF-1R): FMS kinase is over-expressed in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[3] Analogs of pyrrolo[3,2-c]pyridine have demonstrated potent and selective inhibitory activity against FMS kinase, with some compounds showing IC50 values in the nanomolar range.[3]

  • Janus Kinase 1 (JAK1): Selective JAK1 inhibitors are highly sought after for the treatment of immune-inflammatory diseases.[4] C-5 pyrazole-substituted pyrrolopyrimidine derivatives have been successfully developed as selective JAK1 inhibitors, highlighting the potential for similar substitutions on the this compound scaffold.[4]

  • Receptor Tyrosine Kinases (RTKs): This family includes key oncogenic drivers such as EGFR, Her2, and VEGFR2. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to act as multi-targeted inhibitors of these kinases, with potencies comparable to or exceeding that of the approved drug sunitinib.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of the cell cycle, CDK2 is a well-established target in oncology. The aforementioned multi-targeted pyrrolo[2,3-d]pyrimidine derivatives also demonstrated significant inhibitory activity against CDK2.[5]

  • BRAF Kinase: The success of vemurafenib, a pyrrolopyridine-based inhibitor of the V600E mutant BRAF, underscores the potential of this scaffold to target specific oncogenic mutations.[6]

Experimental Workflow for Kinase Target Identification and Validation

A robust and self-validating workflow is crucial for the successful identification and validation of kinase targets. The following diagram and protocol outline a field-proven approach.

Kinase_Target_Validation_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Kinome_Scan Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Scan Identify Potent Hits Cell_Proliferation Cell Proliferation Assay (GI50/IC50 Determination) Kinome_Scan->Cell_Proliferation Confirm Selectivity Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Cell_Proliferation->Target_Engagement Validate Cellular Activity Phospho_Protein_Analysis Downstream Signaling Analysis (Western Blot, ELISA) Target_Engagement->Phospho_Protein_Analysis Confirm Target Binding Xenograft_Model Xenograft Tumor Model (Efficacy Studies) Phospho_Protein_Analysis->Xenograft_Model Assess Downstream Effects PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Xenograft_Model->PD_Biomarkers Evaluate In Vivo Efficacy Analog_Library Synthesize Analog Library of This compound Analog_Library->Biochemical_Assay Primary Screen

Caption: A comprehensive workflow for the identification and validation of kinase targets for novel pyrrolopyridine analogs.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.

  • Materials:

    • Recombinant human kinase enzyme.

    • Kinase-specific substrate (peptide or protein).

    • ATP (at or near the Km concentration).

    • Test compounds (this compound analogs) dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the diluted compounds to the microplate wells.

    • Add the kinase enzyme to the wells and incubate for a pre-determined time.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality and Self-Validation: Running the assay at the ATP Km concentration ensures that the inhibition is competitive with ATP, which is the expected mechanism for this scaffold. Including a known inhibitor of the target kinase as a positive control validates the assay performance.

Part 2: Beyond the Kinome - Exploring Novel Therapeutic Avenues

While kinase inhibition is a dominant theme, the versatility of the pyrrolopyridine scaffold extends to other target classes. A comprehensive drug discovery program should explore these alternative possibilities.

Non-Kinase Targets of Interest
  • H+/K+-ATPase (Proton Pump): Derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been designed and synthesized as potassium-competitive acid blockers (P-CABs).[7] These compounds have shown potent in vitro and in vivo inhibitory activity, suggesting a potential application in the treatment of acid-related gastrointestinal disorders.[7]

  • Tubulin: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[8] These compounds exhibited potent anticancer activities, inducing G2/M phase cell cycle arrest and apoptosis.[8]

  • Acetyl-CoA Carboxylase 1 (ACC1): A novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been discovered as a potent and orally available ACC1 inhibitor.[9] ACC1 is a key enzyme in fatty acid synthesis and is a target for cancer and metabolic diseases.[9]

  • Viral and Bacterial Enzymes: The pyrrolopyridine scaffold has also been explored for its antimicrobial and antiviral properties. For instance, certain analogs have shown activity against Mycobacterium tuberculosis and human norovirus RNA-dependent RNA polymerase.[6]

Experimental Workflow for Non-Kinase Target Validation

The validation workflow for non-kinase targets will be highly dependent on the specific target class. However, a generalizable approach can be outlined.

NonKinase_Target_Validation_Workflow cluster_0 Primary Screening cluster_1 Target Deconvolution cluster_2 Target Validation & MOA Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability, Reporter Assay) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screen->Affinity_Chromatography Identify Active Compounds Genetic_Approaches Genetic Approaches (siRNA, CRISPR) Phenotypic_Screen->Genetic_Approaches Identify Active Compounds Target_Based_Screen Target-Based Assay (Enzyme Inhibition, Receptor Binding) Biophysical_Binding Biophysical Binding Assays (SPR, ITC) Target_Based_Screen->Biophysical_Binding Confirm Direct Binding Affinity_Chromatography->Biophysical_Binding Genetic_Approaches->Biophysical_Binding Cellular_Target_Engagement Cellular Target Engagement Biophysical_Binding->Cellular_Target_Engagement Mechanism_of_Action Mechanism of Action Studies Cellular_Target_Engagement->Mechanism_of_Action Analog_Library Synthesize Analog Library of This compound Analog_Library->Phenotypic_Screen Analog_Library->Target_Based_Screen

Caption: A generalized workflow for the identification and validation of non-kinase targets for novel pyrrolopyridine analogs.

  • Objective: To assess the ability of test compounds to inhibit the polymerization of tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99% pure).

    • GTP solution.

    • Tubulin polymerization buffer.

    • Test compounds (this compound analogs) dissolved in DMSO.

    • Positive control (e.g., colchicine, paclitaxel).

    • Negative control (DMSO).

    • Temperature-controlled spectrophotometer with a 340 nm filter.

    • 96-well microplates.

  • Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • In a pre-chilled microplate on ice, add the tubulin polymerization buffer, GTP, and serially diluted test compounds or controls.

    • Add the purified tubulin to each well and mix gently.

    • Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every minute for 60-90 minutes.

    • The increase in absorbance at 340 nm is proportional to the amount of tubulin polymerization.

    • Analyze the polymerization curves to determine the extent of inhibition by the test compounds.

  • Causality and Self-Validation: The inclusion of both a known inhibitor (colchicine) and a known stabilizer (paclitaxel) of tubulin polymerization provides a robust validation of the assay's ability to detect compounds that modulate microtubule dynamics.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The systematic modification of the this compound scaffold and the subsequent analysis of the biological data are paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Insights from Pyrrolopyridine Analogs
  • Substituents on the Pyrrole Nitrogen (N1): Alkylation or arylation at this position can significantly impact potency and selectivity. For instance, in ACC1 inhibitors, a 1-isopropyl group was found to be optimal.[9]

  • Substituents at the C3 Position: The introduction of carboxamide moieties at this position has been shown to be crucial for ACC1 inhibitory activity.[9]

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can dramatically influence kinase selectivity. For example, para-disubstituted phenyl rings attached to the pyrrolopyridine nucleus were more potent FMS kinase inhibitors than their meta-disubstituted counterparts.[3]

  • The 7-Amino Group: This group provides a key vector for introducing diverse chemical moieties to probe different regions of the target's binding pocket.

Data Presentation: A Comparative Table of Pyrrolopyridine Analog Activities
Compound IDScaffoldTarget(s)IC50 (nM)Cell-based Activity (IC50, µM)Reference
1r Pyrrolo[3,2-c]pyridineFMS Kinase300.15 - 1.78 (various cancer lines)[3]
12b PyrrolopyrimidineJAK1Potent (data not specified)Excellent JAK1 selectivity in Ba/F3-TEL-JAK cells[4]
5k Pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR2, CDK279, 40, 136, (data not specified)29 - 59 (various cancer lines)[5]
10t 1H-pyrrolo[3,2-c]pyridineTubulinPotent inhibitor at 3 µM0.12 - 0.21 (HeLa, SGC-7901, MCF-7)[8]
1k 1H-pyrrolo[3,2-b]pyridine-3-carboxamideACC1Potent (data not specified)Sufficient cellular potency[9]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. While the kinase family remains a primary focus due to the scaffold's ATP-mimetic properties, this guide has highlighted the significant potential for targeting other enzyme classes, including proton pumps, tubulin, and metabolic enzymes. A systematic and rigorous approach to target identification and validation, as outlined in the provided workflows and protocols, is essential for translating the chemical potential of these analogs into clinically successful drugs. Future research should focus on leveraging advanced techniques such as chemoproteomics for unbiased target identification and employing structure-based drug design to enhance the potency and selectivity of next-generation this compound analogs.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(3), 283–298. [Link]

  • Lang, J.-J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6743–6761. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Thirumal, M., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Biomedical Science, 29(1), 72. [Link]

  • Sondhi, S. M., et al. (2014). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 19(11), 17834–17855. [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2543–2553. [Link]

  • Oh, H., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336–342. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297123. [Link]

  • Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 14(12), 887-915. [Link]

Sources

review of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 5-Chloro-1H-pyrrolo[3,2-b]pyridine Scaffold and its Derivatives

Authored by a Senior Application Scientist

Introduction: The Pyrrolopyridine Scaffold in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. They are structural isomers of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moments, and metabolic stability, making them privileged scaffolds in drug discovery.[1] The family includes six isomers, with the pyrrolo[3,2-b]pyridine (or 1,6-diazaindole) core being a key building block for a range of biologically active molecules.[1] The introduction of a chlorine atom at the 5-position and an amine group at the 7-position, as in the target molecule 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, is anticipated to modulate its electronic properties and provide vectors for further chemical modification, making it a potentially valuable intermediate for creating diverse chemical libraries.

Physicochemical Properties of the Core Intermediate: 5-Chloro-1H-pyrrolo[3,2-b]pyridine

The starting point for any synthetic exploration into aminated derivatives is the parent chloro-substituted scaffold. Understanding its fundamental properties is crucial for reaction design, handling, and safety.

PropertyValueSource
CAS Number 65156-94-7[2]
Molecular Formula C₇H₅ClN₂[2][3]
Molecular Weight 152.58 g/mol [2][3]
Physical Form Solid / Liquid[2]
Purity Typically ≥97%[2][4]
Boiling Point 304.9°C at 760 mmHg[2]
Density 1.425 g/cm³[2]
Flash Point 166.8°C[2]
GHS Hazard Codes H302 (Harmful if swallowed), H318 (Causes serious eye damage)[3]

Note: Some sources describe the physical state as a liquid, while others list it as a solid.[2] This may depend on the purity and specific crystalline form. Verification with the supplier's Certificate of Analysis is recommended.

Synthesis Strategies: Accessing the Pyrrolopyridine Core and its Aminated Derivatives

While a specific, documented synthesis for this compound is not available in the reviewed literature, a logical synthetic pathway can be proposed based on established methodologies for related heterocyclic systems. The key challenge is the regioselective introduction of the amine group onto the pyridine ring.

Proposed Synthesis of this compound

A plausible and efficient route would involve a late-stage amination of a suitably functionalized precursor. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds and has been successfully applied to the synthesis of other aminated azaindoles.[5]

Workflow: Proposed Synthetic Pathway

Synthetic_Pathway A Starting Material (e.g., Dichloropyridine derivative) B Pyrrole Ring Formation (e.g., Bartoli or Fischer Indole Synthesis) A->B Multi-step C Intermediate 5,7-Dichloro-1H-pyrrolo[3,2-b]pyridine B->C D Selective Amination (Buchwald-Hartwig Cross-Coupling) C->D Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Amine Source (e.g., Benzophenone imine) E Target Molecule This compound D->E Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of 5,7-Dichloro-1H-pyrrolo[3,2-b]pyridine (Intermediate C): This precursor would likely be synthesized from a commercially available di- or trichloropyridine. A common strategy involves the formation of the pyrrole ring onto the pyridine core, for example, via a modified Fischer indole synthesis or a Bartoli indole synthesis with a suitable nitro-dichloropyridine derivative.

  • Selective Buchwald-Hartwig Amination (Step C to D): The key step is the selective reaction at the C7 position over the C5 position. The relative reactivity of the two chlorine atoms would be crucial.

    • To a solution of 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., 1,4-dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

    • Add an ammonia surrogate, such as benzophenone imine or hexamethyldisilazane, which serves as the nitrogen source.

    • The pyrrole nitrogen should be protected (e.g., with a SEM or Boc group) to prevent side reactions, a common challenge in azaindole chemistry.[5]

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

  • Deprotection/Hydrolysis (Step D to E):

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • If an ammonia surrogate like benzophenone imine was used, treat the crude product with a mild acid (e.g., aqueous HCl) to hydrolyze the imine and reveal the primary amine.

    • If a protecting group was used on the pyrrole nitrogen, perform the appropriate deprotection step.

    • Purify the final product by column chromatography or recrystallization to yield this compound.

Causality Behind Experimental Choices:

  • Palladium/Ligand System: The choice of catalyst and ligand is critical for achieving high yields and selectivity in cross-coupling reactions. Systems like Pd₂(dba)₃/Xantphos are well-suited for C-N bond formation with sterically hindered or electron-deficient aryl chlorides.

  • Ammonia Surrogate: Direct amination with ammonia gas is often low-yielding and requires high pressures. Surrogates like benzophenone imine are easier to handle and often provide better results.

  • Protecting Group: The acidic N-H of the pyrrole ring can interfere with the catalytic cycle. Protection, for example with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, prevents this and improves reaction outcomes.[5]

Applications in Drug Discovery: A Landscape of Biological Activity

While the target molecule itself is uncharacterized, its core structure is present in numerous compounds with potent and diverse biological activities. This strongly suggests that this compound and its derivatives are excellent candidates for screening in various therapeutic areas.

Kinase Inhibition

The pyrrolopyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen atoms of the bicyclic system form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.[6][7]

Target Kinase FamilyExample ScaffoldKey FindingsReference(s)
FGFR 1H-pyrrolo[2,3-b]pyridineDerivatives identified with potent, low-nanomolar IC₅₀ values against FGFR1, 2, and 3. Showed significant anti-proliferative and anti-migration effects in cancer cell lines.[6][7]
FMS (CSF-1R) pyrrolo[3,2-c]pyridineDiarylurea derivatives exhibited IC₅₀ values as low as 30 nM and demonstrated selectivity for FMS kinase.[8]
Akt (PKB) 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePotent and orally bioavailable inhibitors that modulated downstream signaling and inhibited tumor growth in xenograft models.[9]
AAK1 pyrrolo[2,1-f][2][3][10]triazineIdentified from a kinase inhibitor screen, demonstrating the versatility of the broader pyrrolo-heterocycle family.[11]

Logical Relationship: Scaffold to Activity

Kinase_Inhibition cluster_interactions Key Interactions Scaffold Pyrrolopyridine Core HBond Hydrogen Bonding (Hinge Binding) Scaffold->HBond forms Hydrophobic Hydrophobic Interactions (Substituent Driven) Scaffold->Hydrophobic enables Hinge Kinase Hinge Region (Backbone NH/CO) ATP_Pocket ATP Binding Pocket Hinge->ATP_Pocket located in HBond->Hinge with Hydrophobic->ATP_Pocket within

Caption: Key interactions of the pyrrolopyridine scaffold within a kinase ATP-binding site.

Other Therapeutic Applications

Beyond kinase inhibition, derivatives of the pyrrolopyridine scaffold have shown promise in a variety of other biological contexts.

  • Anticancer (Tubulin Inhibition): 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and causing G2/M phase cell cycle arrest in cancer cells.[12]

  • Acetyl-CoA Carboxylase (ACC) Inhibition: 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were developed as orally available ACC1 inhibitors, which significantly reduced malonyl-CoA concentrations in xenograft tumors, highlighting a role in metabolic pathways.[13]

  • Phosphodiesterase (PDE4B) Inhibition: Through a scaffold-hopping approach, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, which are targets for inflammatory diseases.[14]

  • Antimicrobial Agents: The related 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been used as a platform to develop agents targeting bacterial dihydrofolate reductase, with activity against MRSA.

Future Directions and Conclusion

The existing body of literature strongly supports the potential of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold as a source of novel therapeutic agents. The specific derivative, This compound , represents a logical and promising next step for synthesis and evaluation.

Core Directives for Future Research:

  • Chemical Synthesis and Characterization: The primary objective should be the successful synthesis and unambiguous structural confirmation of this compound using the proposed synthetic strategies.

  • Library Development: Utilize the free amine at C7 and the pyrrole N-H as synthetic handles to generate a focused library of derivatives (e.g., amides, sulfonamides, N-alkylated compounds).

  • Biological Screening: Based on the activities of related scaffolds, this library should be prioritized for screening in:

    • Kinase Panels: A broad kinase panel screen is highly warranted to identify potential targets.

    • Cancer Cell Proliferation Assays: Evaluate general antiproliferative effects against a diverse panel of cancer cell lines.

    • Antimicrobial Assays: Test for activity against clinically relevant bacterial strains, including resistant variants.

References

  • This reference is not available in the provided search results.
  • PubChem. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Key Specifications for Buyers. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • Lönn, H., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed Central. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Advantage of Using 5-Chloro-1H-pyrrolo[3,2-b]pyridine in Chemical Manufacturing. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

  • PubMed Central. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Discovery of pyrrolo[2,1-f][2][3][10]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]

  • PubMed. (2002). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

Sources

The 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Scaffold: A Technical Guide to a Privileged Kinase Inhibitor Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, core has emerged as a "privileged" scaffold in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has established it as a premier starting point for inhibitor design. This technical guide provides an in-depth exploration of a specifically functionalized derivative, 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, as a foundational scaffold for the development of next-generation kinase inhibitors. We will dissect the strategic importance of its key structural features, outline a robust synthetic pathway, analyze structure-activity relationships (SAR) for prominent kinase targets, and provide detailed, field-proven protocols for the biochemical and cellular evaluation of inhibitors derived from this core. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

The Strategic Advantage of the 7-Azaindole Core

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most important classes of drug targets, particularly in oncology and immunology. The majority of kinase inhibitors developed to date are ATP-competitive, vying with the endogenous substrate for the enzyme's active site. The 7-azaindole scaffold has proven to be an exceptional platform for such inhibitors for several key reasons.[1]

  • Bioisosterism with Adenine: The 7-azaindole core is a bioisostere of the purine ring system of adenine, the nitrogenous base of ATP. This structural mimicry provides an inherent affinity for the ATP-binding pocket of kinases.[1]

  • Hinge-Binding Motif: The defining feature of the 7-azaindole scaffold is its capacity to act as an excellent hinge-binding motif. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a hydrogen bond donor. This bidentate interaction with the backbone amide residues of the kinase hinge region anchors the inhibitor in the active site, providing a stable foundation for further derivatization to achieve potency and selectivity.[2] This is exemplified in the binding mode of numerous 7-azaindole-based inhibitors.

The addition of a 5-chloro substituent and a 7-amino group to this core, the subject of this guide, provides crucial vectors for further chemical exploration and modulation of the scaffold's physicochemical and pharmacological properties.

Synthesis of the Core Scaffold

A robust and scalable synthetic route is paramount for the exploration of a chemical scaffold. While numerous methods exist for the synthesis of substituted 7-azaindoles, a practical approach to the 5-chloro-7-azaindole core can be adapted from established methodologies. A plausible and efficient synthetic pathway is outlined below, based on a multi-step sequence starting from readily available precursors.[3]

Synthesis_Workflow cluster_0 Core Synthesis A 2-amino-3-picoline B N-Boc-2-amino-3-picoline A->B Boc₂O C 7-azaindole B->C 1. Siliceous organolithium 2. Cyclization/Dehydration D 7-azaindole quinoline C->D Hydrogenation E 5-chloro-7-azaindole quinoline D->E Chlorination (e.g., liquid chlorine) F 5-chloro-7-azaindole E->F Dehydrogenation G This compound F->G Amination (Proposed) Kinase_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 MAPK/ERK Pathway Cdc7 Cdc7 MCM MCM Complex Cdc7->MCM DNA_Rep DNA Replication MCM->DNA_Rep Inhibitor 5-Chloro-7-azaindole Inhibitor Inhibitor->Cdc7 Inhibition Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 Erk5 Erk5 MEK1_2->Erk5 Proliferation Cell Proliferation, Survival Erk5->Proliferation Inhibitor2 Potential Erk5 Inhibitor Inhibitor2->Erk5 Inhibition

Caption: Simplified signaling pathways targeted by 5-chloro-7-azaindole-based inhibitors.

Experimental Protocols

The following protocols are representative methodologies for the evaluation of kinase inhibitors based on the this compound scaffold.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow:

Biochemical_Assay_Workflow A 1. Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B 2. Kinase Reaction: Incubate reagents at 30°C A->B C 3. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent B->C D 4. ADP to ATP Conversion: Add Kinase Detection Reagent C->D E 5. Measure Luminescence: Quantify ATP produced D->E

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and the test compound or vehicle control (DMSO).

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Kₘ for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising core for the development of potent and selective kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the strategic placement of chloro and amino functionalities, provides a robust platform for medicinal chemistry optimization. The SAR data, particularly for Cdc7, demonstrates that targeted modifications can lead to highly potent inhibitors.

Future efforts in this area should focus on:

  • Broad Kinase Profiling: Screening libraries of derivatives against a broad panel of kinases to identify novel targets and assess selectivity.

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of next-generation compounds with improved potency and selectivity.

  • Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion profiles for in vivo efficacy.

By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of the this compound scaffold to accelerate the discovery and development of novel kinase inhibitors for the treatment of a wide range of human diseases.

References

  • Fang, G., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • A kind of synthetic method of 5 chlorine 7 azaindoles. (2017).
  • Bargiotti, A., et al. (2011). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. Journal of Medicinal Chemistry, 54(8), 2994-3009. [Link]

  • Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Elkamhawy, A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1346. [Link]

  • Li, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic Chemistry, 141, 106881. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 1-13. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is elegantly simple: screen small, low-molecular-weight compounds, or "fragments," to identify weak but highly efficient binders to a biological target.[3][4] These initial hits, typically with affinities in the micromolar to millimolar range, serve as high-quality starting points that can be rationally optimized into potent, drug-like leads.[2][3] This approach allows for a more thorough exploration of chemical space with a smaller library and often yields lead compounds with superior physicochemical properties.[3][5]

Within the vast landscape of chemical fragments, the pyrrolo[3,2-b]pyridine scaffold stands out as a "privileged" structure. This class of heterocycles is a bioisostere of indoles and is frequently found at the core of kinase inhibitors and other medicinally important compounds.[6] The specific fragment, 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine , offers a unique combination of features that make it an exceptional candidate for FBDD campaigns. Its defined vector space, provided by the amino and chloro substituents, and the hydrogen bond donor/acceptor capabilities of the bicyclic core, provide multiple avenues for interaction with a protein target and subsequent chemical elaboration.

This guide provides a comprehensive overview and detailed protocols for effectively utilizing this compound in an FBDD workflow, from initial library design and screening to hit validation and evolution.

The Fragment: Characterization of this compound

The success of any FBDD campaign begins with a well-characterized fragment library. This compound is an ideal starting point as it adheres well to the widely accepted "Rule of Three," a set of guidelines for selecting high-quality fragments.[5]

Physicochemical PropertyValue (Approximate)"Rule of Three" GuidelineRationale for FBDD
Molecular Weight (MW) ~167.6 g/mol ≤ 300 DaEnsures fragment simplicity and allows for significant molecular weight increase during optimization without exceeding drug-like space.
cLogP ~1.5 - 2.0≤ 3Balances solubility and lipophilicity, reducing the risk of non-specific binding and ensuring good aqueous solubility for biophysical assays.
Hydrogen Bond Donors 2 (amine, pyrrole NH)≤ 3Provides specific, directional interactions with the protein target, forming a strong foundation for affinity.
Hydrogen Bond Acceptors 2 (pyridine N)≤ 3Offers additional points for specific hydrogen bonding, contributing to binding efficiency.
Rotatable Bonds 0≤ 3The rigid core reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The inherent properties of this fragment—a rigid, planar core with strategically placed functional groups—provide a solid anchor point within a protein's binding site. The 7-amino group is a potent hydrogen bond donor, the pyridine nitrogen a key acceptor, and the 5-chloro substituent can engage in halogen bonding or occupy a hydrophobic pocket, providing a vector for future chemical growth.

FBDD Campaign Workflow: A Strategic Overview

A successful FBDD project is a multi-stage process that requires careful planning and the use of orthogonal biophysical techniques to ensure the integrity of the results.[7] The workflow is designed to identify genuine binders, characterize their interaction with the target, and provide a clear path for chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. core scaffold) Screen Primary Screening (SPR or NMR) Lib->Screen Hits Initial Hits Screen->Hits Identify weak binders (μM-mM affinity) Ortho Orthogonal Screen (e.g., Thermal Shift, ITC) Hits->Ortho Xray X-ray Crystallography Ortho->Xray Validated Validated, Tractable Hits Xray->Validated Confirm binding mode & assess tractability SAR SAR by Chemistry (Growing, Linking) Validated->SAR Lead Potent Lead Compound (nM affinity) SAR->Lead Improve potency & ADME properties

Caption: High-level workflow for a typical FBDD campaign.

PART 1: Primary Screening Protocols

The goal of primary screening is to efficiently identify fragments from a library that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical methods are required.[3] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are the most common and robust techniques for this initial phase.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[8][9]

A. Target Immobilization (Amine Coupling)

  • System: A suitable SPR instrument (e.g., Biacore, ProteOn).

  • Sensor Chip: Typically a CM5 (carboxymethylated dextran) sensor chip.

  • Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes to activate the carboxyl groups on the sensor surface.

  • Immobilization: Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5-5.5) over the activated surface. The goal is to achieve an immobilization level that will yield a theoretical Rmax of ~50-100 RU for a typical fragment (~200 Da).

  • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to quench any remaining activated carboxyl groups.

  • Reference Surface: A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.

B. Fragment Screening

  • Running Buffer: A standard physiological buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). Crucially, the running buffer must contain the same final concentration of DMSO as the fragment samples (typically 1-5%) to minimize solvent mismatch artifacts.[8]

  • Fragment Preparation: Prepare fragment stocks in 100% DMSO. Dilute into the running buffer to the desired screening concentration (e.g., 100-500 µM).

  • Screening Injection: Inject the fragment solutions over the target and reference surfaces. A typical injection might involve a 60-second contact time followed by a 120-second dissociation time.

  • Data Analysis:

    • Double-reference subtract the data (reference flow cell and buffer-only injections).

    • A binding response significantly above the noise level (e.g., >10 RU) is considered a preliminary hit.

    • Hits should be re-tested and a concentration-response curve generated to confirm binding and estimate the dissociation constant (KD).

Protocol 2: NMR Spectroscopy Screening

NMR is an exceptionally powerful tool for FBDD as it can reliably detect very weak binding interactions and provide information on the binding site.[10][11]

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

This method is highly sensitive and observes signals from the fragment itself. It is ideal for initial hit finding.[10]

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4). Add a cocktail of 5-10 fragments (including this compound) to a final concentration of ~100 µM each.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum as a reference.

    • Acquire an STD spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present. This saturation is transferred via spin diffusion to protons on the protein surface and then to any bound fragments.

    • Acquire an off-resonance control spectrum (e.g., saturating at 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that remain in the difference spectrum belong to fragments that have bound to the protein. The intensity of the STD signal is proportional to the binding affinity.

B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

This method provides direct evidence of binding to the protein and can map the binding site. It requires an isotope-labeled protein (¹⁵N).[10][12]

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (50-200 µM) in a suitable NMR buffer.

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Titration: Add a small aliquot of the fragment stock solution (e.g., this compound) to the protein sample.

  • Acquisition: Acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the spectra before and after fragment addition.

    • Chemical Shift Perturbations (CSPs): Peaks that move (shift) upon fragment addition correspond to residues in or near the binding site.

    • By mapping these CSPs onto the protein's structure, the binding location can be identified. The magnitude of the shift can be used to calculate the KD.[10]

PART 2: Hit Validation and Structural Characterization

An initial hit from a primary screen is not a guarantee of a viable starting point. It is critical to validate the binding using an orthogonal method and, ideally, to determine the high-resolution structure of the interaction.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding.[13][] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[][15]

  • Sample Preparation:

    • Cell: Place the target protein (e.g., 20-50 µM) in the sample cell.

    • Syringe: Load the fragment (e.g., 0.5-1 mM) into the injection syringe.

    • Buffer Matching: It is absolutely critical that the protein and fragment are in an identical buffer, including the same DMSO concentration. Any mismatch will generate large heats of dilution, obscuring the binding signal.

  • Titration Experiment:

    • Set the cell temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution.

    • The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which corresponds to the heat of reaction.

  • Data Analysis:

    • The raw data is a series of peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(KA)).

Protocol 4: X-ray Crystallography for Structural Elucidation

Crystallography provides an unambiguous, high-resolution picture of how the fragment binds to the target, revealing the precise interactions that can be exploited for optimization.[16][17] It is the most valuable technique for guiding structure-based drug design.[18]

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein in its apo (unliganded) form.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment (e.g., 1-10 mM of this compound) dissolved in the crystal mother liquor. The DMSO concentration should be kept as low as possible (typically <10%) to avoid damaging the crystal.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo protein structure as a model.

    • Calculate electron density maps (2Fo-Fc and Fo-Fc).

    • Carefully inspect the difference map (Fo-Fc) for positive electron density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure. The final model will reveal the specific hydrogen bonds, hydrophobic interactions, and other contacts between this compound and the protein target.

PART 3: Fragment Evolution and Hit-to-Lead Optimization

Once a validated fragment hit with a known binding mode is identified, the next phase involves using medicinal chemistry to grow it into a potent lead compound.[1] This process is guided by the structure-activity relationship (SAR), which describes how changes in chemical structure affect biological activity.[19][20][21]

Fragment_Evolution cluster_0 Fragment Growing cluster_1 Fragment Linking Start_Grow Core Fragment Binds in Pocket A End_Grow Grown Lead Extends into Pocket B Start_Grow:f0->End_Grow:f0 Add functional group to explore adjacent pocket Start_Link1 Fragment 1 Binds in Pocket A End_Link Linked Lead Spans both pockets Start_Link1->End_Link Connect with a linker to capture binding energy Start_Link2 Fragment 2 Binds in Pocket C Start_Link2->End_Link Connect with a linker to capture binding energy

Caption: Key strategies for evolving fragment hits into potent leads.

Strategies for Optimizing this compound

The structural information obtained from crystallography is paramount. The vectors on the core scaffold provide clear opportunities for optimization:

  • Growing from the 7-amino group: This position can be acylated or alkylated to introduce new functional groups that can pick up additional interactions in an adjacent pocket.

  • Growing from the pyrrole nitrogen (N1): Alkylation at this position can introduce substituents that project into a different vector space, potentially accessing new hydrophobic or polar interactions.

  • Modification of the 5-chloro position: The chlorine can be replaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aryl or alkyl groups, extending the molecule into a nearby hydrophobic region.[6]

Each new compound synthesized must be tested for affinity (using SPR or ITC) to build the SAR. The goal is to iteratively improve potency while maintaining or improving drug-like properties such as solubility and metabolic stability. This iterative cycle of design, synthesis, and testing is the engine of hit-to-lead optimization.

References

  • Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.PubMed.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • An Introduction to Fragment-Based Drug Discovery (FBDD).Drug Hunter.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titr
  • Fragment Based Drug Design: A Review.International Journal of Pharmaceutical Sciences.
  • NMR-based screening: a powerful tool in fragment-based drug discovery.Molecular Omics | Oxford Academic.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Fragment-based drug discovery—the importance of high-quality molecule libraries.PMC.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.PMC - NIH.
  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions.Springer.
  • SPR-based fragment screening: advantages and applic
  • Concepts and Core Principles of Fragment-Based Drug Design.MDPI.
  • Isothermal titration calorimetry (ITC).Practical Fragments.
  • Isothermal Titr
  • Fragment Screening & Fragment-Based Drug Design.Jubilant Biosys.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia.
  • Fragment-based screening by protein-detected NMR spectroscopy.PubMed - NIH.
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.Malvern Panalytical.
  • Crystallographic Fragment Screening.
  • X-ray Crystallography Fragment Screening.Selvita.
  • Methods for fragments screening using surface plasmon resonance.University of Pittsburgh.
  • Fragment screening using X-ray crystallography.PubMed.
  • Drug Lead Discovery: Fragment Screening and Characteriz
  • Structure-Activity Rel
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Structure Activity Rel
  • Structure-activity rel
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.PMC - PubMed Central.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PMC - PubMed Central.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • SAR: Structure Activity Relationships.
  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.PubMed Central.
  • Pyridine: the scaffolds with significant clinical diversity.RSC Publishing.

Sources

Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 7-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of an aryl group at the N7-position is a critical step in the synthesis of many such compounds. This application note provides a detailed, field-proven protocol for the N-arylation of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine using a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions to ensure reproducibility and high yield.

Introduction and Scientific Principle

The formation of a carbon-nitrogen (C-N) bond between an aromatic ring and an amine is a cornerstone of modern pharmaceutical synthesis.[1] While classical methods like nucleophilic aromatic substitution (SNAr) are effective for highly activated substrates, they often fail with less reactive or complex heterocyclic systems.[2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized C-N bond formation by offering broad substrate scope, excellent functional group tolerance, and milder reaction conditions.[3][4]

This protocol focuses on the N-arylation of this compound, a key intermediate whose derivatives are of significant interest. The reaction couples the exocyclic amino group of the 7-azaindole core with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The catalytic cycle, as established by extensive mechanistic studies, is a well-defined process.[5] The reaction is initiated by the oxidative addition of the aryl halide to a low-valent Pd(0) complex, which is generated in situ. This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[3][6] The choice of ligand is critical, as it influences the rate of both the oxidative addition and reductive elimination steps, ultimately dictating the catalyst's efficiency and scope.[7][8]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Pd(II) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation product_complex Product Coordination (Pre-Reductive Elimination) base Base-H⁺ product_complex->pd0 Reductive Elimination product Ar-NR₂ reagents Ar-X + R₂NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-arylation of this compound with a generic aryl bromide. Researchers should optimize stoichiometry and reaction times for their specific aryl halide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )RoleNotes
This compound906253-12-3167.60Starting Material (Amine)Ensure purity. Can be synthesized via established literature routes.
Aryl Bromide (Ar-Br)VariesVariesCoupling PartnerSubstrate scope is broad.
RuPhos Pd G31445085-87-9830.43Pre-catalystAir- and moisture-stable, allowing for easier handling.
RuPhos787618-22-8474.63LigandAdditional ligand can improve catalytic turnover.
Cesium Carbonate (Cs₂CO₃)534-17-8325.82BaseMild, non-nucleophilic base.[1]
1,4-Dioxane (Anhydrous)123-91-188.11SolventUse a dry, degassed solvent for optimal results.
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Silica Gel7631-86-960.08Stationary Phase (Chromatography)230-400 mesh for flash chromatography.
Equipment
  • Schlenk flask or microwave vial with a magnetic stir bar

  • Nitrogen or Argon gas line with manifold

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Note: This reaction is sensitive to oxygen and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

  • Reagent Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl bromide (1.1-1.2 equiv), Cesium Carbonate (2.0 equiv), RuPhos Pd G3 (0.02-0.05 equiv, 2-5 mol%), and RuPhos ligand (0.02-0.05 equiv, 2-5 mol%).

  • Inert Atmosphere: Seal the flask/vial with a rubber septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane using a syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with water and extract with EtOAc for analysis. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Workflow and Key Considerations

Caption: General workflow for the N-arylation experiment.

Expert Insights & Rationale
  • Choice of Catalyst System: While many Pd sources and ligands exist, modern pre-catalysts like RuPhos Pd G3 are highly recommended. These are air-stable complexes that rapidly generate the active Pd(0) species in solution, leading to more reproducible results. The RuPhos ligand itself is a sterically hindered, electron-rich biarylphosphine, which is known to facilitate both the oxidative addition of challenging aryl chlorides/bromides and the final reductive elimination step.[9][10]

  • Role of the Base: The base is crucial for deprotonating the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[5] Cesium carbonate is an effective and moderately strong base that exhibits good solubility in dioxane and has a low nucleophilicity, minimizing side reactions. Stronger bases like sodium tert-butoxide can be used but may not be compatible with sensitive functional groups on the aryl halide.[1]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are standard. They effectively dissolve the reagents and are stable at the required reaction temperatures (typically >100 °C), which are necessary to drive the reaction to completion.

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. Therefore, the rigorous exclusion of air via inert gas techniques is paramount for achieving high yields and preventing catalyst decomposition.

Conclusion

The palladium-catalyzed N-arylation of this compound is a powerful and versatile method for synthesizing a key class of compounds for drug discovery. By employing modern, air-stable pre-catalysts and understanding the critical parameters of the reaction—namely the choice of ligand, base, and the necessity of an inert atmosphere—researchers can reliably and efficiently access these valuable molecular scaffolds. The protocol described herein serves as a robust starting point for further exploration and optimization.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health (NIH).

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. ACS Publications.

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed.

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate.

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.

Sources

Application Notes and Protocols for the Synthesis and Evaluation of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold in Oncology

The quest for novel and effective cancer therapeutics has led researchers to explore a vast chemical space, with nitrogen-containing heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the pyrrolo[3,2-b]pyridine, also known as 1,7-diazaindole, has garnered significant attention as a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets. The incorporation of a chlorine atom at the 5-position and an amine group at the 7-position of this scaffold creates a key intermediate, 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine , which serves as a versatile building block for the synthesis of a diverse library of derivatives with potential anti-cancer properties.

Derivatives of the broader pyrrolopyridine class have demonstrated potent inhibitory activity against a range of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R)[1][2]. The strategic placement of substituents on the 5-chloro-7-amino-1H-pyrrolo[3,2-b]pyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making this an attractive scaffold for the development of targeted cancer therapies.

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization. We will delve into a detailed, step-by-step synthetic protocol, elucidate the rationale behind key experimental choices, and present methods for the characterization of the synthesized compounds. Furthermore, we will explore the application of these derivatives in cancer research by outlining a standard protocol for evaluating their anti-proliferative activity against cancer cell lines.

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold is a multi-step process that requires careful control of reaction conditions. The following protocol is a composite route based on established methodologies for the synthesis of related azaindole structures.

Synthetic Scheme Overview

The overall synthetic strategy involves the construction of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core, followed by the introduction of the 7-amino group.

Synthetic_Scheme A 2-Amino-6-methylpyridine B 2-Amino-5-nitro-6-methylpyridine A->B 1. H2SO4, HNO3 C 2-Hydroxy-5-nitro-6-methylpyridine B->C 2. NaNO2, H2SO4 D 2,5-Dichloro-6-methylpyridine C->D 3. POCl3 E 5-Chloro-1H-pyrrolo[3,2-b]pyridine D->E 4. (CH3)2NCH(OCH3)2 F 5,7-Dichloro-1H-pyrrolo[3,2-b]pyridine E->F 5. NCS G This compound F->G 6. Buchwald-Hartwig Amination

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2-Amino-6-methylpyridine

  • Rationale: This initial step introduces a nitro group at the 5-position of the pyridine ring, which will later be converted to the chloro substituent. The reaction is performed in a strong acidic medium to facilitate electrophilic aromatic substitution.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (5-10 vol). Maintain the temperature below 10 °C.

    • Once the addition is complete, cool the mixture to 0 °C and add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise, ensuring the temperature does not exceed 5 °C.

    • After the addition, allow the reaction to stir at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until pH 7-8.

    • The resulting precipitate, 2-amino-5-nitro-6-methylpyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Diazotization and Hydrolysis

  • Rationale: The amino group is converted into a diazonium salt, which is then displaced by a hydroxyl group upon hydrolysis. This sets the stage for the subsequent chlorination.

  • Procedure:

    • Suspend 2-amino-5-nitro-6-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.2 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution).

    • Collect the precipitated 2-hydroxy-5-nitro-6-methylpyridine by filtration, wash with water, and dry.

Step 3: Chlorination

  • Rationale: The hydroxyl and nitro groups are replaced with chloro substituents using a strong chlorinating agent like phosphorus oxychloride.

  • Procedure:

    • Combine 2-hydroxy-5-nitro-6-methylpyridine (1.0 eq) with phosphorus oxychloride (5-10 vol).

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize with a base (e.g., solid sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-dichloro-6-methylpyridine.

Step 4: Pyrrole Ring Formation (Bartoli Indole Synthesis)

  • Rationale: A modified Bartoli indole synthesis is employed to construct the pyrrole ring. The methyl group of the pyridine derivative is deprotonated, and the resulting carbanion reacts with a vinylogous iminium species generated from N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure:

    • Dissolve 2,5-dichloro-6-methylpyridine (1.0 eq) in N,N-dimethylformamide dimethyl acetal (3-5 vol).

    • Heat the mixture at reflux for 12-18 hours.

    • Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure.

    • The crude product, 5-chloro-1H-pyrrolo[3,2-b]pyridine, can be purified by column chromatography on silica gel.

Step 5: Chlorination at the 7-position

  • Rationale: Introduction of a chlorine atom at the 7-position is achieved via electrophilic halogenation. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation.

  • Procedure:

    • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine by column chromatography.

Step 6: Buchwald-Hartwig Amination

  • Rationale: The final step involves a palladium-catalyzed cross-coupling reaction to introduce the amine group at the 7-position. The Buchwald-Hartwig amination is a robust method for forming C-N bonds with high functional group tolerance[3][4][5]. A source of ammonia or a protected amine is used.

  • Procedure:

    • To a reaction vessel, add 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq).

    • Add a source of ammonia, such as benzophenone imine or an ammonia solution in dioxane.

    • Degas the mixture and backfill with an inert gas (e.g., argon or nitrogen).

    • Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the reaction mixture at 80-110 °C for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.

    • If benzophenone imine was used, hydrolyze the resulting imine with an acid (e.g., 2M HCl) to yield the primary amine.

    • Purify the crude product, This compound , by column chromatography.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductTypical Yield (%)
12-Amino-6-methylpyridineH₂SO₄, HNO₃2-Amino-5-nitro-6-methylpyridine70-80
22-Amino-5-nitro-6-methylpyridineNaNO₂, H₂SO₄2-Hydroxy-5-nitro-6-methylpyridine75-85
32-Hydroxy-5-nitro-6-methylpyridinePOCl₃2,5-Dichloro-6-methylpyridine60-70
42,5-Dichloro-6-methylpyridineDMF-DMA5-Chloro-1H-pyrrolo[3,2-b]pyridine50-60
55-Chloro-1H-pyrrolo[3,2-b]pyridineNCS5,7-Dichloro-1H-pyrrolo[3,2-b]pyridine80-90
65,7-Dichloro-1H-pyrrolo[3,2-b]pyridinePd₂(dba)₃, Ligand, Base, Ammonia sourceThis compound50-70

PART 2: Characterization of Synthesized Compounds

Thorough characterization of the synthesized core scaffold and its derivatives is crucial to confirm their identity and purity. Standard analytical techniques should be employed.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as N-H and C-Cl bonds.

  • Melting Point (MP): The melting point is a useful indicator of purity for solid compounds.

Example Characterization Data for this compound
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.5-12.0 (br s, 1H, NH-pyrrole), 7.5-8.0 (d, 1H, Ar-H), 6.5-7.0 (m, 3H, Ar-H and NH₂), 6.0-6.5 (d, 1H, Ar-H).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): Aromatic signals in the range of 100-155 ppm.
HRMS (ESI) Calculated for C₇H₆ClN₃ [M+H]⁺, found value should be within ± 5 ppm of the calculated mass.
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretching), 1620-1580 (C=C and C=N stretching), 800-750 (C-Cl stretching).
Melting Point A sharp melting point range is indicative of high purity.

PART 3: Application in Cancer Research - Synthesis and Evaluation of Derivatives

The 7-amino group of the core scaffold provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). A common strategy is the formation of amide or urea linkages with various substituted moieties.

General Protocol for Amide Derivative Synthesis

Derivative_Synthesis cluster_0 A This compound C Amide Derivative A->C B R-COOH B->C

Caption: General scheme for the synthesis of amide derivatives.

  • Procedure:

    • Dissolve the carboxylic acid (R-COOH, 1.1 eq) in a suitable solvent such as DMF.

    • Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) and stir for 10 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in DMF.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the amide derivative by column chromatography or preparative HPLC.

Protocol for In Vitro Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anti-cancer drugs.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

    • Synthesized this compound derivatives dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37 °C.

    • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The synthetic routes outlined in this guide provide a robust framework for accessing the core structure and its derivatives. The subsequent biological evaluation using standard in vitro assays is a critical step in identifying lead compounds for further pre-clinical and clinical development. The versatility of this scaffold, coupled with the power of modern synthetic and screening methodologies, offers a compelling avenue for the discovery of next-generation cancer therapeutics.

References

  • Henderson, J. L., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]

  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 10(52), 31213-31225. [Link]

  • Larock, R. C. (1991). A novel palladium-catalyzed heteroannulation approach to indoles. The Journal of Organic Chemistry, 56(26), 7350-7352. [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & medicinal chemistry, 27(12), 2534–2545. [Link]

  • Sundberg, R. J. (2007). Indoles. Academic press. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of heteroaryl chlorides: palladium catalysis or SNAr in green solvents?. Chemistry–A European Journal, 19(34), 11318-11324. [Link]

  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Zhang, Y., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2633. [Link]

Sources

Application Note: High-Throughput Screening Assay Development for a 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrrolopyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with significant biological activity, including potent kinase inhibitors.[1][2] Derivatives of this core structure have demonstrated efficacy as anticancer agents, underscoring their importance in drug discovery.[1][3] The 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine library represents a collection of small molecules with the potential to modulate the activity of a variety of protein targets, particularly within the kinome. The strategic placement of the chloro and amine groups suggests that these compounds may serve as valuable starting points for the development of novel therapeutics.[4]

This application note provides a comprehensive guide for the development of robust and sensitive high-throughput screening (HTS) assays to interrogate a this compound library. We will detail the rationale for assay selection, provide step-by-step protocols for both biochemical and cell-based approaches, and discuss critical parameters for ensuring data quality and identifying promising lead compounds. The overarching goal is to establish a screening cascade that effectively identifies potent and selective modulators of target activity.[5][6]

Target Class and Assay Selection Rationale

Given that the pyrrolo[3,2-b]pyridine core is a well-established kinase-binding motif, this guide will primarily focus on the development of assays to identify kinase inhibitors.[7][8] Protein kinases are a major class of drug targets, particularly in oncology, and numerous HTS-compatible assay formats are available for their study.[7][9]

The selection of an appropriate assay technology is paramount for a successful screening campaign.[5] Key considerations include:

  • Robustness and Reproducibility: The assay must yield consistent results with low well-to-well variability.[10]

  • Sensitivity: The assay should be able to detect subtle changes in enzyme activity.

  • Throughput: The methodology must be amenable to automation and miniaturization for screening large compound libraries.[5][11]

  • Cost-effectiveness: Reagent and equipment costs should be considered for large-scale screening.[12]

  • Minimization of Interference: The chosen format should be less susceptible to artifacts from library compounds, such as fluorescence quenching or enhancement.[13]

Based on these criteria, we will focus on two primary assay formats: a biochemical assay for initial hit identification and a cell-based assay for secondary validation and to assess cellular potency.

Primary Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a powerful, homogeneous (no-wash) assay technology well-suited for HTS of kinase activity.[14][15][16] It combines the low background of time-resolved fluorescence (TRF) with the proximity-based signal generation of FRET.[15][17] This results in a high signal-to-noise ratio and reduced interference from fluorescent compounds.[14][18]

Secondary Screen: Cell-Based Phosphorylation Assay

Cell-based assays provide a more physiologically relevant context by evaluating compound activity within a living cell.[9][19][20] A cell-based phosphorylation assay measures the modulation of a specific phosphorylation event downstream of the target kinase, providing valuable information on a compound's cell permeability and on-target efficacy.[19][20]

Experimental Workflows and Protocols

The overall screening cascade is designed to efficiently identify and validate true hits from the this compound library.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Assays cluster_3 Lead Optimization Primary_HTS Primary HTS (TR-FRET Kinase Assay) Single Concentration (e.g., 10 µM) Dose_Response Dose-Response Confirmation (TR-FRET Assay) Calculate IC50 Primary_HTS->Dose_Response Identify Primary Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay Confirm Potency Cell_Based Cell-Based Phosphorylation Assay Determine Cellular IC50 Orthogonal_Assay->Cell_Based Validate Mechanism Selectivity Kinase Selectivity Profiling Cell_Based->Selectivity Assess Specificity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Prioritize for Chemistry

Figure 1: A representative workflow for the screening of the this compound library.

Primary High-Throughput Screen: TR-FRET Kinase Assay

This protocol describes a generic TR-FRET assay for measuring kinase activity. Specific components like the kinase, substrate, and antibodies will need to be optimized for the target of interest.

Principle: A biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with a lanthanide donor (e.g., Europium), and streptavidin is conjugated to an acceptor fluorophore (e.g., APC). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Principle cluster_active Kinase Active cluster_inhibited Kinase Inhibited Kinase_A Kinase ATP_A ATP Substrate_A Biotin-Substrate P_Substrate_A Biotin-Substrate-P Substrate_A->P_Substrate_A Phosphorylation Eu_Ab_A Eu-Antibody P_Substrate_A->Eu_Ab_A Binding SA_APC_A SA-APC P_Substrate_A->SA_APC_A Binding Eu_Ab_A->SA_APC_A FRET Signal Kinase_I Kinase ATP_I ATP Substrate_I Biotin-Substrate Inhibitor Inhibitor Inhibitor->Kinase_I Eu_Ab_I Eu-Antibody SA_APC_I SA-APC

Figure 2: Principle of the TR-FRET kinase assay.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor (e.g., APC)

  • TR-FRET detection buffer

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating: Prepare serial dilutions of the this compound library compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each compound dilution to the assay plate. Also include positive controls (no inhibitor) and negative controls (no enzyme or a known potent inhibitor).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Prepare an ATP master mix in kinase assay buffer.

    • Add the kinase/substrate mix to the compound-plated wells.

    • Initiate the reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.

    • Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes), optimized during assay development.

  • Detection:

    • Prepare a detection mix containing the Eu-labeled antibody and the streptavidin-acceptor in TR-FRET detection buffer.

    • Add the detection mix to all wells to stop the kinase reaction.

    • Incubate at room temperature for at least 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor and donor wavelengths. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Assay Validation: Before initiating the HTS, the assay must be validated to ensure its robustness.

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of assay quality that considers the separation between the positive and negative controls.[21][22][23]Z' ≥ 0.5 indicates an excellent assay for screening.[21][23][24]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 3 is generally desirable.[21]
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Typically ≤ 1% v/v.[5]
Reagent Stability Stability of the kinase, substrate, and detection reagents over the course of the screen.Activity should remain consistent over several hours.

To calculate the Z'-factor, use the following formula[23]: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where SD is the standard deviation. A robust Z'-factor, which uses the median and median absolute deviation, can also be employed to reduce the influence of outliers.[21][25]

Secondary Assay: Cell-Based Phosphorylation Assay

This protocol provides a general framework for a cell-based assay to measure the phosphorylation of a target protein. Technologies like AlphaLISA or HTRF are well-suited for this purpose.

Principle (AlphaLISA): Cells are treated with compounds from the library and then lysed. The lysate is analyzed using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[26][27][28] One antibody specific for the total protein is conjugated to an AlphaLISA acceptor bead, and a second antibody specific for the phosphorylated form of the protein is biotinylated and binds to a streptavidin-coated donor bead. In the presence of the phosphorylated target, the beads are brought into proximity, and upon excitation, a chemiluminescent signal is generated.[28][29]

Materials:

  • Cell line expressing the target kinase and substrate.

  • Cell culture medium and supplements.

  • This compound library compounds.

  • Stimulant (if required to activate the signaling pathway).

  • Lysis buffer.

  • AlphaLISA acceptor beads conjugated to a total protein antibody.

  • Biotinylated anti-phospho-protein antibody.

  • Streptavidin-coated AlphaLISA donor beads.

  • 384-well white cult & opa plates.

  • AlphaLISA-compatible plate reader.

Protocol:

  • Cell Seeding: Seed the cells in 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted compounds for a predetermined time (e.g., 1-2 hours).

  • Cell Stimulation (if necessary): If the pathway is not constitutively active, add a stimulant to activate the target kinase for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Remove the media and add lysis buffer to each well. Incubate on a shaker to ensure complete lysis.

  • Detection:

    • Transfer the lysate to a 384-well white opaque assay plate.

    • Add a mix of the acceptor beads and biotinylated antibody.

    • Incubate to allow for antibody-antigen binding.

    • Add the streptavidin-donor beads.

    • Incubate in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible reader.

Data Analysis and Hit Confirmation

Primary Screen Analysis:

  • Normalize the data to the plate controls (% inhibition).

  • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).

Hit Confirmation:

  • Re-test the primary hits in the same TR-FRET assay to confirm activity.

  • Perform dose-response curves for confirmed hits to determine their IC₅₀ values.

Orthogonal Assay: To eliminate false positives resulting from assay-specific artifacts (e.g., compound fluorescence), confirmed hits should be tested in an orthogonal biochemical assay that utilizes a different detection technology, such as Fluorescence Polarization (FP).[30][31][32]

Cellular Potency: Active compounds from the orthogonal assay are then progressed to the cell-based phosphorylation assay to determine their cellular IC₅₀ values. This provides an early indication of cell permeability and on-target activity in a more physiological setting.

Conclusion

The methodologies outlined in this application note provide a robust framework for the successful screening of a this compound library to identify novel kinase inhibitors. The combination of a high-throughput TR-FRET biochemical screen with a physiologically relevant cell-based secondary assay creates a powerful cascade for hit identification and validation.[5][6] Rigorous assay development and validation, including the determination of a robust Z'-factor, are critical for ensuring the quality and reliability of the screening data.[10][21] The identified hits can then serve as the foundation for medicinal chemistry efforts aimed at developing potent and selective drug candidates.

References

  • Poly-Dtech. TR-FRET Assay Principle. [Link]

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. [Link]

  • Agilent. TR-FRET. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. [Link]

  • ICE Bioscience. FRET and TR-FRET Assays. [Link]

  • Parker, G. J., Law, B., Lenoch, F. J., & Bolger, R. E. (2000). A fluorescence polarization assay for native protein substrates of kinases. PubMed, 285(2), 237–246. [Link]

  • DCReport.org. (2025-09-15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. [Link]

  • Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 749-757. [Link]

  • Gul, S., & O'Connell, J. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • Gul, S. (2025-08-06). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. [Link]

  • Luceome Biotechnologies. (2022-02-28). Cell Based Kinase Assays. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e26458. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Acharya, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmaceutical Negative Results, 7(2), 77. [Link]

  • IU Indianapolis ScholarWorks. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Ennis, C., & Tanner, A. Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. [Link]

  • St. Hilaire, B. S., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 346–350. [Link]

  • Yasgar, A., et al. (2016). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay and Drug Development Technologies, 14(8), 449–456. [Link]

  • Iversen, P. W., et al. (2016). HTS Methods: Assay Design and Optimisation. The Royal Society of Chemistry. [Link]

  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Future Medicinal Chemistry, 11(19), 2535–2548. [Link]

  • Shi, J., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(13), 1836–1842. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413–417. [Link]

  • Ravula, A. R., et al. (2020). Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons. Journal of Neuroscience Methods, 339, 108699. [Link]

  • Assay Genie. (2025-11-20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Wikipedia. Tetrahydropyridinylpyrrolopyridine. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubChem. 5-(5-chloro-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine. [Link]

  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Oakwood Chemical. 5-Chloro-1H-pyrrolo[3, 2-b]pyridine, min 97%, 100 mg. [Link]

  • ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • PubChem. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]

  • PubMed Central. Discovery of pyrrolo[2,1-f][17][19][20]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

Sources

Application Notes & Protocols for Cell-Based Assays of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold in Modern Drug Discovery

The 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine core is a privileged heterocyclic scaffold frequently employed in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions make it a cornerstone for developing targeted therapeutics. Derivatives of this family have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and autoimmune disorders.[1][2][3] For instance, different substitutions on the pyrrolopyridine ring have led to potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Acetyl-CoA Carboxylase 1 (ACC1).[1][2][4]

The successful progression of these compounds from chemical synthesis to clinical candidates hinges on rigorous biological evaluation. Cell-based assays are indispensable tools in this process, providing a physiologically relevant context to assess a compound's efficacy, potency, target engagement, and mechanism of action.[5][6][7] This guide provides a comprehensive suite of validated cell-based assay protocols designed to thoroughly characterize the biological activity of novel this compound derivatives, guiding researchers from initial screening to detailed mechanistic studies.

Guiding Principle: A Tiered Approach to Compound Characterization

A logical, tiered approach is essential for efficient and cost-effective drug discovery. This workflow begins with broad phenotypic screens to identify active compounds, followed by specific assays to confirm on-target activity, and finally, detailed studies to elucidate the downstream cellular consequences.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation cluster_2 Tier 3: Mechanism of Action cluster_3 High-Throughput Analysis Viability Cell Viability & Cytotoxicity Assays (e.g., CellTiter-Glo) CETSA Target Engagement Assay (CETSA) Viability->CETSA Active Compounds WB Downstream Pathway Analysis (Phospho-Western Blot) CETSA->WB Confirmed Engagement IF Subcellular Localization (Immunofluorescence) CETSA->IF   HCS High-Content Screening WB->HCS Further Characterization IF->HCS Further Characterization

Caption: A tiered workflow for characterizing kinase inhibitors.

The Target Landscape: Kinase Signaling Pathways

Many pyrrolopyridine derivatives function by inhibiting protein kinases, particularly receptor tyrosine kinases (RTKs). These enzymes initiate intracellular signaling cascades upon binding to extracellular ligands (e.g., growth factors). A typical cascade involves receptor dimerization, autophosphorylation, and the subsequent activation of downstream pathways like the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration. Understanding this framework is crucial for designing relevant assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK pRTK p-RTK RTK->pRTK Dimerization & Autophosphorylation Inhibitor Pyrrolopyridine Derivative Inhibitor->RTK RAS RAS pRTK->RAS PI3K PI3K pRTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

Tier 1: Primary Screening - Assessing Cell Viability and Cytotoxicity

The initial step is to determine whether the compounds have a biological effect, typically by measuring their impact on cell proliferation and viability. Luminescent assays that quantify ATP are highly sensitive and are considered a gold standard.

Principle: ATP as a Marker of Viability

The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[8] Upon cell death, ATP synthesis ceases, and endogenous ATPases rapidly deplete existing ATP.[8] The CellTiter-Glo® Luminescent Cell Viability Assay uses a proprietary luciferase to generate a luminescent signal from the ATP released from lysed cells.[9][10]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Target cancer cell line (e.g., A549, HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • White, opaque-walled 96-well or 384-well plates suitable for luminescence

  • This compound derivatives (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a pre-determined optimal seeding density (e.g., 5,000 cells/well in 100 µL for a 96-well plate).

    • Dispense the cell suspension into the wells of the opaque-walled plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrrolopyridine derivatives in complete medium. A typical final concentration range is 0.01 nM to 100 µM. Remember to include a vehicle control (DMSO-only, matched to the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.

    • Incubate for the desired exposure time (typically 48-72 hours).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before mixing to form the reagent.

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).

  • Signal Measurement:

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation and Analysis

The raw luminescence units (RLU) are normalized to the vehicle control. An IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is calculated by fitting the data to a four-parameter logistic curve.

Compound IDIC₅₀ (µM)Max Inhibition (%)
Derivative 1A 0.5298
Derivative 1B 1.2595
Derivative 1C > 1005
Staurosporine (Control) 0.02100

Tier 2: Target Validation - Confirming Target Engagement in Cells

A positive result in a viability assay indicates biological activity but does not prove the compound is binding to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to directly measure drug-target engagement within intact cells or cell lysates.[11][12]

Principle of CETSA®

The binding of a ligand (your compound) to its target protein increases the protein's thermodynamic stability.[13][14] Consequently, the ligand-bound protein is more resistant to heat-induced unfolding and aggregation. In a CETSA experiment, cells treated with the compound are heated across a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A stabilizing compound will result in more soluble protein at higher temperatures—a "thermal shift."[15]

G Start Treat Cells with Compound or Vehicle Heat Heat Aliquots (Temperature Gradient) Start->Heat Lyse Lyse Cells & Separate Fractions Heat->Lyse Protein Denaturation Analyze Analyze Soluble Fraction (e.g., Western Blot) Lyse->Analyze Soluble vs. Aggregated Plot Plot Melting Curve Analyze->Plot

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA® with Western Blot Readout

Materials:

  • Cell line expressing the target kinase.

  • Pyrrolopyridine derivative and vehicle control (DMSO).

  • PBS, protease and phosphatase inhibitor cocktails.

  • PCR tubes or a thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • High-speed centrifuge.

  • SDS-PAGE and Western blotting equipment.

  • Primary antibody specific to the target kinase.

  • HRP-conjugated secondary antibody.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the compound at a fixed concentration (e.g., 10x the viability IC₅₀) or vehicle for 1-2 hours.

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Place tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments). Include an unheated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration (e.g., BCA assay).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody against the target protein.

    • Quantify the band intensities.

Data Presentation and Analysis

The band intensity at each temperature is normalized to the unheated (37°C) sample. Plotting the relative soluble protein against temperature generates a "melting curve." A shift to the right indicates target stabilization.

Temperature (°C)Relative Soluble Target (Vehicle)Relative Soluble Target (Compound 1A)
37 1.001.00
46 0.981.00
49 0.850.99
52 0.510.95
55 0.230.82
58 0.050.55
61 0.010.28

Tier 3: Mechanism of Action Studies

Confirming that a compound binds its target is a critical step, but understanding the downstream consequences is equally important. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of its known substrates.

Application 1: Downstream Pathway Analysis via Phospho-Western Blot

Principle: This technique measures the phosphorylation status of specific proteins in a signaling cascade. By comparing cells treated with the inhibitor to untreated cells, one can confirm that the inhibitor is blocking the kinase's activity. A dual-antibody approach (pan/phospho analysis) is often used, where one antibody detects the total amount of a protein and another detects only its phosphorylated form, allowing for accurate normalization.[16][17]

Protocol: Phospho-Protein Western Blot

  • Cell Culture and Lysis:

    • Seed cells and allow them to attach. Starve cells (e.g., in serum-free medium) overnight to reduce basal signaling.

    • Pre-treat with the pyrrolopyridine derivative or vehicle for 1-2 hours.

    • Stimulate the pathway with the appropriate growth factor (e.g., EGF, FGF) for 10-15 minutes to induce phosphorylation.

    • Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors . This last addition is critical to preserve the phosphorylation state.[18][19]

  • Electrophoresis and Transfer:

    • Quantify protein concentration, and run equal amounts of protein on an SDS-PAGE gel.[17]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Crucial Step: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Do not use milk , as it contains phosphoproteins (casein) that will cause high background with phospho-specific antibodies.[18][19]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ERK).

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • After imaging, you can strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) for normalization.

Application 2: Subcellular Localization via Immunofluorescence

Principle: Many signaling pathways culminate in the translocation of a protein (e.g., a transcription factor) from the cytoplasm to the nucleus. Immunofluorescence (IF) microscopy allows for the direct visualization of a protein's location within the cell.[20] This can be used to show that an inhibitor blocks a stimulus-induced translocation event.[21]

Protocol: Immunofluorescence Staining

  • Cell Culture:

    • Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.

  • Treatment and Fixation:

    • Perform starvation, inhibitor pre-treatment, and growth factor stimulation as described for the Western blot.

    • Wash cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells with PBS.

    • Permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to enter the cell.[22]

    • Wash again and block non-specific antibody binding sites with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour.[21]

  • Antibody Staining:

    • Incubate with the primary antibody (e.g., against a transcription factor like STAT3) diluted in blocking buffer, typically for 1 hour at RT or overnight at 4°C.[23]

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.[23]

    • (Optional) Counterstain nuclei with DAPI.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the slides using a fluorescence or confocal microscope.

Advanced Methods: High-Content Screening (HCS)

For larger compound libraries or more in-depth mechanistic questions, High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parameter data from cell populations on a large scale.[24][25][26] HCS can be used to simultaneously measure cell viability, target phosphorylation, protein translocation, and morphological changes, providing a rich dataset to characterize compound effects and identify potential off-target toxicity early in the discovery pipeline.[27][28]

Conclusion

The characterization of novel this compound derivatives requires a multi-faceted approach using a suite of robust cell-based assays. The tiered workflow presented here—progressing from broad viability screening to specific target engagement and detailed mechanism of action studies—provides a clear and effective path for drug development professionals. By employing these validated protocols, researchers can confidently assess compound potency, confirm on-target activity, and build a comprehensive understanding of the biological impact of their molecules, ultimately accelerating the journey from the bench to the clinic.

References

  • The development of high-content screening (HCS) technology and its importance to drug discovery. PubMed. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

  • High-Content Screening | HCS | Drug Discovery | Whole Cells. Celtarys Research. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • High Content Screening (HCS). Ichor Life Sciences. Available at: [Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics. Available at: [Link]

  • UNIT 4.3 Immunofluorescence Staining. PMC - NIH. Available at: [Link]

  • Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. Available at: [Link]

  • Pan/Phospho Analysis For Western Blot Normalization. Protocols.io. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Immunofluorescent Staining Protocol. YouTube. Available at: [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins. PubMed. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. NIH. Available at: [Link]

  • 5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. MySkinRecipes. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]

  • 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. NIH. Available at: [Link]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. NIH. Available at: [Link]

  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][18][24][25]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed. Available at: [Link]

  • 1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives as new classes of selective and orally available Polo-like kinase 1 inhibitors. ResearchGate. Available at: [Link]

Sources

Topic: Protocol for Phosphorylation Inhibition Assay Using 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Kinase Activity with Novel Pyrrolopyridine Scaffolds

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins. This post-translational modification acts as a molecular switch, controlling a vast array of processes including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making kinases a major class of drug targets.[3][4]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and related heterocyclic systems are of significant medicinal interest due to their bioisosteric relationship with purines and indoles, enabling them to function as "hinge-binding" motifs in the ATP-binding pocket of many kinases.[5][6] The specific compound class, 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, represents a promising scaffold for the development of novel kinase inhibitors. While the precise targets for this specific amine isomer require empirical validation, related pyrrolopyridine derivatives have shown potent inhibitory activity against various kinases, including Janus kinases (JAK), FMS-like tyrosine kinase 3 (FMS), and Akt/PKB.[7][8][9]

A critical family of kinases implicated in both innate immunity and oncogenesis are the noncanonical IκB kinase (IKK) family members, TANK-binding kinase 1 (TBK1) and IKKε.[4][10] These kinases share a high degree of homology and an identical optimal substrate phosphorylation motif, making them attractive targets for therapeutic intervention.[4][11]

This application note provides a comprehensive guide for researchers to assess the inhibitory potential of this compound compounds. We present detailed, field-proven protocols for both a biochemical, high-throughput screening (HTS)-compatible assay and a physiologically relevant cell-based assay, using the TBK1/IKKε signaling axis as an exemplary target.

Core Principles of Kinase Inhibition Assays

Evaluating a potential kinase inhibitor requires a multi-faceted approach. The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to reduce kinase activity by 50%.[12][13] This is achieved through two complementary methodologies:

  • Biochemical Assays: These in vitro assays utilize purified recombinant kinase, a specific substrate, and ATP to directly measure the enzymatic phosphorylation reaction.[12] They are ideal for HTS, structure-activity relationship (SAR) studies, and determining the mechanism of action. Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer a homogenous, robust, and sensitive format.[1][3]

  • Cell-Based Assays: These assays measure the inhibition of a specific phosphorylation event within the context of a living cell.[12][14] They provide crucial information on compound cell permeability, target engagement in a native environment, and potential off-target effects. Techniques such as In-Cell Western (ICW) assays combine the specificity of immunodetection with the throughput of a plate-based format.[15][16]

Below is a conceptual diagram illustrating the TBK1 signaling pathway, a common target for kinase inhibitors in immunology and oncology.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR3 TLR3 / RLRs (Viral dsRNA Sensor) TRIF TRIF Adapter TLR3->TRIF Activation TBK1 TBK1 / IKKε TRIF->TBK1 Recruits & Activates IRF3_inactive Inactive IRF3 (Monomer) TBK1->IRF3_inactive Phosphorylation (p) IRF3_active Active IRF3 (Dimer) IRF3_inactive->IRF3_active Dimerization IFN Type I Interferon Gene Expression (IFN-β) IRF3_active->IFN Nuclear Translocation & Gene Transcription

Caption: Simplified TBK1 signaling pathway.

Part I: Biochemical Phosphorylation Inhibition Assay Protocol (TR-FRET)

This protocol employs a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) methodology, such as Lanthascreen® or HTRF®, which are highly amenable to HTS.[17][18][19] The principle involves a kinase phosphorylating a biotinylated or fluorescently-labeled peptide substrate. A terbium (Tb) or europium (Eu)-labeled anti-phospho-peptide antibody serves as the FRET donor. When the antibody binds the phosphorylated substrate, the donor is brought into close proximity with an acceptor fluorophore (e.g., streptavidin-XL665 or a substrate-conjugated fluorescein), resulting in a FRET signal.[20][21] Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection A Kinase (e.g., TBK1) E Phosphorylated Substrate-Biotin A->InvisNode1 B Substrate-Biotin B->InvisNode1 C ATP C->InvisNode1 D Inhibitor (Test Compound) F Unphosphorylated Substrate-Biotin D->InvisNode2 G Eu-Antibody (Donor) I High FRET Signal E->I J Low FRET Signal F->J InvisNode1->E Reaction (No Inhibition) InvisNode2->F Reaction (Inhibition) G->I G->J H SA-XL665 (Acceptor) H->I H->J

Caption: Workflow for a TR-FRET kinase inhibition assay.

Materials and Reagents
ReagentExample SupplierNotes
Recombinant Human TBK1/IKKε KinaseThermo Fisher, PromegaEnsure high purity and activity.
Kinase Substrate (e.g., TBK1-Tide)Custom Synthesis, CalbiochemAn optimal peptide substrate is critical. For TBK1/IKKε, "TBK1-Tide" (ADDDYDSLDWDAKKK) has been validated.[4] Biotinylated for detection.
Adenosine 5'-triphosphate (ATP)Sigma-AldrichHigh purity, prepare fresh stock solution in buffer.
Kinase Reaction Buffer (1X)VariesTypically: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. May require DTT.[22]
Test Compound StockUser-provided10 mM stock in 100% DMSO.
Control Inhibitor (e.g., BX-795)Selleck ChemicalsA known potent inhibitor of the target kinase.
TR-FRET Detection ReagentsRevvity, Thermo Fishere.g., HTRF KinEASE™-TK kit[19] or LanthaScreen® Tb-anti-pSubstrate Ab and fluorescently-labeled streptavidin.
Assay PlatesGreiner, CorningLow-volume, white, 384-well plates are recommended for fluorescence assays.
DMSOSigma-AldrichACS grade or higher.
Assay Optimization (Pre-protocol)

Causality: Before screening inhibitors, it is crucial to establish optimal assay conditions to ensure a robust signal window and sensitivity. This involves titrating the kinase to determine the concentration that yields ~80% of the maximum signal (EC80) and running the reaction at the ATP concentration equal to its Michaelis-Menten constant (Km), which reflects physiological conditions and allows for the accurate comparison of competitive inhibitors.[4][18]

  • Kinase Titration: Perform a serial dilution of the kinase while keeping ATP and substrate concentrations constant. Plot the TR-FRET signal vs. kinase concentration to determine the EC80.

  • ATP Km Determination: At the determined EC80 kinase concentration, perform the assay with varying concentrations of ATP. Plot reaction velocity against ATP concentration and fit to the Michaelis-Menten equation to find the Km.[13]

Step-by-Step Protocol for IC50 Determination

This protocol is for a final assay volume of 20 µL in a 384-well plate.[17]

  • Compound Plating (5 µL/well): a. Prepare a serial dilution of the this compound compound in 100% DMSO (e.g., 11 points, 1:3 dilution starting from 10 mM). b. Create an intermediate dilution plate by diluting the DMSO plate 25-fold into 1X Kinase Reaction Buffer. This yields a 4X final concentration of the compound in 4% DMSO. c. Using a multichannel pipette or liquid handler, transfer 5 µL of the 4X compound dilutions to the final assay plate. d. Include wells for positive control (no inhibitor, 4% DMSO) and negative control (known inhibitor, e.g., BX-795).

  • Kinase/Substrate Addition (10 µL/well): a. Prepare a 2X Kinase/Substrate Master Mix in 1X Kinase Reaction Buffer. The final concentrations should be at the predetermined EC80 for the kinase and an optimized substrate concentration (e.g., 0.1-0.5 µM). b. Add 10 µL of this master mix to each well of the assay plate containing the compound. c. Mix gently by shaking the plate for 30 seconds.

  • Reaction Initiation and Incubation (5 µL/well): a. Prepare a 4X ATP solution in 1X Kinase Reaction Buffer (final concentration should be at the ATP Km). b. Add 5 µL of the 4X ATP solution to all wells to start the reaction. c. Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Reaction Termination and Detection (10 µL/well added to 10 µL reaction): a. Prepare a 2X TR-FRET Detection Mix containing EDTA (to stop the kinase reaction by chelating Mg²⁺) and the TR-FRET antibody pair (e.g., Eu-antibody and SA-XL665) in detection buffer as per the manufacturer's instructions.[17][19] b. Note: The protocol may vary slightly between Lanthascreen and HTRF. For Lanthascreen, a 10 µL kinase reaction is often run, followed by the addition of 10 µL of 2X detection mix.[18] c. Add the detection mix to all wells. d. Seal the plate, protect from light, and incubate at room temperature for 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision). b. Set the instrument for dual emission reading using standard europium or terbium settings (e.g., Excitation: 340 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor)).[22][23]

Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Emission Signal at 665 nm / Emission Signal at 615 nm) * 10,000[17]

  • Normalize Data to Percent Inhibition: Percent Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min))

    • Ratio_Sample: Signal from inhibitor-treated well.

    • Ratio_Max: Average signal from no-inhibitor (DMSO) wells.

    • Ratio_Min: Average signal from high-concentration control inhibitor wells.

  • Determine IC50: Plot Percent Inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve with variable slope to determine the IC50 value.[13][24]

Part II: Cell-Based Phosphorylation Inhibition Assay (In-Cell Western)

The In-Cell Western (ICW) assay, or cytoblot, is a quantitative immunofluorescence method performed in microplates.[15][16] It measures protein levels and post-translational modifications in fixed cells, providing a more physiologically relevant assessment of an inhibitor's efficacy.[14] This protocol describes a two-color assay to detect a phosphorylated target (e.g., phospho-IRF3, a downstream substrate of TBK1) and normalize it to a loading control (e.g., total protein or a housekeeping protein like GAPDH).[15][25]

G A 1. Seed Cells in 96-well plate B 2. Treat with Inhibitor (Varying Concentrations) A->B C 3. Stimulate Pathway (e.g., with Poly(I:C)) B->C D 4. Fix & Permeabilize (Formaldehyde & Triton X-100) C->D E 5. Block (Reduce non-specific binding) D->E F 6. Primary Antibody Incubation (Rabbit α-pIRF3 + Mouse α-GAPDH) E->F G 7. Secondary Antibody Incubation (Goat α-Rabbit IRDye 800CW + Goat α-Mouse IRDye 680RD) F->G H 8. Wash & Scan Plate (Infrared Imaging System) G->H

Caption: Workflow for an In-Cell Western (ICW) assay.

Materials and Reagents
ReagentExample SupplierNotes
Cell LineATCCe.g., HEK293T or A549 cells, which have an intact TBK1 signaling pathway.
Cell Culture MediumGibco, CorningDMEM or RPMI-1640 supplemented with 10% FBS and antibiotics.
Pathway Stimulant (e.g., Poly(I:C))InvivoGenTo activate the TBK1 pathway and induce IRF3 phosphorylation.
Fixation SolutionVWR, Sigma-Aldrich3.7% Formaldehyde in PBS. Prepare fresh.
Permeabilization BufferUser-prepared0.1% Triton X-100 in PBS.
Blocking BufferLI-COR, RocklandSpecialized blocking buffers (e.g., Odyssey Blocking Buffer or PBS with Fish Gelatin) are recommended.[25][26]
Primary AntibodiesCell Signaling, AbcamRabbit anti-phospho-IRF3 (Ser396) and Mouse anti-GAPDH. Antibodies must be from different host species for multiplexing.[26]
Fluorescent Secondary AntibodiesLI-COR, AdvanstaIRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.
Assay PlatesCorning, GreinerBlack-walled, clear-bottom 96-well or 384-well tissue culture plates.
Test Compound StockUser-provided10 mM stock in 100% DMSO.
Step-by-Step Protocol

This protocol is for a 96-well plate format.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a pre-optimized density (e.g., 10,000-20,000 cells/well) in 100 µL of culture medium.[14] c. Incubate overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment and Stimulation: a. Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤0.5%. b. Aspirate the old medium from the cells and add 100 µL of medium containing the test compound. c. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C. d. Add the stimulant (e.g., Poly(I:C) at 10 µg/mL final concentration) directly to the wells and incubate for the optimal stimulation time (e.g., 4-6 hours).

  • Fixation and Permeabilization: a. Gently aspirate the medium. b. Add 150 µL/well of 3.7% formaldehyde in PBS. Incubate for 20 minutes at room temperature (RT).[25] c. Aspirate the fixing solution. Wash the cells 4-5 times with 200 µL/well of PBS containing 0.1% Triton X-100, with 5 minutes of gentle shaking for each wash.[25] This step both washes and permeabilizes the cells.

  • Blocking: a. After the final wash, remove the buffer and add 150 µL/well of Blocking Buffer. b. Incubate for 1.5 hours at RT with gentle shaking.[25][26]

  • Primary Antibody Incubation: a. Prepare the primary antibody cocktail by diluting both the anti-phospho-IRF3 and anti-GAPDH antibodies in Blocking Buffer. The optimal dilution for each antibody must be predetermined (typically 1:200 to 1:800). b. Remove the blocking buffer and add 50 µL/well of the primary antibody cocktail. c. Incubate overnight at 4°C with gentle shaking.[16]

  • Secondary Antibody Incubation: a. Wash the plate 4 times with 200 µL/well of PBS + 0.1% Tween-20 for 5 minutes each. b. Prepare the secondary antibody cocktail containing IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse (e.g., 1:1000 dilution) in Blocking Buffer. Protect from light from this point forward. c. Remove the wash buffer and add 50 µL/well of the secondary antibody cocktail. d. Incubate for 1 hour at RT with gentle shaking, protected from light.[25]

  • Final Washes and Plate Scanning: a. Wash the plate 4 times with PBS + 0.1% Tween-20 as in step 6a. b. After the final wash, aspirate all residual liquid and blot the plate dry. c. Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey® CLx) at both 700 nm and 800 nm channels.[25]

Data Analysis
  • Quantify Integrated Intensity: Use the imaging software to determine the integrated fluorescence intensity for each channel (700 nm and 800 nm) in each well.

  • Normalize the Signal: For each well, calculate the normalized phospho-protein signal: Normalized Signal = (800 nm Intensity [p-IRF3]) / (700 nm Intensity [GAPDH]) Note: Channel assignments depend on the secondary antibodies used.

  • Determine IC50: As with the biochemical assay, calculate the percent inhibition for each compound concentration relative to positive (stimulated, no inhibitor) and negative (unstimulated or high-concentration inhibitor) controls. Plot the dose-response curve and fit with a four-parameter logistic equation to determine the cellular IC50.

Conclusion and Best Practices

The protocols described provide a robust framework for evaluating the inhibitory activity of this compound compounds. It is essential to begin with a biochemical assay to confirm direct enzyme inhibition and establish a baseline potency. Subsequently, a cell-based assay is critical to validate that the compound is cell-permeable and engages its target in a complex biological system.

Key Self-Validating Practices:

  • Controls are Paramount: Always include positive (no inhibitor) and negative (known potent inhibitor) controls in every plate to calculate Z'-factor for assay robustness and for data normalization.

  • Optimize for Your System: The provided concentrations and incubation times are starting points. Always optimize kinase concentration, ATP levels, antibody dilutions, and stimulation times for your specific reagents and cell lines.

  • Mind the DMSO: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1% in biochemical assays and ≤0.5% in cell-based assays) to avoid artifacts.

  • Confirm with Orthogonal Methods: For lead compounds, consider confirming the mechanism of action with kinetic studies or using alternative detection methods like Western blotting to validate on-target effects.[2]

By following these detailed methodologies and principles of scientific integrity, researchers can confidently and accurately characterize the potential of novel pyrrolopyridine compounds as therapeutic kinase inhibitors.

References

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • Haq, R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 2, 22-28. Retrieved from [Link]

  • Advansta Inc. (n.d.). Mastering the In-Cell Western: A Step-by-Step Guide. Retrieved from [Link]

  • Kaushik, S., & Cuervo, A. M. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • O'Meally, D., & Kothapalli, D. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols, 3(3), 101594. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol Table. Retrieved from [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Kaushik, S., & Cuervo, A. M. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Retrieved from [Link]

  • Bio-Techne. (n.d.). Methods for Detecting Protein Phosphorylation. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Validated TBK1 Inhibitor Screening Assay. Retrieved from [Link]

  • ISCA. (2025). High-Sensitivity Detection of Phosphorylated Proteins with AffiASSAY Cell-Based Kits. ISCA Journal.
  • Barbie, D. A., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41007. Retrieved from [Link]

  • Harvard DASH. (2012). Publication: Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Jin, J., et al. (2013). Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation. Methods in Molecular Biology, 951, 143-150. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • PubChem. (n.d.). 5-(5-chloro-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

  • PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Retrieved from [Link]

  • Ghattas, M. A., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 25, 215-225. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Hansen, T. V., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183. Retrieved from [Link]

  • MDPI. (2019). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Freeman-Cook, K. D., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(12), 4615-4622. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vivo Study Design for 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine scaffold represents a promising class of heterocyclic compounds with significant potential in oncology. Analogs derived from this core structure have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2][3] The progression of these promising analogs from in vitro discovery to clinical candidates necessitates a robust and meticulously designed in vivo evaluation. These studies are paramount for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as establishing the preliminary efficacy and safety of these novel chemical entities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for this compound analogs. The protocols and insights provided herein are grounded in established preclinical testing principles and regulatory expectations, aiming to ensure the generation of high-quality, reproducible data to support informed decision-making in drug development programs.

Pre-Clinical Considerations: The Foundation of a Successful In Vivo Study

Before embarking on in vivo experiments, a series of critical factors must be addressed to ensure the ethical and scientific integrity of the study. These considerations form the bedrock upon which reliable and translatable data are built.

Ethical and Regulatory Compliance

All animal studies must be conducted in strict accordance with ethical guidelines and regulatory requirements. In the United States, this includes adherence to the Animal Welfare Act and the Public Health Service (PHS) Policy on Humane Care and Use of Laboratory Animals.[4] A formal protocol detailing all procedures involving animals must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) before any experiments can commence.[4][5] The IACUC is responsible for overseeing the animal care and use program, ensuring that all procedures are humane and that the "3Rs" (Replacement, Reduction, and Refinement) are implemented.[5]

Animal Model Selection

The choice of an appropriate animal model is a pivotal decision that directly impacts the clinical relevance of the study findings. For oncology studies, a variety of models are available, each with its own set of advantages and limitations.[6][7][8]

  • Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines. They are particularly valuable for evaluating the interplay between the investigational drug and the immune system.[6]

  • Cell Line-Derived Xenograft (CDX) Models: In these models, human cancer cell lines are implanted into immunodeficient mice. CDX models are widely used for initial efficacy screening due to their relative simplicity and cost-effectiveness.[9][10]

  • Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor fragments from human patients into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of human tumors.[6][9]

The selection of the most appropriate model will depend on the specific scientific question being addressed and the putative mechanism of action of the this compound analog.[6]

Formulation and Dosing Vehicle Selection

Many kinase inhibitors, including potentially the this compound analogs, exhibit poor aqueous solubility.[11][12][13] This presents a significant challenge for in vivo administration. A well-designed formulation is crucial to ensure adequate drug exposure and bioavailability.[13][14]

Common Formulation Strategies for Poorly Soluble Compounds:

Formulation StrategyDescriptionKey Considerations
Suspension The compound is suspended in an aqueous vehicle, often with the aid of suspending agents and surfactants.Particle size, stability, and potential for dose-related variability.
Solution The compound is dissolved in a suitable solvent or co-solvent system.Solubility of the compound, potential for precipitation upon administration, and toxicity of the vehicle.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can enhance solubility and absorption.[12]Physical and chemical stability, and potential for alterations in drug metabolism.
Nanonization Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution.[11]Manufacturing complexity and potential for altered biodistribution.

The selection of the dosing vehicle should be guided by the physicochemical properties of the analog and should be non-toxic at the administered volume.[15]

In Vivo Study Protocols

The following sections outline detailed protocols for key in vivo studies designed to characterize the pharmacokinetic, pharmacodynamic, and efficacy profiles of this compound analogs.

Pharmacokinetic (PK) Studies

The objective of a PK study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[16] This information is critical for determining the appropriate dosing regimen for subsequent efficacy and toxicology studies.[1]

Protocol: Single-Dose PK Study in Mice
  • Animal Model: Naive, healthy mice (e.g., CD-1 or BALB/c), 6-8 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) or intraperitoneal (IP) administration (e.g., 10-50 mg/kg).

  • Procedure:

    • Administer the this compound analog at the designated dose and route.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of the analog in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters.

Table of Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Half-life.
CL Clearance.
Vd Volume of distribution.
F% Bioavailability (for extravascular routes).
Pharmacodynamic (PD) and Efficacy Studies

PD studies aim to demonstrate that the drug engages its intended target and elicits a biological response. Efficacy studies evaluate the anti-tumor activity of the compound.[18]

Workflow for Efficacy and PD Studies

G cluster_0 Pre-Study Phase cluster_1 Study Initiation cluster_2 Treatment and Monitoring cluster_3 Study Endpoint and Analysis A Select appropriate in vivo model (e.g., CDX, PDX) B Expand tumor cells/fragments A->B C Implant tumor cells/ fragments into mice B->C D Monitor tumor growth C->D E Randomize mice into treatment groups when tumors reach a pre-determined size D->E F Administer this compound analog or vehicle control E->F G Monitor tumor volume and body weight regularly F->G H Collect tissue/blood samples at specified time points for PD analysis (optional) G->H I Euthanize mice at study endpoint G->I Endpoint reached L Conduct ex vivo PD analysis (e.g., Western blot, IHC) H->L J Excise tumors and weigh I->J K Analyze data (e.g., TGI) and perform statistical analysis J->K J->L G PK Pharmacokinetics (PK) (Exposure, Bioavailability) Efficacy Efficacy (Tumor Growth Inhibition) PK->Efficacy Dose Regimen Decision Go/No-Go Decision Lead Optimization PK->Decision PD Pharmacodynamics (PD) (Target Engagement) PD->Efficacy Mechanism of Action PD->Decision Efficacy->Decision Tox Toxicology (Safety Profile, NOAEL) Tox->Efficacy Therapeutic Window Tox->Decision

Caption: Integration of in vivo data for decision making.

Conclusion

The in vivo evaluation of this compound analogs is a critical and multifaceted process in the journey of cancer drug discovery. A well-designed and executed study, encompassing pharmacokinetics, pharmacodynamics, efficacy, and toxicology, is essential for generating the robust data necessary to identify promising clinical candidates. By adhering to the principles and protocols outlined in these application notes, researchers can enhance the quality and impact of their in vivo studies, ultimately accelerating the development of novel and effective cancer therapeutics.

References

  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • Scialli, A. R., et al. (2024). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations.
  • National Institutes of Health. (2024, October 30). The IACUC. Office of Laboratory Animal Welfare. Retrieved from [Link]

  • Olatunji, I. (2025, May 28). Formulation strategies for poorly soluble drugs.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Rao, C. V., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Cancer Drug Targets.
  • Abdel-Halim, H., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research.
  • Hoeflich, K. P., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Clinical Cancer Research.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Yuan, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]

  • Lall, D., et al. (2023).
  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments.
  • An, F., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer.
  • Iacuzzi, V., et al. (2022). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry.
  • van der Laan, J. W. (n.d.). 3.1 General toxicity study designs.
  • Li, T., et al. (2024). In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews.
  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved from [Link]

  • Koch, G., et al. (2016). Clinical pharmacology of tyrosine kinase inhibitors becoming generic drugs: the regulatory perspective. Journal of Experimental & Clinical Cancer Research.
  • Edvardsen, K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Institutional Animal Care and Use Committee. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. Pharmacology Discovery Services. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports.
  • Vargas-Méndez, E., et al. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]

  • The Ohio State University. (n.d.). Animal Care and Use Policies and Guidelines. Enterprise for Research, Innovation and Knowledge. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems.
  • Veselov, M. S., et al. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity.
  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Retrieved from [Link]

  • Aslan, J. E., et al. (2022). Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology. Physiological Reviews.
  • Shishu, et al. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery.
  • Bioanalysis Zone. (2022, May 25). eBook: Toxicology studies - considerations for design and regulatory requirements. Retrieved from [Link]

  • AAALAC International. (n.d.). U.S. Regulations and Requirements. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Bioactive Compound Discovery

The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. Heterocyclic compounds form the backbone of a significant portion of commercially successful fungicides, herbicides, and insecticides.[1] Among these, the pyrrolopyridine (or azaindole) scaffold has garnered substantial interest, primarily in medicinal chemistry, for its versatile biological activities.[2][3][4] The isomeric 7-azaindole core, in particular, is a known bioisostere of indole and has been integral to the development of various kinase inhibitors.[2] While its exploration in agricultural science is less documented, the inherent bioactivity of this scaffold presents a compelling case for its investigation as a foundational structure for new agrochemicals.

This guide focuses on 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine , a specific, functionalized pyrrolopyridine. The presence of a chlorine atom and an amino group at key positions (5 and 7, respectively) offers strategic advantages for both biological activity and synthetic elaboration. The chloro substituent can enhance lipophilicity and metabolic stability, while the primary amine provides a versatile handle for the synthesis of a diverse library of derivatives.[5] This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols for exploring the potential of this compound as a novel scaffold in the discovery of fungicides, herbicides, and insecticides.

Rationale for Agrochemical Screening

The pyridine ring is a cornerstone of numerous agrochemicals, valued for its ability to interact with a wide range of biological targets.[1] The fusion of a pyrrole ring to form the azaindole structure creates a unique electronic and steric profile that can be exploited for selective binding to target enzymes or receptors in pests, weeds, or pathogens.

  • Fungicidal Potential: Pyridine carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[6] The amino group of this compound can be readily acylated to produce novel carboxamide derivatives, which can then be screened for SDHI activity or other antifungal mechanisms.

  • Herbicidal Activity: Aminopyridine derivatives have been utilized as intermediates in the synthesis of herbicides.[5] Furthermore, certain pyridine-based compounds are known to act as auxin mimics or inhibitors of essential plant enzymes. The unique structure of the target compound warrants screening for various herbicidal modes of action.

  • Insecticidal Properties: The neonicotinoid and diamide classes of insecticides, both of which can feature pyridine or related heterocyclic cores, highlight the potential of this structural motif in insecticide design.[7][8] The amino group of this compound can be derivatized to mimic the pharmacophores of known insecticides or to discover novel insecticidal mechanisms.

Synthetic Derivatization Strategies

The primary amino group at the C7 position is the key reactive site for generating a library of diverse analogs to explore structure-activity relationships (SAR).

Diagram: Synthetic Derivatization Workflow

G A This compound B Acylation (Acid Chlorides, Anhydrides) A->B RCOCl/Base C Sulfonylation (Sulfonyl Chlorides) A->C RSO2Cl/Base D Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) A->D RCHO/R2CO E Amide Derivatives Library B->E F Sulfonamide Derivatives Library C->F G N-Alkylated Derivatives Library D->G

Caption: Proposed synthetic pathways for the derivatization of this compound.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general procedure for the acylation of the amino group, a common strategy for creating bioactive molecules, including fungicides and insecticides.[6][7]

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Acylating Agent: Slowly add 1.1 equivalents of the desired acid chloride or anhydride at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocols for Biological Screening

The following protocols provide a framework for the initial in vitro and in vivo screening of this compound and its derivatives for fungicidal, herbicidal, and insecticidal activities.

Diagram: Agrochemical Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response A Test Compound (this compound & Derivatives) B Fungicidal Assay (In Vitro - Mycelial Growth) A->B C Herbicidal Assay (Seed Germination/Seedling Growth) A->C D Insecticidal Assay (Contact/Ingestion Bioassay) A->D E EC50/IC50/LC50 Determination B->E Active? C->E Active? D->E Active? F In Vivo Plant Protection Assay E->F G Whole Plant Herbicide Assay E->G H Insect Pest Spectrum E->H

Caption: A generalized workflow for the agrochemical screening of novel compounds.

Protocol 2: In Vitro Antifungal Screening (Mycelial Growth Inhibition)

This assay is a primary screen to quickly assess the intrinsic fungitoxicity of a compound.[9]

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55 °C. Add the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 1, 10, 50, and 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v). Pour the amended PDA into sterile 90 mm Petri dishes. A PDA plate with 1% DMSO serves as the negative control. A commercial fungicide can be used as a positive control.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum), in the center of each PDA plate.[9]

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25 °C) in the dark.

  • Data Collection: Measure the colony diameter (in mm) at regular intervals until the fungal growth in the negative control plate has nearly covered the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

Protocol 3: Herbicidal Screening (Arabidopsis thaliana Seedling Growth Assay)

This protocol uses a model plant species to evaluate pre-emergent or early post-emergent herbicidal activity.

  • Test Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone or DMSO) and then in water to achieve the final test concentrations. The final solvent concentration should be non-phytotoxic (typically <0.5%).

  • Plating: Dispense the test solutions into 24-well plates. A solvent-only solution serves as the negative control. A known herbicide can be used as a positive control.

  • Seed Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water. Suspend the seeds in 0.1% sterile agar and sow a few seeds into each well of the 24-well plate.

  • Incubation: Seal the plates and place them in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 22 °C).

  • Assessment: After 7-10 days, assess for phytotoxicity by visually scoring bleaching, growth inhibition, and mortality.[10] Quantitative measurements can include root length and fresh weight of the seedlings.

  • Analysis: Compare the growth parameters of the treated seedlings to the negative control to determine the percentage of inhibition.

Protocol 4: Insecticidal Screening (Contact Bioassay with Drosophila melanogaster)

This assay assesses the contact toxicity of a compound against a model insect.

  • Compound Preparation: Dissolve the test compound in acetone to prepare a stock solution. Make serial dilutions to obtain the desired test concentrations.

  • Vial Coating: Add 200 µL of each dilution to a glass scintillation vial. Roll the vial until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. Vials treated with acetone alone serve as a negative control. A commercial insecticide can be used as a positive control.

  • Insect Exposure: Introduce 10-20 adult flies (Drosophila melanogaster) into each vial and plug with cotton.

  • Incubation: Keep the vials at a controlled temperature (e.g., 25 °C) and light cycle.

  • Mortality Assessment: Record the number of dead or moribund flies at various time points (e.g., 4, 8, 12, and 24 hours).[11]

  • Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.

Data Analysis and Interpretation

For all assays, it is crucial to perform dose-response experiments for active compounds to determine the effective concentration for 50% inhibition (EC₅₀), inhibitory concentration for 50% of the population (IC₅₀), or lethal concentration for 50% of the population (LC₅₀). These values are essential for comparing the potency of different derivatives and for understanding the SAR.

ParameterDefinitionApplication
EC₅₀ The concentration of a compound that gives a half-maximal response.Herbicidal and fungicidal assays (growth inhibition).
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.Enzyme inhibition assays.
LC₅₀ The concentration of a compound that is lethal to 50% of the test population.Insecticidal and other toxicity assays.

Statistical analysis, such as probit or logit analysis, should be used to calculate these values from the dose-response data.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Its strategic functionalization allows for the creation of diverse chemical libraries amenable to high-throughput screening. The protocols outlined in this guide provide a robust starting point for the systematic evaluation of this compound and its derivatives for fungicidal, herbicidal, and insecticidal properties. Positive hits from these primary screens should be advanced to more rigorous secondary screening, including in vivo plant protection assays, whole-plant herbicide trials on a broader range of weed species, and testing against a wider spectrum of insect pests.[10][12] Elucidation of the mode of action for any confirmed active compounds will be a critical next step in their development as next-generation crop protection agents.

References

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. [Link][13]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link][5]

  • Gadaleta, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Methods and Protocols, 6(1), 13. [Link][9]

  • Lodhi, A. H., et al. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 867-873. [Link][11]

  • Zakharychev, V. V., et al. (2020). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. Chemistry of Heterocyclic Compounds, 56(12), 1491–1516. [Link][1]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. [Link][10]

  • Siddiqui, A. A., et al. (2014). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 14(4), 355-365. [Link][2]

  • Khan, I., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. RSC Medicinal Chemistry, 14(12), 2465-2489. [Link][4]

  • Akhtar, M. J., et al. (2012). 7-Azaindole derivatives as potential antibacterial agents. Journal of the Chemical Society of Pakistan, 34(6), 1500-1504. [Link][3]

  • Wang, B., et al. (2015). Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest Management Science, 71(10), 1426-1434. [Link][7]

  • Zhang, J., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(2), 85-92. [Link][6]

  • Rani, A. & Kumar, R. (2018). Pyridazine Chemistry in Crop Protection. In Heterocycles in Agrochemicals. IntechOpen. [Link][8]

  • Wedge, D. E., et al. (2005). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. [Link][12]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine. This molecule is a critical intermediate in medicinal chemistry and drug development, valued for its unique azaindole scaffold.[1][2] Achieving a high yield of this compound is often challenging due to a multi-step synthesis pathway involving sensitive intermediates and competing side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic routes and field-proven insights. Our goal is to empower you to diagnose issues, optimize reaction conditions, and improve the overall yield and purity of your target compound.

Section 1: Overview of the Primary Synthetic Pathway

The most common synthetic route to the 5-Chloro-1H-pyrrolo[3,2-b]pyridine core begins with 2-amino-6-methylpyridine and proceeds through several key transformations. The final amination step installs the crucial C7-amine group. Understanding this pathway is the first step in effective troubleshooting.

G A 2-Amino-6-methylpyridine B 2-Amino-5-nitro-6-methylpyridine A->B  H₂SO₄, HNO₃  (Nitration) C 2-Hydroxy-5-nitro-6-methylpyridine B->C  1. NaNO₂, H₂SO₄  2. H₂O  (Diazotization/Hydrolysis) D 2,5-Dichloro-6-methylpyridine C->D  POCl₃ or SOCl₂  (Chlorination) E 5-Chloro-1H-pyrrolo[3,2-b]pyridine D->E  (Proposed Cyclization)  e.g., Reduction of Nitro (not shown),  followed by cyclization F This compound E->F  Amine Source  Pd Catalyst, Ligand, Base  (Buchwald-Hartwig Amination)

Caption: High-level overview of the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The Q&A format is designed to help you quickly identify and resolve issues.

Step 1: Nitration of 2-Amino-6-methylpyridine
  • Q: My yield for this step is low, and I'm seeing multiple spots on my TLC plate. What's going wrong?

    • A: The most common issue here is the formation of the undesired 2-amino-3-nitro-6-methylpyridine isomer.[1] This is almost always caused by poor temperature control.

      • Causality: The nitration of the pyridine ring is a highly exothermic electrophilic aromatic substitution. While the C5 position is electronically favored due to the directing effects of the amino and methyl groups, the C3 position is sterically more accessible. At temperatures above the recommended 0-5°C, the reaction's regioselectivity decreases, leading to a mixture of isomers that are difficult to separate.

      • Solution:

        • Strict Temperature Control: Ensure the reaction mixture is maintained below 5°C, and ideally at 0°C, during the slow, dropwise addition of the mixed acid (H₂SO₄/HNO₃).[1]

        • Purification: The desired 2-amino-5-nitro-6-methylpyridine can be purified by recrystallization from a suitable solvent like toluene. Heating the mixture in toluene and filtering while hot can effectively remove the more soluble 3-nitro isomer.[1]

Step 2: Diazotization and Hydroxylation
  • Q: The reaction to form 2-Hydroxy-5-nitro-6-methylpyridine is not going to completion, or the yield is poor.

    • A: This two-part step relies on the formation of a diazonium salt, which is inherently unstable. Incomplete conversion or decomposition are frequent challenges.

      • Causality: The diazonium intermediate must be formed at low temperatures (typically 0°C) to prevent premature decomposition (loss of N₂ gas). The quality of the sodium nitrite is also critical; old or improperly stored NaNO₂ may have partially oxidized to sodium nitrate, rendering it ineffective.

      • Solution:

        • Maintain Low Temperature: Keep the reaction vessel in an ice bath throughout the addition of the sodium nitrite solution.[1]

        • Use Fresh Reagents: Use a fresh, unopened bottle of sodium nitrite for best results.

        • Controlled Addition: Add the NaNO₂ solution slowly and monitor for any excessive gas evolution, which could indicate decomposition. After the addition, allowing the reaction to stir for a couple of hours at a slightly elevated temperature (e.g., 20°C) can drive the hydrolysis of the diazonium salt to completion.[1]

Step 3: Chlorination
  • Q: I'm having trouble converting the hydroxypyridine to the dichloropyridine. The reaction is sluggish.

    • A: Incomplete chlorination is often due to insufficient reagent or inadequate temperature.

      • Causality: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) convert the hydroxyl group into a chloro group. These reactions often require heat to proceed at a reasonable rate. Water contamination can also quench the chlorinating agent.

      • Solution:

        • Ensure Anhydrous Conditions: Use dry glassware and reagents.

        • Sufficient Reagent: Use a molar excess of the chlorinating agent.

        • Apply Heat: Refluxing the reaction mixture is typically required to drive the conversion. Monitor the reaction by TLC until the starting material is consumed.

        • Careful Workup: Quenching the excess chlorinating agent must be done carefully by slowly adding the reaction mixture to ice water in a well-ventilated fume hood.

Step 4: Buchwald-Hartwig Amination for the C7-Amine
  • Q: The final amination step to introduce the 7-amine is giving me a low yield, and I'm isolating a reduced side product (de-chloro- or de-iodo starting material).

    • A: This is a classic challenge in palladium-catalyzed cross-coupling reactions. Low yields can stem from catalyst deactivation, improper ligand/base combination, or competing side reactions like reduction.[3]

      • Causality: The choice of palladium catalyst, ligand, base, and solvent is highly interdependent and substrate-specific. An inefficient catalytic cycle can lead to side reactions. For instance, some palladium-hydride species, which can form during the reaction, may lead to reductive dehalogenation of the starting material.[3]

      • Solution:

        • Screen Catalysts and Ligands: The highest conversion and yield for a similar amination on a related scaffold were achieved using Pd(OAc)₂ with the RuPhos ligand.[3] Other common choices include XPhos-based catalysts.

        • Base Selection: Sodium tert-butoxide (NaOtBu) is often effective, but other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) should be screened. Inferior results have been noted with sodium tert-butoxide in some similar transformations, highlighting the need for optimization.[3]

        • Strictly Anhydrous Solvent: Use dry, degassed solvents (e.g., tert-butanol, dioxane, toluene). Water and oxygen can deactivate the palladium catalyst.[3]

        • Temperature Control: These reactions often require heating (e.g., 80-100°C), but excessive temperatures can lead to catalyst decomposition.

G Start Low Yield in Final Amination Check_Purity Is the 5-Chloro-1H-pyrrolo[3,2-b]pyridine starting material pure? Start->Check_Purity Repurify Action: Repurify intermediate via column chromatography or recrystallization. Check_Purity->Repurify No Check_Conditions Were reaction conditions strictly anhydrous and anaerobic? Check_Purity->Check_Conditions Yes Repurify->Start Re-run reaction Improve_Technique Action: Use freshly distilled/dry solvents. Degas solvent and purge vessel with N₂ or Ar. Check_Conditions->Improve_Technique No Screen_Catalyst Is the catalyst/ligand/base combination optimal? Check_Conditions->Screen_Catalyst Yes Improve_Technique->Start Re-run reaction Optimize Action: Screen different ligands (e.g., RuPhos, XPhos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). Screen_Catalyst->Optimize No End Improved Yield Screen_Catalyst->End Yes Optimize->Start Re-run reaction

Sources

Technical Support Center: Purification of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common purification challenges encountered with 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine and its synthetic intermediates. It is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates.

Introduction

This compound, a 4-azaindole derivative, is a privileged scaffold in modern medicinal chemistry. Its synthesis, however, is often non-trivial, presenting significant purification challenges that can impact yield, purity, and project timelines. Common issues include the formation of highly colored impurities, poor chromatographic behavior of the polar, basic target compound, and persistent contamination from metal catalysts used in cross-coupling reactions. This document offers a structured, problem-solving approach based on established chemical principles and extensive field experience.

Section 1: Troubleshooting Common Purification Hurdles

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both the rationale and actionable protocols.

Q1: My crude reaction mixture is a dark, intractable tar that is difficult to handle and analyze. What is the cause and what is the best initial cleanup strategy?

A1: The Cause of Tar Formation and a Recommended Workflow

The formation of dark, tarry materials is a frequent issue when working with electron-rich heteroaromatics like the pyrrolo[3,2-b]pyridine core. The primary causes are:

  • Oxidative Degradation: The pyrrole and aminopyridine moieties are highly susceptible to air oxidation, which forms colored, high-molecular-weight oligomers. This is often exacerbated by exposure to light and trace metals.

  • Thermal Instability: Many synthetic routes require elevated temperatures, which can lead to decomposition and polymerization if not carefully controlled.

  • Reagent-Induced Degradation: Strong acids or bases used during the reaction or workup can catalyze undesired side reactions on the sensitive heterocyclic system.

Workflow: From Crude Tar to Purifiable Material

A multi-step pre-purification strategy is highly effective before attempting column chromatography. This workflow aims to remove the most problematic impurities first.

G crude Crude Tarry Product trituration Step 1: Trituration (e.g., Diethyl Ether or MTBE) crude->trituration filtration1 Filtration trituration->filtration1 filtrate1 Filtrate 1: Soluble High-MW Impurities (Discard) filtration1->filtrate1 Liquid Phase solid1 Partially Purified Solid filtration1->solid1 Solid Phase charcoal Step 2: Dissolve & Treat with Activated Charcoal (e.g., in MeOH or EtOAc) solid1->charcoal filtration2 Filtration through Celite® charcoal->filtration2 filtrate2 Filtrate 2: Decolorized Solution filtration2->filtrate2 Liquid Phase concentrate Concentrate in vacuo filtration2->concentrate final_product Purifiable Solid/Oil (Ready for Chromatography) concentrate->final_product

Caption: Initial cleanup workflow for tarry crude products.

Experimental Protocol: Trituration & Charcoal Treatment

  • Trituration: Transfer the crude tar to a flask. Add a solvent in which the product is expected to be poorly soluble, such as diethyl ether or methyl tert-butyl ether (MTBE). Use a volume sufficient to create a slurry (approx. 10 mL/g crude). Stir vigorously or sonicate for 30 minutes.

  • Isolation: Collect the resulting solid by vacuum filtration, washing with a small amount of the same cold solvent. This removes many non-polar and some polymeric impurities.

  • Charcoal Treatment: Dissolve the partially purified solid in a suitable polar solvent (e.g., methanol, ethyl acetate). Add activated charcoal (approx. 10-20% w/w relative to the solid).

  • Decolorization: Stir the mixture at room temperature for 20-30 minutes. Note: Avoid prolonged treatment or heating, as this can lead to product adsorption onto the charcoal.

  • Filtration: Filter the suspension through a pad of Celite® to remove the charcoal. Wash the pad thoroughly with the same solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting material should be significantly cleaner and more suitable for chromatographic purification.

Q2: My compound streaks badly during silica gel chromatography, leading to poor separation and low recovery. How can I improve this?

A2: Addressing Chromatographic Challenges with Polar Amines

The 7-amino group on the pyrrolo[3,2-b]pyridine core is basic and readily interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, often irreversible, binding is the primary cause of tailing, streaking, and poor recovery.

Solutions:

  • Mobile Phase Modification (Most Common): The most effective strategy is to add a small amount of a basic modifier to the eluent to "mask" the acidic silanol groups.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). TEA is volatile and easily removed during concentration.

    • Ammonia: For highly basic compounds, using a mobile phase pre-saturated with ammonia can be very effective. A common system is DCM/MeOH/NH₄OH (e.g., 90:10:1). This is typically done with a dedicated column as it permanently modifies the stationary phase.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Aluminum oxide is a good alternative to silica for purifying basic compounds. Start with a non-polar solvent and gradually increase polarity.

    • Reversed-Phase (C18): For polar compounds, reversed-phase chromatography is an excellent option.[1][2] The mobile phase is typically a mixture of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the amine.

Data Presentation: Comparison of Chromatographic Conditions

Stationary PhaseMobile Phase SystemModifierTypical Observation
Silica Gel80:20 EtOAc/HexaneNoneSevere tailing, Rf ≈ 0.1
Silica Gel95:5 DCM/MeOHNoneSignificant streaking, poor resolution
Silica Gel 95:5:1 DCM/MeOH/TEA 1% Triethylamine Sharper peaks, improved separation
Alumina (Neutral) 98:2 EtOAc/MeOH None Good peak shape, viable alternative
C18 Silica 60:40 H₂O/Acetonitrile 0.1% Formic Acid Excellent peak shape, baseline separation
Q3: My final product is contaminated with residual palladium from a cross-coupling reaction. What is the most efficient way to remove it to <10 ppm?

A3: Strategies for Palladium Removal in Pharmaceutical Intermediates

Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) are frequently used in the synthesis of complex molecules like this compound.[3][4] However, residual palladium is a major concern for active pharmaceutical ingredients (APIs), with strict regulatory limits, often below 10 ppm.[5]

Decision Tree for Palladium Removal:

Choosing the right method depends on the nature of the product, the scale of the reaction, and the level of contamination.

G start Crude Product with Pd Contamination > 100 ppm is_crystalline Is the product a stable crystalline solid? start->is_crystalline recrystallization Recrystallization (Optional: with activated carbon) is_crystalline->recrystallization Yes scavenger Use Metal Scavenger (e.g., Thiol-functionalized silica, resins like Smopex™) is_crystalline->scavenger No / Amorphous check_pd1 Check Pd Level recrystallization->check_pd1 check_pd1->scavenger > 10 ppm final_product Final Product Pd < 10 ppm check_pd1->final_product < 10 ppm check_pd2 Check Pd Level scavenger->check_pd2 check_pd2->final_product < 10 ppm fail Re-evaluate Strategy (e.g., different scavenger, chromatography) check_pd2->fail > 10 ppm

Caption: Decision workflow for palladium catalyst removal.

Detailed Removal Methods:

  • Crystallization: If your product is a solid, crystallization or re-crystallization is often the simplest and most cost-effective first step. Sometimes, palladium salts can be trapped in the crystal lattice, but often they remain in the mother liquor.

  • Adsorption on Activated Carbon: As described in Q1, charcoal is effective at adsorbing palladium complexes.[3] This can be combined with the re-crystallization process.

  • Metal Scavengers: This is the most targeted and highly effective method.[6] Scavengers are solid-supported materials with functional groups that chelate the metal, allowing it to be removed by simple filtration.[3][7]

    • Thiol-based Scavengers: Silica or polymer resins functionalized with thiol (-SH) or mercaptotriazine groups are highly effective for palladium. They work by forming strong covalent bonds with the soft metal center.

    • Amine-based Scavengers: Resins with amine functionality can also be effective, particularly for certain palladium complexes.

Experimental Protocol: Palladium Scavenging

  • Dissolve the palladium-contaminated product in a suitable solvent (e.g., THF, EtOAc, Toluene) at a concentration of 10-50 mg/mL.

  • Add the selected metal scavenger (typically 5-10 equivalents by weight relative to the theoretical amount of palladium).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time should be determined experimentally.

  • Filter off the scavenger resin through a fine filter paper or a Celite® pad.

  • Wash the resin with fresh solvent to recover any adsorbed product.

  • Combine the filtrates and concentrate in vacuo.

  • Submit the sample for analysis (e.g., Inductively Coupled Plasma Mass Spectrometry, ICP-MS) to confirm the final palladium concentration.[7]

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the best way to store the purified this compound?

    • A: Due to its sensitivity to oxidation and light, the purified compound should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C or -20 °C for long-term storage).

  • Q: Beyond chromatography, how can I definitively confirm the purity of my final product?

    • A: A combination of techniques is essential. High-resolution mass spectrometry (HRMS) confirms the elemental composition. ¹H and ¹³C NMR spectroscopy confirm the structure and can reveal the presence of impurities. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR (qNMR) are the industry standards.

  • Q: Are there any common isomeric impurities I should be aware of?

    • A: Yes, depending on the synthetic route, positional isomers can be a significant issue. For example, in syntheses starting from substituted chloropyridines, incomplete regioselectivity during nitration or other electrophilic substitution steps can lead to the formation of isomers that are very difficult to separate from the desired product.[8] Additionally, during cyclization steps, side reactions can sometimes lead to the formation of related heterocyclic cores.[4][9] Careful analysis of NMR and LC-MS data is crucial to identify these.

References

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • McNamara, C. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]

  • Si-Novation. Removal of Residual Palladium from API. [Link]

  • Zakrzewski, R., et al. (2022). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. [Link]

  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A. [Link]

  • Helsinki University Library. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry. [Link]

  • Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Gulevskaya, A. V., & Gusev, E. V. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

  • Larsson, A., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Zhang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]

  • Janvier, P., et al. (2003). Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-one. ResearchGate. [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine derivatives. This class of compounds, while promising for various therapeutic applications, often exhibits poor aqueous solubility due to its rigid, heteroaromatic structure. This document provides a structured, cause-and-effect approach to systematically diagnose and overcome these solubility hurdles, ensuring your experimental progress is not impeded.

Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section provides rapid answers to the most common initial challenges.

Q1: My this compound derivative won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step I should take?

A1: The first step is always pH modification. The pyrrolo[3,2-b]pyridine core and the exocyclic amine at the 7-position are basic centers.[1] In neutral or alkaline solutions, the molecule exists in its free base form, which is less polar and thus poorly soluble in water. By lowering the pH with a suitable acid (e.g., HCl, citric acid), you protonate these basic nitrogens, forming a salt. This salt form is ionic and significantly more water-soluble.[2][3]

Q2: I've acidified my solution, and while solubility improved, it's still insufficient for my high-concentration in vitro assay. What's the next logical step?

A2: The next step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for your lipophilic compound to dissolve.[4] Commonly used co-solvents in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400). It is crucial to start with low percentages (e.g., 1-5%) and assess the impact on both solubility and the integrity of your experimental system (e.g., cell viability, enzyme activity).

Q3: My experiment is sensitive to organic solvents. Are there any excipients that can enhance solubility without high concentrations of solvents like DMSO?

A3: Absolutely. Cyclodextrins are an excellent choice. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][6] Your poorly soluble derivative can be encapsulated within this cavity, forming an "inclusion complex" that presents a water-soluble exterior, thereby increasing its apparent solubility in water.[][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical development for this purpose.[5]

Q4: For preclinical in vivo studies, I'm hearing about advanced formulations like "solid dispersions" and "nanosuspensions." What is the fundamental difference?

A4: The key difference lies in the physical state of the drug.

  • Solid Dispersion: Your compound is molecularly dispersed within a solid, hydrophilic polymer matrix (like PVP or PEG).[10][11][12] This process often renders your crystalline drug into a higher-energy, amorphous state, which has a greater intrinsic solubility.[13]

  • Nanosuspension: This is a sub-micron colloidal dispersion of the pure crystalline drug in a liquid, stabilized by surfactants.[14][15][16] It doesn't change the drug's crystalline state but dramatically increases the surface area available for dissolution, leading to a much faster dissolution rate.[17][18]

Section 2: Foundational Troubleshooting: Physicochemical Approaches

This section provides detailed protocols for initial, lab-based solubilization strategies.

Strategy 1: pH Modification for Salt Formation
  • Principle of Causality: The amine functional groups in your molecule are weak bases. According to the principles of acid-base chemistry, adding an acid to the aqueous medium will protonate these amines. The resulting charged species (a salt) has much stronger electrostatic interactions with polar water molecules than the neutral free base, leading to a dramatic increase in solubility. The extent of this increase is governed by the compound's pKa and the solution's pH, a relationship often estimated by the Henderson-Hasselbalch equation.[3]

  • Experimental Protocol: pH-Solubility Profile Generation

    • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

    • Addition of Compound: Add an excess amount of your solid this compound derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

    • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

    • Sampling & Analysis: Carefully collect a known volume of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

    • Data Plotting: Plot the measured solubility (in mg/mL or µM) against the corresponding pH value.

  • Data Presentation: Example pH-Solubility Profile

    pH of Buffer Measured Solubility (µg/mL) Visual Observation
    2.0 5,250 Clear Solution
    4.0 1,800 Clear Solution
    6.0 150 Slightly Hazy
    7.0 5 Suspension
    7.4 < 1 Heavy Suspension

    | 8.0 | < 1 | Heavy Suspension |

Strategy 2: Co-Solvent Systems
  • Principle of Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar compound disrupts this network, which is energetically unfavorable. Co-solvents like DMSO or ethanol are "water-miscible" but less polar than water. Mixing them reduces the overall polarity of the solvent system, lowering the energy penalty required to dissolve a hydrophobic solute.[4]

  • Experimental Protocol: Co-Solvent Screening

    • Select Co-solvents: Choose biocompatible co-solvents relevant to your application (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

    • Prepare Stock Solutions: Create concentrated stock solutions of your compound in 100% of each co-solvent (e.g., 50 mg/mL in DMSO).

    • Titration: In a series of vials, prepare your final aqueous buffer (at an optimal pH determined from Strategy 1).

    • Spiking: Add increasing volumes of the co-solvent stock solution to the buffer. For example, add 10 µL, 20 µL, 50 µL, and 100 µL of the DMSO stock to 990 µL, 980 µL, 950 µL, and 900 µL of buffer, respectively, to achieve 1%, 2%, 5%, and 10% co-solvent concentrations.

    • Observation & Quantification: Observe each solution for any signs of precipitation after mixing and equilibration (e.g., 1 hour). If clear, the concentration is soluble. This helps determine the "kinetic solubility" limit, which is often most relevant for assay plate preparation.

  • Data Presentation: Example Co-Solvent Solubility Limits

    Co-Solvent Concentration (% v/v) Maximum Achieved Solubility (µM)
    DMSO 1% 50
    DMSO 5% 250
    Ethanol 5% 120

    | PEG 400 | 10% | 400 |

Expert Insight: Be aware of the "solvent-shift" precipitation risk. When a high-concentration DMSO stock is diluted into an aqueous buffer, the compound may temporarily be at a concentration far above its thermodynamic solubility limit. Over time, it can crash out of solution. Always prepare solutions fresh and check for precipitation before use.

Strategy 3: Complexation with Cyclodextrins
  • Principle of Causality: Cyclodextrins (CDs) act as molecular hosts. Your lipophilic pyrrolopyridine derivative (the "guest") fits snugly into the non-polar interior cavity of the CD molecule. The exterior of the CD is highly polar and water-soluble. This host-guest complex effectively masks the hydrophobicity of your drug, allowing it to dissolve readily in water.[6][] This is a non-covalent, reversible interaction.

  • Experimental Protocol: Cyclodextrin Screening Workflow

    • Select Cyclodextrins: Obtain pharmaceutically relevant CDs, primarily Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Prepare CD Solutions: Make a range of CD concentrations in your chosen aqueous buffer (e.g., 0%, 2%, 5%, 10%, 20% w/v).

    • Equilibrate for Solubility: Add an excess of your solid compound to each CD solution.

    • Follow Steps for Equilibration & Analysis: Use the same procedure as described in the pH-Solubility protocol (Section 2.1, steps 3-5).

    • Determine Enhancement: Calculate the solubility enhancement factor by dividing the solubility in the CD solution by the baseline solubility in the buffer alone.

  • Diagram: Cyclodextrin Screening Workflow

    G Diagram 1: Cyclodextrin Screening Workflow A Select Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) B Prepare Aqueous CD Solutions (0% to 20% w/v) A->B C Add Excess Solid Drug to each solution B->C D Equilibrate for 24-48h (Constant Temp. & Agitation) C->D E Separate Phases (Centrifugation) D->E F Analyze Supernatant (HPLC or LC-MS) E->F G Plot Solubility vs. CD Conc. & Calculate Enhancement Factor F->G

    Caption: Workflow for evaluating solubility enhancement using cyclodextrins.

Section 3: Advanced Formulation Strategies

For compounds requiring higher concentrations or intended for in vivo administration, advanced formulation techniques are necessary. These typically require specialized equipment.

Strategy 4: Amorphous Solid Dispersions
  • Principle of Causality: Crystalline solids have a highly ordered, low-energy lattice structure. Significant energy is required to break this lattice before the molecule can dissolve. An amorphous solid lacks this long-range order and exists in a higher-energy state.[13] This higher energy state translates directly to a lower energy barrier for dissolution, resulting in both a faster dissolution rate and often a higher apparent solubility. Solid dispersions trap individual drug molecules in a hydrophilic polymer, preventing them from recrystallizing and maintaining this high-energy amorphous state.[10][19]

  • Experimental Protocol: Lab-Scale Solid Dispersion (Solvent Evaporation Method)

    • Component Selection: Choose a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®) and a drug-to-polymer ratio to screen (e.g., 1:1, 1:3, 1:9 w/w).

    • Dissolution: Dissolve both your compound and the selected polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure a clear solution is formed.

    • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its dispersed, amorphous state within the polymer matrix.

    • Drying: Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.

    • Characterization (Optional but Recommended): Analyze the solid dispersion using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., no sharp Bragg peaks).

    • Dissolution Testing: Compare the dissolution rate and extent of the solid dispersion to the unformulated crystalline drug in a relevant buffer.

  • Diagram: Solid Dispersion Preparation Workflow

    G Diagram 2: Solid Dispersion (Solvent Evaporation) A Select Drug and Polymer (e.g., 1:3 ratio) B Dissolve both in a common volatile solvent A->B C Clear Solution Formed B->C D Evaporate Solvent (Rotary Evaporator) C->D Yes E Dry under Vacuum to form solid dispersion D->E F Characterize & Test Dissolution E->F

    Caption: Workflow for preparing an amorphous solid dispersion via solvent evaporation.

Strategy 5: Nanosuspensions
  • Principle of Causality: The rate of dissolution is described by the Noyes-Whitney equation, which states that the rate is directly proportional to the surface area of the solid. By reducing the particle size from micrometers to nanometers, you exponentially increase the surface area-to-volume ratio.[20] This massive increase in surface area leads to a significantly faster rate of dissolution, allowing the compound to dissolve more quickly and maintain a higher concentration in solution.[14][15][17]

  • Experimental Protocol: Lab-Scale Nanosuspension (Antisolvent Precipitation)

    • Solvent/Antisolvent Selection: Identify a good solvent for your drug (e.g., DMSO, NMP) and an "antisolvent" in which it is poorly soluble but which is miscible with the solvent (typically water or a buffer).

    • Prepare Solutions: Create a concentrated solution of the drug in the solvent. Prepare the antisolvent, often containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC) to prevent the nanoparticles from aggregating.

    • Precipitation: Under high-energy mixing (e.g., a high-shear homogenizer or sonicator), rapidly inject the drug solution into the antisolvent. The rapid change in solvent environment forces the drug to precipitate out as nanoparticles.

    • Stabilization: Continue mixing to ensure the stabilizer adsorbs to the surface of the newly formed nanoparticles.

    • Characterization: Analyze the particle size distribution using a technique like Dynamic Light Scattering (DLS).

  • Diagram: Principle of Nanosuspension

    G Diagram 3: Nanosuspension Principle cluster_0 Micro-sized Crystal cluster_1 Nano-sized Crystals A Low Surface Area Slow Dissolution Process Particle Size Reduction (e.g., Milling, Homogenization) A->Process B1 High Surface Area C Fast Dissolution B2 High Surface Area B3 High Surface Area Process->B1 Process->B2 Process->B3

    Caption: Nanosizing increases surface area, leading to faster dissolution.

Section 4: Summary and Strategy Selection Guide

Choosing the right approach depends on your specific experimental context. Use the following decision tree to guide your choice.

  • Diagram: Solubility Strategy Decision Tree

    G Diagram 4: Solubility Strategy Decision Tree Start Start: Poorly Soluble Pyrrolopyridine Derivative Q1 What is the application? Start->Q1 A1 In Vitro Screening (e.g., biochemical assay) Q1->A1 Screening A2 Cell-Based Assay Q1->A2 Cellular A3 In Vivo / Preclinical Q1->A3 Animal Q2 Is the system sensitive to pH? A1->Q2 A2->Q2 Sol4 Strategy: Advanced Formulation (Solid Dispersion, Nanosuspension) A3->Sol4 Sol1 Strategy: pH Adjustment (Acidify to pH < 6) Q2->Sol1 No Q3 Is the system sensitive to organic solvents? Q2->Q3 Yes Sol2 Strategy: Co-solvents (e.g., <5% DMSO) Q3->Sol2 No Sol3 Strategy: Cyclodextrins (HP-β-CD or SBE-β-CD) Q3->Sol3 Yes

    Caption: A guide to selecting the appropriate solubility enhancement strategy.

References

  • Singh, J., Walia, M., & Harikumar, S.L. (2013). Solubility enhancement by solid dispersion method: a review. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]

  • Gajera, B. Y., Shah, D. A., & Dave, R. H. (2017). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]

  • Stanekzai, A., Vikrant, C. K., & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582. [Link]

  • Kaur, G., Singh, S. K., & Gulati, M. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12–17. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Gavali, S. M., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 159-169. [Link]

  • G., P. & G., R. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 1(9), 1. [Link]

  • Pawar, J., & Farooqui, M. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 5(3). [Link]

  • Stanekzai, A., Vikrant, & CK Sudhakar. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. [Link]

  • Dixit, N. D., & Niranjan, S. K. (2014). A Review: Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research, 4(6), 2855-2866. [Link]

  • Patel, K. (2022). A Review on Co-Crystallization: A Novel Technique for Enhancement of Solubility and Bioavailability. International Journal of Pharmaceutical and Bio-Medical Science, 2(6), 1-10. [Link]

  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. CD Formulation. [Link]

  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2529-2553. [Link]

  • Dow Development Laboratories. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Dow Development Laboratories. [Link]

  • Kumar, R., & Kumar, P. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Science Publishing Group. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Science Publishing Group. [Link]

  • Creative Biolabs. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Creative Biolabs. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Muntean, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(7), 939. [Link]

  • S.L., H., et al. (2018). CO- CRYSTALLIZATION: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. International Journal of Creative Research Thoughts, 6(2). [Link]

  • Chadha, R., & Saini, A. (2015). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Expert Opinion on Drug Delivery, 12(11), 1775-1789. [Link]

  • Alam, M. S., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 4(5). [Link]

  • Jadhav, P., et al. (2022). Co-crystallization an alternative modified technique for solubility enhancement. Research Journal, 2(2). [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. PubChem Compound Database. [Link]

  • ISSR Classes. (n.d.). Solubility and pH of amines. ISSR Classes. [Link]

  • Al-Ostath, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • McMurry, J. (2018). Amines and Heterocycles. Cengage Learning. [Link]

  • Al-Ostath, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Al-Ostath, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • O'Donnell, P. B., & Box, K. J. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. [Link]

  • Chemsrc. (n.d.). 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Chemsrc. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem Compound Database. [Link]

  • Dash, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18511-18535. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. PubChem Compound Database. [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the multi-step synthesis of this important heterocyclic compound. By understanding the underlying chemical principles of these side reactions, you can effectively troubleshoot and optimize your experimental protocols.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that typically begins with a substituted pyridine derivative. A plausible and common route involves the initial construction of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core, followed by the introduction of the 7-amino group. This guide will address potential side reactions at each critical stage of this synthesis.

A generalized synthetic approach is outlined below:

Figure 1. A plausible synthetic route to this compound.

Part 1: Formation of the Pyrrolo[3,2-b]pyridine Core

The initial steps of the synthesis focus on constructing the bicyclic pyrrolo[3,2-b]pyridine scaffold. Side reactions in these early stages can lead to impurities that are difficult to remove later on.

FAQ 1: Nitration of 2-Amino-6-methylpyridine Yields Isomeric Impurities. How Can I Improve Regioselectivity?

Question: During the nitration of 2-amino-6-methylpyridine, I am observing the formation of a significant amount of the undesired 2-amino-3-nitro-6-methylpyridine isomer in addition to my target 2-amino-5-nitro-6-methylpyridine. What is causing this, and how can I minimize the formation of the wrong isomer?

Answer:

The formation of isomeric nitrated products is a common issue in the electrophilic aromatic substitution of substituted pyridines. The directing effects of the amino and methyl groups on the pyridine ring influence the position of the incoming nitro group. While the 5-position is generally favored, the 3-position can also be activated, leading to a mixture of products.

Troubleshooting and Optimization:

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (typically 0-5°C) throughout the addition of the nitrating agent is crucial. Fluctuations in temperature can lead to decreased regioselectivity and the formation of undesired isomers.

  • Rate of Addition: Add the nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) dropwise to the solution of 2-amino-6-methylpyridine in concentrated sulfuric acid. A slow and controlled addition rate helps to dissipate heat and maintain a low reaction temperature, thereby favoring the formation of the desired 5-nitro isomer.

  • Purification: If a mixture of isomers is obtained, the desired 2-amino-5-nitro-6-methylpyridine can often be purified by recrystallization from a suitable solvent like toluene. The isomers may have different solubilities, allowing for their separation.

ParameterRecommended ConditionRationale
Temperature 0-5°CMinimizes exothermic side reactions and improves regioselectivity.
Addition Rate Slow, dropwiseEnsures better temperature control and prevents localized overheating.
Purification Recrystallization (e.g., from toluene)Exploits differences in solubility between the desired product and isomeric byproducts.

Part 2: Selective Amination of the Dichloro-pyrrolopyridine Intermediate

A key step in the synthesis is the selective introduction of an amino group at the C7 position of a 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine intermediate. This step is prone to several side reactions that can significantly impact the yield and purity of the final product.

Amination_Side_Reactions cluster_0 Starting Material cluster_1 Desired Product cluster_2 Side Products A 5,7-Dichloro-1H-pyrrolo[3,2-b]pyridine B A->B Selective Amination (C7) C 7-Chloro-1H-pyrrolo[3,2-b]pyridin-5-amine (Isomer) A->C Non-selective Amination (C5) D 1H-Pyrrolo[3,2-b]pyridine-5,7-diamine (Di-substituted) A->D Over-amination E 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Hydrodechlorination) A->E Reductive Dechlorination

Figure 2. Potential side reactions during the selective amination of 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine.

FAQ 2: My Amination Reaction is Not Regioselective, Yielding a Mixture of 5-amino and 7-amino Isomers. How Can I Improve Selectivity for the 7-position?

Question: I am attempting to synthesize this compound via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination of 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine. However, I am obtaining a mixture of the desired 7-amino product and the undesired 5-amino isomer. How can I favor amination at the C7 position?

Answer:

The regioselectivity of nucleophilic aromatic substitution on dichloropyrrolopyridines is influenced by the electronic and steric environment of the two chlorine atoms. While one position may be more reactive than the other, achieving high selectivity can be challenging.

Troubleshooting and Optimization:

  • Choice of Amination Method:

    • Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr can be highly dependent on the reaction conditions and the nucleophile. For some related heterocyclic systems, the C4 position (analogous to C5 in this scaffold) is more reactive towards nucleophiles.[1]

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can offer higher regioselectivity compared to SNAr. The choice of palladium precursor, ligand, and base can significantly influence which chlorine atom is preferentially substituted. For dichloropyridines, specific ligand systems have been shown to favor amination at the C2 position (analogous to C7 in this scaffold).[2]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experimenting with different solvents (e.g., toluene, dioxane, DMF) may be beneficial.

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen can alter the electronic properties of the ring system and may influence the regioselectivity of the amination.

FAQ 3: I am Observing Significant Formation of the Di-amino and Hydrodechlorination Byproducts. How Can These Be Minimized?

Question: During the amination of 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine, I am isolating not only my desired mono-amino product but also the di-amino substituted byproduct (1H-pyrrolo[3,2-b]pyridine-5,7-diamine) and a hydrodechlorination product (5-chloro-1H-pyrrolo[3,2-b]pyridine). What causes these side reactions and how can I prevent them?

Answer:

The formation of di-substituted and hydrodechlorinated products are common side reactions in the amination of dihaloheterocycles.

Troubleshooting and Optimization:

  • Di-amino Byproduct:

    • Stoichiometry: Use a controlled amount of the aminating agent (typically 1.0-1.2 equivalents). An excess of the amine will drive the reaction towards di-substitution.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the mono-amino product. Higher temperatures can also promote di-substitution.

  • Hydrodechlorination Byproduct:

    • Catalyst and Ligand Choice (for Buchwald-Hartwig): The choice of palladium catalyst and ligand is critical to minimize hydrodechlorination. Some ligand systems are more prone to promoting this side reaction. Screening different ligands (e.g., XPhos, RuPhos) may be necessary.[3]

    • Base: The strength and type of base used can influence the extent of hydrodechlorination. Weaker bases may be preferable in some cases.

    • Hydrogen Source: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that the solvents and reagents are anhydrous. Trace amounts of water or other protic sources can contribute to hydrodechlorination.

Side ProductProbable CauseRecommended Action
Di-amino Byproduct Excess aminating agent; prolonged reaction time/high temperature.Use stoichiometric amounts of amine; monitor reaction progress and stop at completion.
Hydrodechlorination Inappropriate catalyst/ligand; presence of a hydrogen source.Screen different palladium catalysts and ligands; use anhydrous solvents and reagents under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 5,7-Dichloro-1H-pyrrolo[3,2-b]pyridine

This is a general guideline and may require optimization for specific amines and reaction scales.

  • To an oven-dried reaction vessel, add 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired amine (1.1 eq), a suitable palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Janvier, P., Sun, X., Bienaymé, H., & Zhu, J. (2002). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society, 124(11), 2560–2567. [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]

  • Branko, S., & Stanovnik, B. (2006). Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones. ECSOC-11. [Link]

  • Szabó, A., Schönhut, T., Wölfling, J., & Frank, É. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 1246–1254. [Link]

  • Scales, S., Johnson, S., Hu, Q., Do, Q. Q., Richardson, P., Wang, F., ... & McAlpine, I. (2013). Studies on the regioselective nucleophilic aromatic substitution (SNAr) reaction of 2-substituted 3,5-dichloropyrazines. Organic letters, 15(9), 2156–2159. [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic letters, 18(9), 2180–2183. [Link]

  • Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614–8618. [Link]

  • Ordóñez-Hernández, J. C., González-Zamora, E., & Padilla-Martínez, I. I. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(23), 8561. [Link]

  • Gulea, M., & Dénès, F. (2017). An Update on the Synthesis of Pyrrolo[4][5]benzodiazepines. Molecules, 22(1), 154. [Link]

  • Singh, R. P., & Verma, S. K. (2013). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 24, 1141-1146. [Link]

  • Kowalczyk, M., & Suwiński, J. (2013). Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. Tetrahedron, 69(48), 10472-10477. [Link]

  • Ordóñez-Hernández, J. C., González-Zamora, E., & Padilla-Martínez, I. I. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2658. [Link]

  • Ordóñez-Hernández, J. C., González-Zamora, E., & Padilla-Martínez, I. I. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7306. [Link]

  • PubChem. (n.d.). 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Witulski, B., Alayrac, C., & Ruan, J. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • PubChem. (n.d.). 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent No. 1633750. [Link]

  • Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • ResearchGate. (2020). AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. Retrieved from [Link]

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved from [Link]

  • MDPI. (2018). Progress in Catalytic Hydrodechlorination. Retrieved from [Link]

  • ResearchGate. (2013). Effect of Bronsted Acids and Bases, and Lewis Acid (Sn(2+)) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones: Reaction of 3-Aminopyrrole to Selectively Produce Regioisomeric 1H-Pyrrolo[3,2-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • MDPI. (2021). An Update on the Synthesis of Pyrrolo[4][5]benzodiazepines. Retrieved from [Link]

  • MDPI. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of Chiral 3,4-Disubstituted Pyrroles from L-Amino Acids. Retrieved from [Link]

  • MDPI. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (2018). Diastereoselective Synthesis of Highly Substituted, Amino‐ and Pyrrolidino‐Tetrahydrofurans as Lead‐Like Molecular Scaffolds. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Indian Academy of Sciences. (2022). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • NIH. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Retrieved from [Link]

  • NIH. (2023). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrroles: reactions and synthesis. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloropyrido[4,3-d]pyrimidine scaffold. Retrieved from [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Google Patents. (n.d.). WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • University of Glasgow. (n.d.). AN INVESTIGATION INTO THE SYNTHESIS OF THE DIPYRROLO PYRROLO AND IMIDAZOPYRROLOPYRIDINE SYSTEMS. Retrieved from [Link]

Sources

optimization of reaction conditions for 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, a key scaffold in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of modifying this versatile 7-azaindole core.

Introduction: The 7-Azaindole Scaffold

The 7-azaindole scaffold is a privileged structure in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its ability to form critical hydrogen bonds mimics the purine core of ATP, making it a valuable pharmacophore. This compound serves as a versatile starting material, with three primary sites for functionalization:

  • C5-Position: The chloro-substituent is ideal for palladium-catalyzed cross-coupling reactions.

  • N1-Position (Pyrrole NH): The pyrrolic nitrogen can be arylated or alkylated.

  • C7-Amine: The primary amine is a nucleophile suitable for amidation or Buchwald-Hartwig amination.

This guide focuses on overcoming common hurdles associated with these transformations.

Core Functionalization Strategies & Troubleshooting

The most common and powerful methods for functionalizing this scaffold are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] While robust, these reactions can be sensitive to subtle changes in reaction parameters.

Troubleshooting_Workflow cluster_0 Reaction Outcome Analysis cluster_1 Troubleshooting Paths Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (SM, Boronic Acid, Base) Start->Check_Reagents First step Side_Products Side Product Formation Address_Side_Rxn Address Specific Side Reaction (e.g., Hydrodehalogenation) Side_Products->Address_Side_Rxn Identify byproduct Incomplete Incomplete Conversion Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand, Loading) Incomplete->Optimize_Catalyst If reagents are pure Check_Reagents->Optimize_Catalyst If reagents OK Screen_Conditions Screen Reaction Conditions (Solvent, Temp, Time) Optimize_Catalyst->Screen_Conditions If still low yield Address_Side_Rxn->Optimize_Catalyst Modify catalyst system

Caption: General troubleshooting workflow for cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Suzuki-Miyaura Coupling at the C5-Position

Question 1: My Suzuki coupling reaction shows low to no conversion. What are the most common causes?

Answer: This is a frequent issue that can typically be traced back to one of three areas:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂).[6]

    • Causality: The reduction of Pd(II) to Pd(0) is a critical initiation step. Impurities, incorrect ligands, or suboptimal conditions can stall the catalytic cycle before it begins.

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more easily activated precatalyst system. Heating the mixture of the Pd(II) source and ligand for a brief period before adding other reactants can sometimes improve catalyst activation.[6]

  • Poor Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can dehydrate to form unreactive cyclic boroxines or undergo protodeboronation, especially in the presence of water and base.[7][8]

    • Solution: Use fresh, high-purity boronic acid or the more stable pinacol ester equivalent. Ensure your base is anhydrous if protodeboronation is suspected.

    • Base Ineffectiveness: The base is crucial for activating the boronic acid. An old or weak base (e.g., K₂CO₃ that has absorbed moisture) will be ineffective.

    • Solution: Use a freshly opened or properly stored strong base like Cs₂CO₃ or K₃PO₄.

  • Sub-optimal Reaction Conditions:

    • Temperature: Suzuki couplings often require elevated temperatures (e.g., 80-110 °C) to drive the reaction forward, particularly for less reactive aryl chlorides.[9]

    • Solvent: The choice of solvent is critical for solubility and reaction rate. A combination of an organic solvent (like 1,4-dioxane, DMF, or toluene) with water is often necessary to dissolve both the organic substrates and the inorganic base.

Question 2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It occurs when a hydride source intercepts the catalytic cycle, leading to the reduction of the aryl halide.

  • Causality: The hydride source can be trace water, the solvent (e.g., DMF at high temperatures), or even the boronic acid itself.[10][11] Bulky, electron-rich phosphine ligands, while often promoting the desired coupling, can also accelerate this side reaction.[7][8]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Thoroughly dry your solvent and glassware. Use an inert atmosphere (Nitrogen or Argon).

    • Change Solvent: If using DMF, switch to a less-reducible solvent like 1,4-dioxane or toluene.

    • Modify the Catalyst System: Switch to a less bulky or less electron-rich ligand. Sometimes, a ligandless system or one using N-heterocyclic carbene (NHC) ligands can suppress this pathway.[12]

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[13]

Question 3: Which ligand should I choose for a difficult Suzuki coupling with a sterically hindered boronic acid?

Answer: For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally the best choice. They promote the reductive elimination step, which is often the rate-limiting step in these cases.

  • Rationale: The steric bulk on the ligand forces the aryl groups on the palladium center into a conformation that facilitates C-C bond formation.

  • Recommended Ligands: The "Buchwald ligands" are industry-standard for this purpose.[14]

LigandKey Features & Applications
XPhos Highly effective for coupling aryl chlorides and sterically hindered substrates. Often a good first choice.[14]
SPhos Another excellent, highly active ligand for challenging couplings, including heteroaryl substrates.[14]
RuPhos Particularly useful for substrates with a tendency for side reactions.
dppf A more traditional, less bulky ligand. Can be effective for less demanding couplings.[15]
Category 2: Buchwald-Hartwig Amination at the C7-Position

Question 4: My Buchwald-Hartwig amination of the C7-amino group with an aryl halide is sluggish. What parameters should I optimize?

Answer: The C7-amino group of the 7-azaindole core is nucleophilic, but its reactivity in cross-coupling can be hindered. Optimization should follow a logical progression.

BH_Optimization node_start Start Optimization node_base Base Screening Strong, non-nucleophilic bases are key. Start with NaOt-Bu or LHMDS. node_start->node_base node_ligand Ligand Screening Bulky, electron-rich ligands are essential. Try XPhos, RuPhos, or BrettPhos. node_base->node_ligand After base selection node_solvent Solvent & Temperature Aprotic solvents are required. Screen Toluene, Dioxane, or DME at 80-110°C. node_ligand->node_solvent Fine-tune conditions node_end Optimized Conditions node_solvent->node_end

Caption: Optimization workflow for Buchwald-Hartwig amination.

  • Base Selection (Most Critical): The choice of base is paramount. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Top Choices: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (KOt-Bu).[16] Weaker bases like carbonates are generally ineffective.

  • Ligand Choice: Similar to Suzuki couplings, bulky phosphine ligands are crucial for facilitating the C-N reductive elimination step.

    • Recommended Ligands: BrettPhos and RuPhos are often superior for C-N couplings involving heteroaromatic amines. XPhos is also a reliable choice.[17]

  • Solvent and Temperature: Anhydrous, aprotic solvents are necessary. Toluene, 1,4-dioxane, or dimethoxyethane (DME) are common choices. Temperatures typically range from 80-110 °C.

Category 3: N1-Arylation of the Pyrrole Ring

Question 5: I want to perform an N-arylation on the pyrrole nitrogen. Should I use a Palladium or Copper catalyst?

Answer: Both palladium and copper-catalyzed methods can be effective for the N-arylation of azaindoles.[18] The choice often depends on the coupling partner and desired reaction conditions.

  • Copper-Catalyzed (Ullmann-type) Reaction: This is a classic and often cost-effective method.

    • Typical Conditions: CuI or CuSO₄ catalyst, a ligand like 1,10-phenanthroline, a base such as K₂CO₃ or NaOH, and a polar aprotic solvent like DMSO or DMF at elevated temperatures (110-150 °C).[18]

    • Advantages: Generally good for aryl iodides and activated aryl bromides. Often more economical than palladium.

    • Disadvantages: Can require higher temperatures and may have lower functional group tolerance compared to modern palladium systems.

  • Palladium-Catalyzed (Buchwald-Hartwig) Reaction: This approach offers milder conditions and a broader substrate scope.

    • Typical Conditions: A Pd(0) or Pd(II) source, a suitable phosphine ligand (e.g., Xantphos), and a base like Cs₂CO₃ in a solvent like dioxane.

    • Advantages: Works well with aryl chlorides and bromides, often at lower temperatures than copper catalysis, and tolerates a wider range of functional groups.

    • Disadvantages: Higher cost of the catalyst and ligands.

Recommendation: For simple aryl iodides, a copper-catalyzed approach is a good starting point.[18] For more challenging couplings, especially with aryl chlorides or sensitive functional groups, a palladium-catalyzed system is generally more reliable.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C5

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • XPhos (4-8 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium source and the XPhos ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C7

This protocol outlines the coupling of the C7-amine with a generic aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line, sealed reaction tube

Step-by-Step Procedure:

  • Inside a glovebox (recommended): To a reaction tube, add the aryl bromide, Pd₂(dba)₃, and BrettPhos.

  • Add this compound and sodium tert-butoxide.

  • Add anhydrous toluene, seal the tube, and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

References

  • [Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo

  • itors)

Sources

troubleshooting failed Buchwald-Hartwig amination of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

Topic: Troubleshooting Failed Buchwald-Hartwig Amination of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Complex Heterocycle

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging C-N bonds. However, its application to complex heteroaromatic systems, such as this compound, presents a unique confluence of challenges that can lead to reaction failure. This guide, structured as a technical support resource, addresses the specific hurdles you may encounter with this substrate.

The primary difficulties arise from two main features of the molecule:

  • Aryl Chloride Inertness: The C(sp²)-Cl bond is significantly less reactive than its bromide or iodide counterparts, demanding highly active catalytic systems to facilitate the initial oxidative addition step.[1]

  • Catalyst Inhibition: The pyrrolo[3,2-b]pyridine core is rich in electron-donating nitrogen atoms. Both the pyridine and pyrrole nitrogens can act as competing ligands, coordinating to the palladium center and sequestering it into an inactive or off-cycle state, effectively poisoning the catalyst.[2]

This document provides a framework for diagnosing and resolving these issues, moving from frequently asked questions to a systematic, component-by-component troubleshooting guide.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The generally accepted catalytic cycle involves four key steps. Failure at any of these stages can halt the reaction.

Buchwald-Hartwig Catalytic Cycle Figure 1: Buchwald-Hartwig Catalytic Cycle & Common Failure Points Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Inhibition Catalyst Inhibition (Off-Cycle) Pd0->Inhibition + N-Heterocycle AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR'R'', Base Hydrodehalogenation Hydrodehalogenation (Side Reaction) OxAdd->Hydrodehalogenation β-H Elimination RedElim Reductive Elimination AmineCoord->RedElim AmineCoord->Inhibition Strong Coordination RedElim->Pd0 Product Ar-NR'R'' Product RedElim->Product

A simplified view of the key steps and potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: My reaction shows zero conversion. The starting material is fully recovered. Where should I start?

This typically points to a fundamental failure in catalyst activation or a complete inhibition of the active catalyst.

  • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[2][3] Ensure your solvent was properly degassed (e.g., via sparging with argon for 20-30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.

  • Catalyst Precursor: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, this reduction step may be failing.[3][4] Using a pre-formed, air-stable Pd(0) "precatalyst" (e.g., a G3 or G4 palladacycle) is highly recommended as it provides a more reliable and efficient entry into the catalytic cycle.[4]

  • Reagent Purity: Impurities in your starting material, amine, or solvent can poison the catalyst. Ensure all reagents are of high purity and that the solvent is anhydrous.

Q2: The aryl chloride is consumed, but my desired product yield is low, and I see a lot of 5-H-1H-pyrrolo[3,2-b]pyridin-7-amine (hydrodehalogenation). What causes this?

Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.[5] It often competes with the desired C-N bond formation.

  • Water Content: Trace amounts of water can be the source of the proton. Ensure your solvent and reagents are scrupulously dry.

  • Ligand Choice: The ligand plays a critical role in mediating the rates of reductive elimination versus side reactions. Bulky, electron-rich biaryl phosphine ligands are designed to favor the C-N reductive elimination pathway over competing processes like beta-hydride elimination which can lead to hydrodehalogenation.[2][5] Consider switching to a more sterically demanding ligand.

  • Base: The choice and purity of the base can be a factor. In some cases, an amine impurity in the base can act as a hydride source.

Q3: How does the pyrrolopyridine substrate itself inhibit the reaction?

The lone pairs on the pyridine and pyrrole nitrogen atoms can coordinate strongly to the palladium center. This can form a stable, off-cycle complex that is catalytically inactive.[2] The key to overcoming this is to use a very bulky ligand. The steric hindrance of the ligand will make it difficult for the planar heterocyclic substrate to bind to the metal center, thus favoring the productive catalytic pathway.

Systematic Troubleshooting Guide

When initial fixes fail, a systematic, component-by-component approach is necessary. Use the following flowchart and detailed tables to guide your optimization.

Troubleshooting Workflow Figure 2: Systematic Troubleshooting Flowchart Start Reaction Failed CheckCatalyst 1. Re-evaluate Catalyst System (Precatalyst & Ligand) Start->CheckCatalyst No or Low Conversion CheckSetup 2. Verify Reaction Setup (Inert Atmosphere, Purity) CheckCatalyst->CheckSetup No Improvement Success Reaction Successful CheckCatalyst->Success Improved Yield OptimizeBase 3. Optimize Base CheckSetup->OptimizeBase No Improvement CheckSetup->Success Improved Yield OptimizeSolvent 4. Screen Solvents OptimizeBase->OptimizeSolvent No Improvement OptimizeBase->Success Improved Yield OptimizeTemp 5. Adjust Temperature OptimizeSolvent->OptimizeTemp No Improvement OptimizeSolvent->Success Improved Yield OptimizeTemp->Success Improved Yield

A logical progression for diagnosing reaction failure.
Catalyst & Ligand Selection

This is the most critical variable for coupling an unactivated heteroaryl chloride. Standard catalysts are often insufficient. Modern, specialized ligands are required.

Ligand ClassExamplesSuitability for Topic SubstrateRationale & Comments
Bulky Biaryl Monophosphines XPhos, RuPhos, BrettPhosExcellent First choice. These ligands are sterically demanding and electron-rich, which accelerates the slow oxidative addition of aryl chlorides and promotes the desired C-N reductive elimination.[3][5] Their bulk helps prevent catalyst inhibition by the N-heterocycle.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrVery Good Strong σ-donors that form very stable and highly active palladium complexes.[6] They have shown excellent performance in the amination of challenging heteroaryl chlorides, sometimes under milder conditions.[7][8][9]
Bidentate Phosphines BINAP, XantphosPoor to Moderate Generally less effective for electron-rich aryl chlorides. They can form overly stable complexes with palladium, slowing down the catalytic turnover.[10][11] More suited to aryl bromides or iodides.
First-Gen Trialkylphosphines P(t-Bu)₃, P(o-tolyl)₃Poor While an important development, these early ligands generally lack the activity required for this specific challenging transformation.[5]

Actionable Advice: If you are using a ligand from the "Poor" or "Moderate" categories, switch to a biaryl monophosphine (like XPhos) or an NHC ligand. Always use a reliable palladium precatalyst (e.g., XPhos Pd G3 or an equivalent) rather than Pd(OAc)₂ or Pd₂(dba)₃.

Base Selection

The base facilitates the deprotonation of the amine-palladium complex, a crucial step in the catalytic cycle.[10][12] The choice of base can dramatically affect reaction rate and outcome.

BasepKaH (approx.)Common SolventsAdvantages & Disadvantages
Sodium tert-butoxide (NaOtBu) 19Toluene, Dioxane, THFPro: High reactivity, often allows for lower catalyst loadings and faster reactions.[3][4] Con: Highly aggressive, can be incompatible with base-sensitive functional groups (e.g., esters). Must be handled in a glovebox.
Lithium bis(trimethylsilyl)amide (LHMDS) 26Toluene, THFPro: Very strong base, useful for low-temperature aminations and substrates with acidic protons.[3] Con: Can be difficult to handle; potential for silylation side products.
Potassium Phosphate (K₃PO₄) 12.3Dioxane, ToluenePro: Milder, well-tolerated by many functional groups.[4] Con: Often requires higher temperatures and longer reaction times.
Cesium Carbonate (Cs₂CO₃) 10Dioxane, DMF, ToluenePro: Good solubility and moderate basicity, a common choice for sensitive substrates.[4][11] Con: Generally requires more forcing conditions (higher temperature/catalyst loading) than alkoxides.

Actionable Advice: Start with NaOtBu for maximum reactivity. If you observe decomposition of your starting material or coupling partner, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the reaction temperature accordingly.

Solvent & Temperature

The solvent must dissolve all components at the reaction temperature and be non-coordinating to the catalyst.

  • Recommended Solvents: Toluene, 1,4-Dioxane, CPME, or 2-MeTHF are excellent choices.[4][13] They are non-coordinating and can be heated to the required temperatures.

  • Solvents to Avoid: Chlorinated solvents (DCM, chloroform), acetonitrile, and pyridine should be strictly avoided as they can bind to the palladium and inhibit catalysis.[4]

  • Temperature: For an aryl chloride, a starting temperature of 100-110 °C is typical. If using a weaker base, you may need to increase the temperature. Conversely, if you observe thermal decomposition, a lower temperature with a more active catalyst system may be required.[14]

Recommended Starting Protocols

These protocols provide robust starting points for the amination of this compound. Note: All procedures must be performed under an inert atmosphere using anhydrous solvents.

Protocol A: High-Activity Conditions

This protocol is designed for maximum reactivity and is a good first attempt for most primary and secondary amines.

ComponentMolar EquivalentsAmount (Example Scale)
This compound1.0167.6 mg (1.0 mmol)
Amine Coupling Partner1.21.2 mmol
XPhos Pd G3 Precatalyst 0.02 (2 mol%)16.9 mg (0.02 mmol)
Sodium t-butoxide (NaOtBu) 1.4134.5 mg (1.4 mmol)
Anhydrous, Degassed Toluene-5 mL (0.2 M)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl chloride, amine (if solid), NaOtBu, and XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene, followed by the amine (if liquid).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Protocol B: Milder Conditions for Sensitive Substrates

This protocol is suitable if the amine coupling partner or product is sensitive to the strong base used in Protocol A.

ComponentMolar EquivalentsAmount (Example Scale)
This compound1.0167.6 mg (1.0 mmol)
Amine Coupling Partner1.21.2 mmol
RuPhos Pd G3 Precatalyst 0.04 (4 mol%)33.5 mg (0.04 mmol)
Potassium Phosphate (K₃PO₄) 2.0424.4 mg (2.0 mmol)
Anhydrous, Degassed 1,4-Dioxane-5 mL (0.2 M)

Procedure:

  • Follow the same setup procedure as in Protocol A, substituting the reagents listed above.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Note that reactions with weaker bases may require longer reaction times.

  • Monitor the reaction by TLC or LC-MS.

By methodically addressing each of these parameters, you can successfully diagnose and overcome the challenges inherent in the Buchwald-Hartwig amination of this complex heterocyclic substrate.

References

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. National Institutes of Health (NIH). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

Sources

preventing degradation of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Introduction: Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. While specific degradation studies on this exact molecule are not extensively published, its structure as a chloro-substituted aromatic amine on a pyrrolopyridine scaffold provides a strong basis for understanding its stability profile. This guide synthesizes established principles for handling air- and moisture-sensitive heterocyclic amines to provide actionable troubleshooting and storage protocols.

Frequently Asked Questions (FAQs)

Q1: My new vial of this compound has arrived. What are the immediate storage recommendations?

Upon receipt, the compound should be stored in a tightly sealed container, preferably the original vial, under an inert atmosphere (argon or nitrogen). For long-term storage, it is highly recommended to place it in a desiccator in a cold, dark environment, such as a refrigerator (+4°C) or freezer (-20°C).

Q2: The solid, which was initially off-white, has started to turn yellow/brown. What is causing this color change?

This is a classic indicator of degradation, likely due to oxidation. Aromatic amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This oxidation can lead to the formation of highly colored radical species and subsequent polymerization, compromising the purity and reactivity of the material.

Q3: Can I handle the compound on the open bench for quick weighing?

This is strongly discouraged. Even brief exposure to air and ambient moisture can initiate degradation, especially on the surface of the solid. All manipulations, including weighing and aliquoting, should be performed under an inert atmosphere, for instance, inside a glovebox or using a Schlenk line.[1][2][3]

Q4: How can I confirm if my compound has degraded and is suitable for my experiment?

Before use, especially if degradation is suspected, it is crucial to re-analyze the compound's purity. The most common methods are High-Performance Liquid Chromatography (HPLC) with a UV detector and/or Mass Spectrometry (LC-MS) to check for impurities, or Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes.[4] A fresh Certificate of Analysis (CoA) can be used as a reference.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter and provides a logical path to their resolution.

Issue 1: Visible Color Change or Clumping of Solid
  • Observation: The solid is no longer a free-flowing powder and has changed color from off-white/light yellow to a more intense yellow, brown, or dark purple.

  • Primary Suspect (Causality): Oxidation and/or hydrolysis. The amine functional group is prone to oxidation by O₂, forming colored impurities. If the compound has been exposed to moisture, it may clump or hydrolyze over time.

  • Immediate Action:

    • Cease using the material in critical experiments.

    • Assess the extent of degradation using the analytical protocols outlined below.

  • Preventative Workflow:

    • Strict Inert Atmosphere: Always handle the compound in a glovebox or via Schlenk techniques with dry, inert gas (Argon or Nitrogen).[5][6]

    • Proper Sealing: Use vials with high-quality septa or PTFE-lined caps. For added protection, wrap the cap junction with Parafilm®.

    • Cold & Dark Storage: Store at -20°C to slow the rate of any potential degradation reactions. Use amber vials or wrap clear vials in aluminum foil to protect from light.[5]

Issue 2: Inconsistent or Failed Reaction Outcomes
  • Observation: A previously reliable reaction using this compound now yields low conversion, produces unexpected side products, or fails completely.

  • Primary Suspect (Causality): Loss of purity. The actual concentration of the active starting material is lower than calculated due to the presence of degradation products, which may also interfere with the reaction mechanism or catalyst.

  • Troubleshooting & Validation Protocol:

    • Purity Re-evaluation: Perform quantitative NMR (qNMR) or HPLC analysis to determine the exact purity of the stored reagent.

    • Aliquot Integrity: If you are using a large stock bottle that has been opened multiple times, degradation is highly likely. It is best practice to aliquot the compound into smaller, single-use vials upon first opening.

    • Solvent Quality: Ensure all solvents used in the reaction are anhydrous, as residual water can contribute to degradation.

Data Summary & Recommended Conditions

The following tables provide a quick reference for storage and troubleshooting.

Table 1: Recommended Storage & Handling Conditions

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.
Temperature -20°C (Long-term) or +4°C (Short-term)Reduces the kinetic rate of degradation reactions.
Light Amber vial or protection from lightPrevents photo-initiated degradation pathways.
Container Tightly sealed vial with PTFE-lined capEnsures a robust barrier against air and moisture ingress.[7][8]
Handling Glovebox or Schlenk LineMinimizes exposure to atmospheric oxygen and moisture during transfer.[6]

Table 2: Troubleshooting Summary

ObservationPotential CauseRecommended Action
Color change to yellow/brownOxidationVerify purity via HPLC/LC-MS. Consider purification if necessary. Discard if heavily degraded.
Solid is clumpingMoisture absorptionDry the sample under high vacuum (use caution with temperature). Store in a desiccator.
Reduced reaction yieldLoss of purityQuantify purity using qNMR or HPLC. Adjust stoichiometry or use a fresh batch.
New peaks in NMR/LC-MSDegradation products formedCharacterize impurities to understand the degradation pathway. Use a fresh, validated lot.

Visualized Workflows and Decision Trees

Troubleshooting Degradation of this compound

This decision tree provides a logical workflow for identifying and addressing potential degradation.

G start Start: Observe Compound color_change Visible Color Change? start->color_change reaction_issue Inconsistent Reaction Results? start->reaction_issue analytical_issue New Impurities in QC Data? start->analytical_issue cause_oxidation Probable Cause: Oxidation / Moisture color_change->cause_oxidation Yes end_ok Compound is OK Proceed with Caution color_change->end_ok No cause_purity Probable Cause: Loss of Purity reaction_issue->cause_purity Yes reaction_issue->end_ok No analytical_issue->cause_purity Yes analytical_issue->end_ok No action_reanalyze Action: Re-analyze Purity (HPLC, LC-MS, NMR) cause_oxidation->action_reanalyze cause_purity->action_reanalyze action_use_fresh Decision: Use Fresh Aliquot or New Lot action_reanalyze->action_use_fresh action_review_handling Action: Review Handling & Storage Protocol end_review Implement Corrective Actions for Storage & Handling action_review_handling->end_review action_use_fresh->action_review_handling Purity Unacceptable action_use_fresh->end_ok Purity Acceptable

Caption: Troubleshooting Decision Tree for Compound Stability.

Workflow for Aliquoting Air-Sensitive Compounds

This diagram illustrates the correct procedure for handling and aliquoting the compound to maintain its integrity.

G cluster_inert Inert Atmosphere Environment (Glovebox) step1 1. Transfer Stock Vial into Glovebox step2 2. Allow Temperature to Equilibrate step1->step2 step3 3. Open Stock Vial & Weigh into New Vials step2->step3 step4 4. Backfill all Vials with Inert Gas step3->step4 step5 5. Tightly Seal all Vials (Stock & Aliquots) step4->step5 step6 6. Remove Vials from Glovebox step5->step6 step7 7. Label Aliquots & Store at -20°C in the Dark step6->step7

Caption: Standard Workflow for Aliquoting Air-Sensitive Solids.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Initial Preparation: Upon receiving the compound, do not open it outside of a controlled inert atmosphere.

  • Aliquoting: Transfer the main vial into a nitrogen or argon-filled glovebox. Prepare several smaller, pre-labeled amber glass vials with PTFE-lined screw caps.

  • Distribution: Carefully distribute the solid from the main vial into the smaller aliquot vials. Do not use a metal spatula if there's any suspicion of metal-catalyzed decomposition; a PTFE or glass tool is preferable.

  • Inert Gas Purge: Before sealing, ensure the headspace of each vial is filled with inert gas.

  • Sealing: Tightly close each vial. For extra security, wrap the cap and neck junction with Parafilm®.

  • Storage: Place the sealed aliquot vials inside a secondary container (e.g., a small box) with a desiccant, and store in a -20°C freezer. Log the creation date and location of the aliquots in your lab notebook.

Protocol 2: Purity Assessment by HPLC

This is a general method; specific parameters may need optimization.

  • Sample Preparation: Inside a glovebox, prepare a stock solution of ~1 mg/mL of the compound in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol). Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength (e.g., 254 nm or a lambda-max determined by a UV scan).

  • Analysis: Inject the sample. Integrate the peak areas to determine the purity percentage. Compare the chromatogram to a reference standard or the initial CoA data to identify any new impurity peaks.

References

  • Arora, P. K., et al. (2014a). Bacterial degradation of monocyclic aromatic amines. PubMed Central. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Pyrethrins and Pyrethroids. In Toxicological Profile for Pyrethrins and Pyrethroids. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]

Sources

analytical methods for detecting impurities in 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine samples

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the analytical characterization of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into detecting, identifying, and quantifying impurities to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

The Critical Role of Impurity Profiling

This compound is a key heterocyclic building block in pharmaceutical synthesis. The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1][2] Therefore, rigorous impurity profiling is not just a quality control measure; it is a regulatory necessity and a cornerstone of patient safety.

This guide will walk you through the core analytical techniques, troubleshooting common experimental issues, and provide validated protocols to ensure robust and reliable results.

Regulatory Framework: Understanding the Thresholds

Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for impurity control in new drug substances.[3][4] The ICH Q3A(R2) guideline is paramount, defining thresholds for reporting, identifying, and qualifying impurities.[3][4][5]

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale
Reporting ≥ 0.05%≥ 0.03%The level at which an impurity must be reported in a regulatory submission.[3]
Identification > 0.10% or 1.0 mg TDI, whichever is lower> 0.05%The level above which an impurity's structure must be determined.[3]
Qualification > 0.15% or 1.0 mg TDI, whichever is lower> 0.05%The level at which an impurity must be assessed for its biological safety.[3][6]
(TDI = Total Daily Intake)

Core Analytical Techniques: A Comparative Overview

A multi-faceted analytical approach is essential for comprehensive impurity profiling. No single technique can address all potential impurities. The selection is driven by the impurity's physicochemical properties, such as volatility, polarity, and concentration.[7][8]

Technique Primary Application Strengths Limitations
HPLC / UHPLC Primary workhorse for organic impurities (non-volatile)High sensitivity, excellent quantitation, versatile.[5][7]Not suitable for volatile compounds; requires MS for definitive identification.
GC Volatile organic impurities, residual solvents.Excellent for volatile and semi-volatile compounds.[1][7][9]Requires derivatization for non-volatile compounds; thermal degradation risk.
Mass Spectrometry (MS) Identification and structural elucidation.High sensitivity and specificity, provides molecular weight.[10]Often requires coupling with a separation technique (LC/GC).
NMR Spectroscopy Definitive structure elucidation of unknown impurities.Provides unambiguous structural information.[11][12][13]Lower sensitivity compared to MS; requires isolated, pure samples.
General Impurity Identification Workflow

The following diagram outlines a typical workflow for identifying and characterizing an unknown impurity.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification cluster_2 Phase 3: Structure Elucidation cluster_3 Phase 4: Finalization API API Sample HPLC_UV HPLC-UV Analysis API->HPLC_UV Impurity_Detected Unknown Impurity Peak Detected HPLC_UV->Impurity_Detected LC_MS LC-MS Analysis Impurity_Detected->LC_MS HRMS High-Resolution MS (HRMS) for Formula LC_MS->HRMS Isolation Preparative HPLC for Isolation HRMS->Isolation NMR NMR (1D & 2D) Analysis Isolation->NMR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Report Report & Qualify Structure_Confirmed->Report

Caption: A standard workflow for impurity detection and characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for analyzing organic impurities in pharmaceutical substances due to its high resolving power and sensitivity.[5][7] A well-developed, stability-indicating HPLC method is required to separate the main component from all potential process-related and degradation impurities.

Troubleshooting Guide & FAQs: HPLC

Q1: I'm seeing poor peak shape (fronting or tailing). What's the cause?

  • A1 (Causality & Solution):

    • Tailing: Often caused by secondary interactions between the basic amine groups in your analyte and residual acidic silanols on the silica-based column.

      • Solution 1 (Mobile Phase): Add a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to saturate the active sites.

      • Solution 2 (pH): Increase the mobile phase pH to suppress the ionization of silanols (typically pH > 4). However, ensure you stay within the column's stable pH range. For your basic analyte, a higher pH (e.g., pH 7-8) might improve peak shape.

      • Solution 3 (Column Choice): Use a modern, end-capped column or a hybrid particle column designed for better peak shape with basic compounds.

    • Fronting: This is less common and typically indicates column overload or a void in the column packing.

      • Solution: Reduce the injection volume or the sample concentration. If the problem persists, the column may need replacement.

Q2: My retention times are drifting between injections. Why?

  • A2 (Causality & Solution): Retention time instability points to issues with the mobile phase or column equilibration.

    • Mobile Phase: Ensure your mobile phase is thoroughly mixed and degassed.[14] Premixed solvents are often more reliable than online mixing for gradients.

    • Column Equilibration: The column may not be fully equilibrated between gradient runs. Increase the post-run equilibration time to ensure the column returns to the initial conditions before the next injection.

    • Temperature: Column temperature fluctuations can cause drift. Use a column oven for precise temperature control (e.g., 30 °C).[14]

Q3: I can't resolve a critical impurity pair from the main peak. What should I do?

  • A3 (Causality & Solution): This requires systematic method development.

    • Gradient Slope: Make the gradient shallower (i.e., increase the gradient time). This gives closely eluting compounds more time to separate.[15]

    • Organic Modifier: Switch the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. Their different selectivities can alter elution order and improve resolution.

    • pH: Adjusting the mobile phase pH can change the ionization state of your analytes, drastically affecting retention and selectivity.

    • Stationary Phase: Change to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase) to exploit different separation mechanisms.[16]

Protocol: HPLC Stability-Indicating Method Development
  • Initial Conditions & Column Selection:

    • Column: Start with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or a 10 mM phosphate buffer.[14][17]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV/PDA detector set at a wavelength where the API and expected impurities have good absorbance (e.g., 225 nm).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.[14]

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate retention time of the API and detect any impurities.

  • Optimization:

    • Based on the scouting run, design a targeted gradient. If the API elutes at 60% B, create a shallower gradient around this point (e.g., 40% to 70% B in 15 minutes) to improve resolution of nearby impurities.

  • Method Validation (Forced Degradation):

    • Prepare samples from forced degradation studies (see Section 5).

    • Inject these samples to challenge the method. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main peak and each other. Peak purity analysis using a PDA detector is crucial here.[18]

  • System Suitability:

    • Before routine analysis, inject a standard solution multiple times to verify system performance (e.g., retention time RSD < 1%, peak area RSD < 2%, tailing factor < 1.5, resolution > 2.0 for critical pairs).

Gas Chromatography (GC) and Mass Spectrometry (MS)

Gas Chromatography (GC)

GC is the ideal technique for analyzing volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[5][7][9] Headspace GC (HS-GC) is the preferred method as it allows for the analysis of volatiles without injecting the non-volatile API onto the column.[8]

Troubleshooting Guide & FAQs: GC

Q1: I'm seeing carryover from a previous injection. How do I fix this?

  • A1 (Causality & Solution): Carryover suggests that compounds from the previous run were not fully eluted from the system.

    • Solution: Increase the final oven temperature or extend the hold time at the end of the run to ensure all components are flushed out. A post-run "bake-out" at a high temperature can also be effective.

Q2: My peaks are broad, suggesting poor efficiency. What's the problem?

  • A2 (Causality & Solution): Broad peaks can result from several factors.

    • Flow Rate: The carrier gas flow rate might be too low or too high. Ensure it is set to the optimal linear velocity for your carrier gas (e.g., Helium).

    • Injection Technique: A slow injection can cause band broadening. For liquid injections, ensure a fast autosampler injection. For headspace, optimize the transfer time.

    • Column Contamination: The front end of the column may be contaminated. Trimming a small section (e.g., 10-20 cm) from the inlet side can restore performance.

Mass Spectrometry (MS)

MS is a powerful detection technique that provides molecular weight information, making it indispensable for identifying unknown impurities.[10] When coupled with LC or GC, it provides both separation and identification in a single analysis.[5][17]

Troubleshooting Guide & FAQs: MS

Q1: I'm not getting a strong signal for my impurity in LC-MS. How can I improve ionization?

  • A1 (Causality & Solution): Your analyte, being a heterocyclic amine, should ionize well in positive mode Electrospray Ionization (ESI).

    • Mobile Phase: Ensure you are using an MS-compatible mobile phase with a volatile acid like formic acid (0.1%).[17] This promotes the formation of [M+H]+ ions. Avoid non-volatile buffers like phosphate.

    • Ionization Source: Switch between ESI and Atmospheric Pressure Chemical Ionization (APCI). Some compounds that ionize poorly in ESI show a much stronger signal in APCI.

    • Source Parameters: Optimize source parameters like capillary voltage, gas flow, and temperature to maximize the signal for your specific compound.

Q2: How do I interpret the MS/MS fragmentation data to propose a structure?

  • A2 (Causality & Solution): Structural elucidation from fragmentation data is a puzzle.

    • High-Resolution MS (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain a highly accurate mass of the parent ion and its fragments. This allows you to calculate the elemental composition, which is a critical first step.[10]

    • Compare to API: Compare the fragmentation pattern of the impurity to that of the main compound. Common fragments suggest the core structure is intact, while unique fragments or a different parent mass point to specific modifications (e.g., loss of a chloro group, addition of a hydroxyl group).

    • Plausible Pathways: Consider chemically plausible degradation or synthetic pathways. For instance, hydrolysis, oxidation, or incomplete reaction of starting materials are common sources of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS can provide a molecular formula, NMR is the gold standard for unambiguously determining the precise chemical structure of an unknown impurity.[11][13][19] It provides detailed information about the connectivity and spatial arrangement of atoms.[12][13]

Troubleshooting Guide & FAQs: NMR

Q1: My 1H NMR spectrum has very broad peaks. What is wrong?

  • A1 (Causality & Solution): Broadening can be due to several factors.

    • Sample Purity: The presence of paramagnetic impurities (e.g., trace metals) can cause significant line broadening.

    • Solvent: Ensure you are using a high-purity deuterated solvent. If the sample is not fully dissolved, solid particles will broaden the signals.

    • Shimming: The magnetic field homogeneity needs to be optimized. Perform a thorough shimming procedure before acquiring data.

Q2: I can't get a good signal for my low-level impurity. How can I increase sensitivity?

  • A2 (Causality & Solution): NMR is inherently less sensitive than MS.

    • Increase Scans: The signal-to-noise ratio increases with the square root of the number of scans. Increase the number of transients (scans) acquired.

    • Cryoprobe: If available, use a cryogenically cooled probe, which can increase sensitivity by a factor of 3-4.

    • Sample Concentration: Isolate a larger quantity of the impurity using preparative HPLC to create a more concentrated NMR sample.

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying potential degradation products that could form during storage and for establishing the stability-indicating nature of your analytical methods.[18][20][21]

Protocol: Designing a Forced Degradation Study

The goal is to achieve 5-20% degradation of the API.[22]

  • Acid Hydrolysis: Reflux the API in 0.1 N HCl at 80°C for 8-12 hours.[22]

  • Base Hydrolysis: Reflux the API in 0.1 N NaOH at 80°C for 8-12 hours.[22]

  • Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.[20]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80-100°C) for 24-48 hours.

  • Photolytic Degradation: Expose the API (in solid and solution form) to UV and visible light as specified in ICH Q1B guidelines.

After exposure, analyze all samples by your developed HPLC method to check for new peaks and establish mass balance.

HPLC Troubleshooting Decision Tree

G cluster_0 Peak Shape Issues cluster_1 Retention Time Issues cluster_2 Pressure Issues Problem HPLC Problem Detected PeakShape Poor Peak Shape Problem->PeakShape RT_Drift Retention Time Drifting Problem->RT_Drift HighPressure High Backpressure Problem->HighPressure Tailing Tailing PeakShape->Tailing If Tailing Fronting Fronting PeakShape->Fronting If Fronting Tailing_Sol Check mobile phase pH Add competitive base (TEA) Use end-capped column Tailing->Tailing_Sol Fronting_Sol Reduce sample concentration Check for column void Fronting->Fronting_Sol No_Retention No/Poor Retention RT_Drift->No_Retention If No Retention RT_Drift_Sol Increase column equilibration time Use column oven Check for pump leaks RT_Drift->RT_Drift_Sol No_Retention_Sol Mobile phase too strong Incorrect column choice No_Retention->No_Retention_Sol LowPressure Pressure Fluctuations HighPressure->LowPressure If Fluctuating HighPressure_Sol Column/frit blockage Precipitation in mobile phase HighPressure->HighPressure_Sol LowPressure_Sol Leak in system Air bubbles in pump LowPressure->LowPressure_Sol

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA The Gambia.
  • Regulatory aspects of Impurity profiling. ijdra.
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH.
  • Quality: impurities. European Medicines Agency (EMA).
  • Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Comparative Guide. Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Forced Degradation Studies. SciSpace.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate.
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed.
  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Development of a quantitative method for the analysis of pyridine in biota and sediments. data.gov.uk.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications.
  • Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile. Celon Pharma.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich.
  • The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Analytical Methods for Pyrethrins and Pyrethroids. Agency for Toxic Substances and Disease Registry.
  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc.
  • Reagents for Analysis of Low Molecular Weight Amines. Thermo Fisher Scientific.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. PMC - PubMed Central.
  • 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyrrolo[3,2-b]pyridine scaffold, a nitrogen isostere of indole, is a privileged pharmacophore. Its presence in numerous biologically active molecules underscores the importance of robust analytical techniques for the unambiguous characterization of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine .

Due to the limited availability of public experimental spectra for this specific molecule, this guide will present a comparative analysis based on predicted spectral data. To provide a meaningful context, we will compare the predicted data of the target molecule with its parent scaffold, 5-Chloro-1H-pyrrolo[3,2-b]pyridine . This approach will not only offer an expected analytical profile but also illustrate the electronic and structural effects of the C7-amino group on the spectral features of the pyrrolopyridine core.

The Structural Influence of the 7-Amino Group

The introduction of an amino group at the C7 position of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold is expected to significantly influence its electronic distribution and, consequently, its NMR and MS characteristics. The amino group is a strong electron-donating group through resonance, which will particularly affect the electron density of the pyridine ring. This electronic perturbation is the key to understanding the differences in the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for our target compound and its parent analog.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound and 5-Chloro-1H-pyrrolo[3,2-b]pyridine are summarized in Table 1. The spectra are predicted for a solution in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for polar heterocyclic compounds.

Proton Predicted Chemical Shift (ppm) for 5-Chloro-1H-pyrrolo[3,2-b]pyridine Predicted Chemical Shift (ppm) for this compound Expected Multiplicity Commentary on the Effect of the 7-Amino Group
H1 (NH)~11.8~11.5Broad SingletThe pyrrole NH proton is acidic and its chemical shift is sensitive to solvent and concentration. A slight upfield shift may be observed due to minor changes in the overall electronic nature of the ring system.
H2~7.6~7.4Doublet (J ≈ 3.0 Hz)Minor upfield shift due to the distant electron-donating effect of the amino group.
H3~6.5~6.3Doublet (J ≈ 3.0 Hz)Similar to H2, a small upfield shift is anticipated.
H6~8.1~6.5SingletA significant upfield shift is the most dramatic predicted change. The strong electron-donating resonance of the C7-amino group greatly increases the electron density at the ortho-position (C6), causing substantial shielding.
7-NH₂N/A~6.0Broad SingletThe amino protons are exchangeable, and their signal is often broad. The chemical shift is highly dependent on solvent, temperature, and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Predicted ¹³C NMR Spectral Data

The electron-donating nature of the 7-amino group is also expected to cause significant changes in the ¹³C NMR spectrum, particularly for the carbons of the pyridine ring.

Carbon Predicted Chemical Shift (ppm) for 5-Chloro-1H-pyrrolo[3,2-b]pyridine Predicted Chemical Shift (ppm) for this compound Commentary on the Effect of the 7-Amino Group
C2~125~123Minor upfield shift.
C3~101~99Minor upfield shift.
C3a~142~140Minor upfield shift.
C5~145~143The carbon bearing the chloro group will experience a modest upfield shift.
C6~118~105A very large upfield shift is predicted due to the strong +R effect of the amino group at the ortho-position.
C7~148~155Significant downfield shift as this carbon is directly attached to the electron-donating amino group.
C7a~128~126Minor upfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of polar heterocyclic amines, which are readily protonated.

Predicted Mass Spectrometry Data
  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine:

    • Molecular Formula: C₇H₅ClN₂

    • Monoisotopic Mass: 152.01 g/mol

    • Expected [M+H]⁺: m/z 153.02

    • Isotopic Pattern: A characteristic M+2 peak at m/z 155.02 with an intensity of approximately one-third of the M peak, due to the presence of the ³⁷Cl isotope.

  • This compound:

    • Molecular Formula: C₇H₆ClN₃

    • Monoisotopic Mass: 167.03 g/mol

    • Expected [M+H]⁺: m/z 168.03

    • Isotopic Pattern: Similar to the parent compound, an M+2 peak at m/z 170.03 with roughly 33% the intensity of the M peak is expected.

Fragmentation Pathways

In tandem mass spectrometry (MS/MS) experiments, the protonated molecular ions will undergo collision-induced dissociation (CID). The fragmentation patterns can provide valuable structural information.

fragmentation cluster_parent 5-Chloro-1H-pyrrolo[3,2-b]pyridine cluster_amine This compound M_parent [M+H]⁺ m/z 153.02 F1_parent Loss of HCN m/z 126.00 M_parent->F1_parent F2_parent Loss of Cl m/z 118.05 M_parent->F2_parent M_amine [M+H]⁺ m/z 168.03 F1_amine Loss of NH₃ m/z 151.01 M_amine->F1_amine F2_amine Loss of HCN m/z 141.01 M_amine->F2_amine

Caption: Predicted major fragmentation pathways for the parent scaffold and its 7-amino derivative.

For This compound , a characteristic loss of ammonia (NH₃, 17 Da) from the protonated molecular ion is a highly probable fragmentation pathway, which would be a key diagnostic feature distinguishing it from its parent analog. The subsequent fragmentation of the resulting ion would likely follow pathways similar to the parent compound, such as the loss of HCN.

Experimental Protocols

To obtain high-quality NMR and MS data, adherence to standardized experimental protocols is crucial.

NMR Sample Preparation and Acquisition

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of DMSO-d₆ A->B C Vortex to ensure homogeneity B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample into the spectrometer F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field F->G H Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) G->H

Caption: A typical workflow for NMR sample preparation and data acquisition.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

    • Ensure complete dissolution by vortexing or gentle warming if necessary.

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrumental Parameters :

    • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • For ¹H NMR, a spectral width of 12-16 ppm is typically sufficient.

    • For ¹³C NMR, a spectral width of 220-250 ppm is standard.

    • Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation :

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumental Parameters :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode.

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the protonated molecular ion.

    • For MS/MS analysis, select the [M+H]⁺ ion as the precursor and apply appropriate collision energy to induce fragmentation.

Comparative Summary and Conclusion

The addition of a 7-amino group to the 5-Chloro-1H-pyrrolo[3,2-b]pyridine core induces predictable and significant changes in its NMR and mass spectra. The most notable effects are the substantial upfield shift of the H6 proton and C6 carbon in the NMR spectra and the characteristic loss of ammonia in the mass spectrum.

This guide provides a foundational framework for the analytical characterization of this compound. While based on predicted data, the comparative approach and the underlying principles of spectroscopic analysis offer a robust and scientifically sound methodology for researchers in the field. The provided experimental protocols represent standard practices that will facilitate the acquisition of high-quality data for this and related compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • ChemDraw, PerkinElmer Inform
  • PubChem. This compound. [Link]

A Technical Guide to the Comparative Efficacy of 1H-Pyrrolo[3,2-b]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic scaffolds, the pyrrolopyridine core has emerged as a "privileged structure," demonstrating a remarkable versatility for engaging the ATP-binding site of various kinases. While initial interest may be drawn to specific substituted isomers such as 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, a comprehensive analysis of the available literature reveals a more extensive and data-rich narrative surrounding the closely related 1H-pyrrolo[3,2-b]pyridine scaffold. This guide, therefore, provides a comparative analysis of the efficacy of various 1H-pyrrolo[3,2-b]pyridine analogs, drawing upon published experimental data to elucidate key structure-activity relationships (SAR) that govern their potency and selectivity as kinase inhibitors.

The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The 1H-pyrrolo[3,2-b]pyridine core, also known as 6-azaindole, presents several key features that make it an attractive scaffold for kinase inhibitor design. Its bicyclic, planar structure mimics the purine core of ATP, allowing it to fit within the adenine-binding pocket. The pyrrole nitrogen and the pyridine nitrogen can act as both hydrogen bond donors and acceptors, respectively, enabling critical interactions with the "hinge region" of the kinase domain. This hinge-binding motif is a common feature of many successful kinase inhibitors. By modifying the substituents at various positions on this core, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy Analysis of 1H-Pyrrolo[3,2-b]pyridine Analogs

The true utility of a scaffold is demonstrated through the biological activity of its derivatives. Below, we compare the efficacy of several series of 1H-pyrrolo[3,2-b]pyridine analogs against different kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is implicated in various cancers, making it a key therapeutic target. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent FGFR inhibitors.[1]

Table 1: Comparative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [1]

CompoundR1R2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)4T1 Cell Proliferation IC50 (µM)
4a HH1.9 µM-->10
4h 2,6-dichloro-3,5-dimethoxyphenylH79250.18
4j 2,6-dichloro-3,5-dimethoxyphenylF1012350.25
4k 2,6-dichloro-3,5-dimethoxyphenylCl810280.21

Structure-Activity Relationship Insights:

The unsubstituted parent compound 4a shows weak activity.[1] The introduction of a bulky, electron-rich 2,6-dichloro-3,5-dimethoxyphenyl group at the R1 position, as seen in compound 4h , dramatically increases the inhibitory potency against FGFR1, 2, and 3 into the nanomolar range.[1] This suggests that this group occupies a key hydrophobic pocket in the ATP-binding site. Further substitution at the R2 position with small halogens like fluorine (4j ) or chlorine (4k ) does not significantly alter the potency, indicating that this position is less critical for direct interaction with the kinase.[1] The potent enzymatic inhibition translates well into cellular activity, with the active compounds inhibiting the proliferation of the 4T1 breast cancer cell line at sub-micromolar concentrations.[1]

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is a crucial regulator of DNA replication and has emerged as a promising target in cancer therapy.[2] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent Cdc7 inhibitors.[2]

Table 2: Comparative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Cdc7 Kinase Inhibitors [2]

CompoundScaffold CoreR GroupCdc7 IC50 (nM)
1 ImidazolonePhenyl>10,000
42 ThiazoloneBenzylamino7

Structure-Activity Relationship Insights:

The initial lead compound 1 , with a (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one structure, was found to be a weak inhibitor of Cdc7.[2] A significant breakthrough in potency was achieved by modifying the core heterocycle and the substituent. Replacing the imidazolone core with a thiazolone ring and substituting the phenyl group with a benzylamino group led to compound 42 .[2] This analog exhibits a potent Cdc7 inhibitory activity with an IC50 of 7 nM, representing a greater than 1000-fold improvement in potency.[2] This highlights the importance of the thiazolone core and the benzylamino moiety for optimal interaction with the Cdc7 active site.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are representative protocols for the key assays used to evaluate the compounds discussed.

Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase.

Objective: To measure the concentration of a test compound that inhibits 50% of the enzymatic activity of FGFR1.

Materials:

  • Recombinant human FGFR1 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the FGFR1 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detect ADP Formation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on the viability and proliferation of cancer cells.

Objective: To determine the concentration of a test compound that inhibits 50% of the proliferation of a cancer cell line (e.g., 4T1).

Materials:

  • 4T1 breast cancer cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed 4T1 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 1H-Pyrrolo[3,2-b]pyridine Analog Inhibitor->Receptor Inhibition

Caption: A simplified diagram of the RAS-RAF-MEK-ERK signaling pathway, a common downstream cascade of receptor tyrosine kinases like FGFR. 1H-Pyrrolo[3,2-b]pyridine analogs can inhibit the initial receptor activation.

Kinase_Assay_Workflow A 1. Add Kinase, Substrate, and Test Compound B 2. Incubate to allow binding A->B C 3. Add ATP to start reaction B->C D 4. Incubate for 1 hour at 30°C C->D E 5. Stop reaction and deplete remaining ATP D->E F 6. Convert ADP to ATP and generate light E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 G->H

Caption: A flowchart outlining the key steps in a typical in vitro kinase inhibition assay using luminescence-based detection of ADP production.

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold is a highly productive starting point for the development of potent and selective kinase inhibitors. The comparative analysis of its analogs reveals that significant gains in potency can be achieved through strategic substitutions that target specific hydrophobic pockets and interaction points within the kinase active site. The data presented herein, supported by detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery. The continued exploration of this and related scaffolds will undoubtedly lead to the development of novel therapeutics for a range of diseases.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 959-965. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently employed as a core element in the design of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling pathways.[1][2] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing insights from studies on analogous pyrrolopyridine and pyrrolopyrimidine structures to inform the rational design of next-generation inhibitors.

The Privileged Scaffold: Understanding the Core

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, serves as a versatile template for kinase inhibitors. The nitrogen atoms within this bicyclic system are crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical determinant of binding affinity. The 5-chloro substituent and the 7-amino group of the title scaffold are strategically positioned to further modulate binding affinity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of substitutions at various positions of the this compound core on its biological activity. Due to the nascent stage of research on this specific scaffold, we will draw comparative insights from closely related pyrrolopyridine and pyrrolopyrimidine derivatives.

The Significance of the 5-Chloro Substituent

The presence of a halogen, particularly chlorine, at the 5-position of the pyridine ring is a common feature in many kinase inhibitors. This substituent can significantly influence the electronic properties of the aromatic system and often participates in favorable interactions within the ATP-binding site. In many cases, a chloro group at this position enhances inhibitory potency.[4] For instance, in a series of pyrazolopyridine-based FGFR inhibitors, the incorporation of two chloro groups on a phenyl ring was found to be indispensable for activity.[4] While direct evidence for the 5-chloro group on the pyrrolo[3,2-b]pyridine core is limited in the provided results, its inclusion is a rational starting point for inhibitor design based on established medicinal chemistry principles.

The Role of the 7-Amine Group and its Derivatives

The 7-amino group is a critical anchor, typically forming one or more hydrogen bonds with the kinase hinge region. Modifications at this position are a cornerstone of SAR studies for this class of compounds.

  • Acylation and Sulfonylation: Conversion of the 7-amino group to an amide or sulfonamide can introduce additional interaction points and modulate the compound's physicochemical properties. The nature of the acyl or sulfonyl group can be varied to probe different regions of the ATP-binding site.

  • Alkylation and Arylation: Introduction of alkyl or aryl substituents on the 7-amino group can be used to explore lipophilic pockets adjacent to the hinge region. However, bulky substituents may introduce steric hindrance and reduce activity.

Exploring Substitutions on the Pyrrole Ring (Positions 1, 2, and 3)

The pyrrole moiety of the scaffold offers multiple positions for substitution to enhance potency and selectivity.

  • Position 1 (Pyrrole Nitrogen): The pyrrole nitrogen can be substituted with various groups to modulate solubility and cell permeability. Small alkyl groups are often well-tolerated, while larger or more polar substituents can be used to fine-tune pharmacokinetic properties.

  • Position 2 and 3: These positions are often solvent-exposed and provide opportunities for introducing larger substituents that can interact with the outer regions of the ATP-binding cleft. Aryl and heteroaryl groups are commonly introduced at these positions via cross-coupling reactions to enhance potency and target specific kinases. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, substitutions at the 2-position were explored to develop potent PDE4B inhibitors.[5]

The following diagram illustrates the key positions for substitution on the this compound scaffold and their potential roles in kinase binding.

Caption: Key substitution points on the this compound scaffold.

Comparative Biological Activity

The following table summarizes the biological activities of various pyrrolopyridine and related derivatives from the literature, highlighting the impact of different substitution patterns. This data serves as a valuable reference for predicting the potential activity of novel this compound derivatives.

ScaffoldKey SubstitutionsTarget Kinase(s)Reported Activity (IC50)Reference
Pyrrolo[3,2-c]pyridineDiarylureas and diarylamidesFMS Kinase30 nM - 60 nM[6]
1H-Pyrrolo[2,3-b]pyridine2-CarboxamidesPDE4B0.11 µM - 1.1 µM[5]
Pyrrolo[1,2-a]quinoxaline4-((3-chlorophenyl)amino)-3-carboxylic acidCK249 nM[7]
Pyrrolo[2,3-d]pyrimidineVariousEGFR, VEGFRVaries[1]
5H-Pyrrolo[2,3-b]pyrazine7-(1-methyl-1H-indol-3-yl)pan-FGFRNanomolar range[8]

Experimental Protocols

The successful execution of SAR studies relies on robust and reproducible experimental protocols. Below are generalized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Workflow

The synthesis of substituted pyrrolopyridine derivatives often involves a multi-step sequence, with cross-coupling reactions playing a pivotal role in introducing molecular diversity.

Synthesis_Workflow Start Starting Material: 4,6-dichloro-3-nitropyridin-2-amine Step1 Cyclization: (e.g., with ethyl glycinate) Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): Introduction of aryl/heteroaryl groups at C2/C3 Step2->Step3 Step4 Modification of 7-amino group: Acylation, alkylation, etc. Step3->Step4 Final Final Compound Library Step4->Final

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Synthetic Steps (Illustrative Example):

  • Synthesis of the Pyrrolopyridine Core: A common starting point is the reaction of a suitably substituted dihalopyridine with an amino acid derivative to construct the fused pyrrole ring.

  • Introduction of Diversity at C2/C3: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are frequently employed to introduce aryl or heteroaryl substituents at positions 2 or 3 of the pyrrole ring.[9]

  • Modification of the 7-Amino Group: The 7-amino group can be functionalized through standard procedures like acylation with acid chlorides or anhydrides, or reductive amination with aldehydes or ketones.

Kinase Inhibition Assay Protocol

A widely used method to determine the inhibitory potency of a compound against a specific kinase is the in vitro kinase inhibition assay.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using a fluorescent or luminescent readout.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase enzyme (e.g., recombinant human FMS kinase).

    • Substrate (e.g., a synthetic peptide).

    • ATP.

    • Test compounds at various concentrations.

    • Assay buffer.

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

  • Assay Procedure:

    • Add the kinase and test compound to the wells of a microplate and incubate to allow for binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate to allow for phosphorylation.

    • Stop the reaction.

    • Add the detection reagent and measure the signal (e.g., fluorescence or luminescence).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells, providing a measure of its cytotoxic or cytostatic effects.

Principle: The assay measures the number of viable cells after treatment with the test compound.

Step-by-Step Protocol (MTT Assay):

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (the concentration that causes 50% growth inhibition).[10]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic SAR exploration, guided by the principles outlined in this guide and informed by data from related heterocyclic systems, is essential for optimizing potency, selectivity, and drug-like properties. Future efforts should focus on:

  • Broad Kinase Profiling: Screening new derivatives against a panel of kinases to identify selective inhibitors and understand off-target effects.

  • Structure-Based Design: Utilizing X-ray crystallography or molecular modeling to visualize the binding mode of inhibitors and guide the design of more potent analogues.

  • ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of lead compounds to ensure they possess favorable pharmacokinetic and safety profiles.

By integrating these strategies, researchers can unlock the full therapeutic potential of this versatile scaffold in the ongoing quest for more effective and safer targeted therapies.

References

  • [Discovery and SAR of pyrrolo[2,1-f][1][10][11]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed]([Link])

  • 12][13]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor - PubMed

Sources

A Senior Application Scientist's Guide to the Crystallography of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Co-crystals: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the exploration of co-crystals of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, a heterocyclic amine of interest in pharmaceutical development. Recognizing the current absence of published co-crystal data for this specific active pharmaceutical ingredient (API), this document serves as both a detailed methodological comparison and a practical "how-to" manual for researchers. We will delve into the strategic selection of co-formers, compare the industry-standard techniques for co-crystal screening and synthesis—namely Slow Solvent Evaporation, Liquid-Assisted Grinding, and Slurry Crystallization—and provide robust, step-by-step protocols for their execution and subsequent X-ray crystallographic analysis. To provide illustrative experimental data, we will reference a case study of a structurally related aminopyridine co-crystal system, thereby offering a tangible benchmark for anticipated results.

Introduction: The Rationale for Co-crystallization

In modern drug development, optimizing the physicochemical properties of an API is as critical as establishing its pharmacological activity. Many promising APIs, particularly heterocyclic compounds, suffer from poor aqueous solubility and/or stability, which can severely limit their bioavailability and therapeutic efficacy.[1] Co-crystallization has emerged as a powerful crystal engineering technique to address these challenges. By combining an API with a benign co-former in a specific stoichiometric ratio within a crystal lattice, it is possible to create a novel solid form with enhanced properties such as solubility, dissolution rate, and stability, without altering the covalent structure of the API itself.[2]

The target molecule, this compound, also known as a 4-azaindole derivative, possesses a rich scaffold of hydrogen bond donors (amine and pyrrole N-H) and acceptors (pyridine nitrogen). This makes it an excellent candidate for forming robust supramolecular synthons with a variety of pharmaceutically acceptable co-formers, such as carboxylic acids.[3][4] The primary goal of this guide is to equip researchers with the knowledge to systematically screen for, synthesize, and structurally characterize co-crystals of this API.

The Target: this compound

While specific experimental data for the 7-amino derivative is sparse in public literature, we can infer key properties from its parent compound, 5-Chloro-1H-pyrrolo[3,2-b]pyridine. The addition of the 7-amino group is expected to significantly influence its hydrogen bonding capabilities and basicity, making it a prime candidate for co-crystallization with acidic co-formers.

Table 1: Physicochemical Properties of the Parent Compound and Inferences for the Target API

Property5-Chloro-1H-pyrrolo[3,2-b]pyridine (Parent Compound)This compound (Target API - Inferred)
Molecular Formula C₇H₅ClN₂[5]C₇H₆ClN₃
Molecular Weight 152.58 g/mol [5]167.60 g/mol
Hydrogen Bond Donors 1 (pyrrole N-H)[5]2 (pyrrole N-H, amine N-H₂)
Hydrogen Bond Acceptors 1 (pyridine N)[5]2 (pyridine N, amine N)
Predicted pKa (Value not readily available)Expected to be higher than the parent due to the basic amine group. This is a critical parameter for co-former selection.
Physical State Reported as a liquid or solid[6]Likely a solid at room temperature.

The key takeaway is the enhanced hydrogen bonding potential of the target API, which forms the basis of our co-crystal design strategy. The primary amine and the pyrrole N-H are excellent donors, while the pyridine and amine nitrogens can act as acceptors. This versatility allows for the formation of robust and predictable hydrogen-bonding networks with co-formers.

A Comparative Guide to Co-crystallization Methodologies

The selection of an appropriate co-crystallization technique is crucial and often depends on the properties of the API and co-former, as well as the desired outcome (screening vs. bulk production). Below, we compare three of the most effective and widely used methods.

Diagram 1: General Co-crystal Screening Workflow

Co-crystal Screening Workflow General Co-crystal Screening Workflow cluster_0 Preparation cluster_1 Screening Methods cluster_2 Analysis API API (this compound) LAG Liquid-Assisted Grinding (LAG) API->LAG Slurry Slurry Crystallization API->Slurry Evap Slow Evaporation API->Evap Coformer Co-former (e.g., Dicarboxylic Acid) Coformer->LAG Coformer->Slurry Coformer->Evap Solvent Solvent Selection Solvent->LAG Solvent->Slurry Solvent->Evap PXRD Powder X-Ray Diffraction (PXRD) - Primary Screening Tool - LAG->PXRD Slurry->PXRD Evap->PXRD DSC Differential Scanning Calorimetry (DSC) - Thermal Analysis - PXRD->DSC Confirm new phase SCXRD Single Crystal X-Ray Diffraction (SCXRD) - Structure Elucidation - PXRD->SCXRD If single crystals obtained

Caption: A generalized workflow for co-crystal screening, from component selection to analysis.

Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method where the API and co-former are ground together with a minimal amount of a liquid. The liquid acts as a catalyst, facilitating molecular mobility and enabling the formation of the co-crystal.

  • Causality: This method is highly efficient because it bypasses the need for complete dissolution of the components. The mechanical force breaks down the crystal lattices of the starting materials, while the small amount of solvent creates a localized saturated environment where the new, more stable co-crystal phase can nucleate and grow.

  • Trustworthiness: LAG is a robust and reproducible method, often considered more effective than neat grinding.[7] It is particularly useful for rapidly screening a large number of co-formers and solvents.

Slurry Crystallization

In this method, a suspension (slurry) of the API and co-former is stirred in a solvent in which they are sparingly soluble. Over time, the system equilibrates to the most thermodynamically stable solid phase, which is often the co-crystal.

  • Causality: The principle behind slurry crystallization is based on thermodynamic equilibrium. The solvent mediates the dissolution of the starting materials and the crystallization of the most stable solid form. This makes it an excellent method for identifying the most stable co-crystal polymorph.

  • Trustworthiness: Slurry crystallization is a reliable technique that often yields high-purity, crystalline material. A comparative study found that slurrying had a 94% success rate and produced purer materials compared to solvent-drop grinding.[8]

Slow Solvent Evaporation

This is a classic solution-based method where the API and co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly. As the solution becomes supersaturated, crystals form.

  • Causality: This technique relies on carefully controlling the supersaturation of the solution to promote slow nucleation and crystal growth.[1] Its primary advantage is the high probability of obtaining single crystals suitable for SCXRD.

  • Trustworthiness: While it is the gold standard for growing high-quality single crystals, it can be time-consuming and is susceptible to yielding crystals of the least soluble component if the stoichiometry and solubility are not carefully controlled.[8]

Table 2: Comparison of Co-crystallization Techniques

FeatureLiquid-Assisted Grinding (LAG)Slurry CrystallizationSlow Solvent Evaporation
Principle Mechanochemistry with solvent catalysisSolvent-mediated thermodynamic equilibrationSupersaturation via solvent removal
Speed Very Fast (minutes to hours)Moderate (hours to days)Slow (days to weeks)
Solvent Usage MinimalLow to ModerateHigh
Primary Outcome Crystalline PowderCrystalline PowderSingle Crystals (often)
Ideal For High-throughput screeningFinding the most stable form, producing pure materialGrowing crystals for SCXRD
Key Advantage Speed and efficiency[4]High purity of product[8]High likelihood of single crystals[8]
Key Disadvantage May not yield single crystalsSlower than LAGCan be time-consuming and difficult to control[1]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. The primary characterization by Powder X-Ray Diffraction (PXRD) will confirm the formation of a new crystalline phase, distinct from the starting materials. Differential Scanning Calorimetry (DSC) will validate this by showing a new, sharp melting endotherm. The ultimate validation comes from Single Crystal X-Ray Diffraction (SCXRD), which provides the definitive molecular structure.

Co-former Selection: A Crystal Engineering Approach

Given the amine and pyridine functionalities of the API, dicarboxylic acids are excellent co-former candidates due to their ability to form robust acid-pyridine or acid-amine heterosynthons.[4]

Table 3: Potential GRAS Dicarboxylic Acid Co-formers

Co-formerMolecular StructureRationale
Succinic Acid HOOC-(CH₂)₂-COOHFlexible chain, known to form co-crystals with various APIs.
Adipic Acid HOOC-(CH₂)₄-COOHLonger flexible chain, can bridge API molecules.
Fumaric Acid HOOC-CH=CH-COOH (trans)Rigid, planar molecule, offers different packing possibilities.
Maleic Acid HOOC-CH=CH-COOH (cis)Rigid, potential for intramolecular H-bonding affecting intermolecular interactions.
Protocol 1: Co-crystal Screening by Liquid-Assisted Grinding (LAG)
  • Preparation: Place 10-20 mg of this compound and a stoichiometric equivalent of the chosen co-former (e.g., succinic acid) into a 1.5 mL agate mortar or a stainless steel grinding jar with a milling ball.

  • Solvent Addition: Add a small volume (10-20 µL) of a selected solvent (e.g., acetonitrile, ethanol, or ethyl acetate). The amount should be just enough to wet the solid mixture, not to dissolve it.

  • Grinding: Grind the mixture manually with an agate pestle for 15-20 minutes or in a mechanical ball mill (e.g., at 25-30 Hz) for the same duration. The resulting powder should appear uniform.

  • Analysis: Collect the solid and analyze directly by PXRD. A new diffraction pattern, different from the physical mixture of the starting materials, indicates potential co-crystal formation.

Protocol 2: Synthesis and Purification by Slurry Crystallization
  • Preparation: In a 4 mL glass vial, combine 50 mg of the API and a stoichiometric amount of the co-former.

  • Slurrying: Add 1-2 mL of a solvent in which both components have low solubility (e.g., heptane or toluene). The solids should not fully dissolve.

  • Equilibration: Seal the vial and stir the suspension at room temperature using a magnetic stir bar for 24-72 hours.[8]

  • Isolation: Isolate the solid by vacuum filtration, wash with a small amount of the same cold solvent, and air-dry.

  • Validation: Analyze the dried solid by PXRD and DSC to confirm the purity and thermal behavior of the new co-crystal phase.

Protocol 3: Single Crystal Growth by Slow Solvent Evaporation
  • Dissolution: Dissolve 10-20 mg of the API and a stoichiometric amount of the co-former in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/acetonitrile) in a small, narrow vial. Ensure complete dissolution, warming gently if necessary.

  • Evaporation: Cover the vial with a cap pierced with one or two small holes to allow for slow evaporation. Place the vial in a vibration-free location.

  • Crystal Growth: Allow the solvent to evaporate over several days to weeks.[9] Monitor the vial for the appearance of well-formed, single crystals.

  • Harvesting and Analysis: Carefully harvest the best-looking crystals using a loop or fine needle. Analyze a single crystal using SCXRD to determine the crystal structure, including unit cell parameters, space group, and the precise hydrogen-bonding interactions between the API and co-former.

Diagram 2: Decision Tree for Co-crystal Characterization

Co-crystal Characterization Decision Tree for Co-crystal Characterization Start Screening Experiment (LAG, Slurry, etc.) PXRD Analyze by PXRD Start->PXRD NewPattern Is the PXRD pattern new and different from starting materials? PXRD->NewPattern NoCoCrystal No Co-crystal Formed NewPattern->NoCoCrystal No CoCrystal Potential Co-crystal Formed NewPattern->CoCrystal Yes DSC Analyze by DSC CoCrystal->DSC SingleMelt Single, sharp melting point different from starting materials? DSC->SingleMelt Mixture Likely a Mixture or Unstable Form SingleMelt->Mixture No Confirmed Confirmed Co-crystal Phase SingleMelt->Confirmed Yes GrowCrystals Attempt Single Crystal Growth (Slow Evaporation) Confirmed->GrowCrystals SCXRD Analyze by SCXRD GrowCrystals->SCXRD Structure Definitive Structure Elucidation SCXRD->Structure

Caption: A logical flow for confirming the formation and structure of a new co-crystal.

Data Presentation: A Case Study

As no data exists for the target API, we present hypothetical yet realistic data based on the co-crystallization of a related aminopyridine with dicarboxylic acids. This serves as a template for how experimental results should be structured and interpreted.

Table 4: Hypothetical PXRD and DSC Data for API Co-crystals

SystemMethodKey PXRD Peaks (2θ)Melting Point (°C)Interpretation
API -8.5, 12.3, 15.1, 25.4155Pure API
Succinic Acid -18.2, 20.5, 26.8, 31.0187Pure Co-former
API-Succinic Acid LAG7.1, 11.5, 14.2, 21.3, 28.5172New crystalline phase formed
API-Succinic Acid Slurry7.1, 11.5, 14.2, 21.3, 28.5172Confirmed stable co-crystal
API-Fumaric Acid LAG9.2, 13.8, 16.0, 22.5, 24.9195New crystalline phase formed
API-Fumaric Acid Slow Evap.9.2, 13.8, 16.0, 22.5, 24.9195Single crystals obtained

Table 5: Hypothetical Single Crystal X-ray Diffraction Data

ParameterAPI-Fumaric Acid Co-crystal (Illustrative)
Formula (C₇H₆ClN₃)·(C₄H₄O₄)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell (a, b, c; β) a = 8.5 Å, b = 15.2 Å, c = 9.8 Å; β = 95.5°
Key H-Bonding Motif Carboxylic acid O-H···N(pyridine) and Amine N-H···O(carbonyl)

This crystallographic data, once obtained, is the definitive proof of co-crystal formation. It reveals the precise connectivity, stoichiometry, and the supramolecular synthons that hold the structure together, providing invaluable insights for understanding and predicting the material's properties.

Conclusion

While the co-crystal landscape of this compound remains to be experimentally charted, the principles of crystal engineering provide a clear and reliable roadmap for its exploration. By leveraging the API's rich hydrogen-bonding functionalities with suitable co-formers like dicarboxylic acids, new solid forms with potentially superior pharmaceutical properties can be discovered. This guide offers a robust comparative framework of screening methodologies—Liquid-Assisted Grinding for speed, Slurry Crystallization for thermodynamic stability, and Slow Evaporation for structural elucidation. The detailed protocols and validation workflows presented herein provide researchers with the necessary tools to systematically approach this promising frontier in pharmaceutical materials science.

References

  • Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility.
  • Almarsson, Ö., & Zaworotko, M. J. (2004). Crystal engineering of the composition of pharmaceutical phases. Do pharmaceutical co-crystals represent a new path to improved medicines?
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12384237, 5-Chloro-1H-pyrrolo(3,2-b)pyridine. Retrieved January 20, 2026 from [Link].

  • Friščić, T., & Jones, W. (2009). Recent advances in understanding the mechanism of cocrystal formation via grinding. Crystal Growth & Design, 9(3), 1621-1637.
  • Berry, D. J., Seaton, C. C., Clegg, W., Harrington, R. W., Coles, S. J., Horton, P. N., ... & Jones, W. (2008). Applying hot-stage microscopy to co-crystal screening: a study of nicotinamide with dicarboxylic acids. Crystal Growth & Design, 8(5), 1697-1712.
  • Stanton, M. K., & Bak, A. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4068-4077. Available from: [Link].

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Lemmerer, A., Govindraju, S., Johnston, M., Motloung, X., & Savig, K. L. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(18), 3591-3599. Available from: [Link].

  • Bhatt, P. M., Azim, Y., Thakur, T. S., & Desiraju, G. R. (2009). Crystal engineering of multicomponent solids of the anti-HIV drug lamivudine. Crystal Growth & Design, 9(2), 959-972.
  • Chadha, R., Saini, A., & Arora, P. (2022). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Crystals, 12(3), 374. Available from: [Link].

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Key Specifications for Buyers. Retrieved January 20, 2026 from [Link].

  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679.
  • Kumar, S., & Nanda, A. (2017). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Sciences and Research, 9(9), 1474.
  • Qiao, N., Li, M., Schlindwein, W., Malek, N., Davies, A., & Trappitt, G. (2011). Pharmaceutical cocrystals: an overview. International Journal of Pharmaceutics, 419(1-2), 1-11.
  • Weyna, D. R., Shattock, T., Vishweshwar, P., & Zaworotko, M. J. (2009). Synthesis and structural characterization of cocrystals and pharmaceutical cocrystals: mechanochemistry vs. slow evaporation from solution. Crystal Growth & Design, 9(2), 1106-1123. Available from: [Link].

  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical cocrystals and their physicochemical properties. Crystal Growth & Design, 9(6), 2950-2967.
  • Friščić, T., Trask, A. V., Jones, W., & Motherwell, W. D. S. (2006). Screening for pharmaceutical cocrystal hydrates via neat and liquid-assisted grinding. Crystal Growth & Design, 7(4), 735-741.
  • Yadav, A. V., Shete, A. S., Dabke, A. P., Kulkarni, P. V., & Sakhare, S. S. (2009). Co-crystals: a novel approach to modify physicochemical properties of active pharmaceutical ingredients. Indian Journal of Pharmaceutical Sciences, 71(4), 359.
  • ResearchGate. (2013). How to grow single crystals by slow evaporation method? Retrieved January 20, 2026 from [Link].

  • Karagianni, M., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical cocrystals: new solid forms of active pharmaceutical ingredients. Pharmaceutics, 10(4), 187.
  • Madan, J. R., & Pawar, K. T. (2019). Pharmaceutical co-crystallization: regulatory aspects, design, characterization, and applications. Journal of Applied Pharmaceutical Science, 9(7), 133-142. Available from: [Link].

Sources

comparative analysis of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity

In the landscape of targeted cancer therapy, protein kinases have emerged as one of the most critical classes of drug targets. Their role as central nodes in cellular signaling pathways, governing processes from proliferation and differentiation to survival and angiogenesis, makes them prime targets for intervention.[1] However, the high degree of structural conservation across the human kinome, particularly in the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity. Off-target effects can lead to significant toxicity and diminish therapeutic efficacy. This guide provides a comparative analysis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold, a "privileged" heterocyclic system, in the context of established kinase inhibitors. While direct experimental data for the specific isomer 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine is not publicly available, we will dissect the core structural features of the chloropyrrolopyridine framework, drawing on data from closely related analogs and approved drugs to project its potential and compare it against archetypal kinase inhibitors.

The pyrrolopyridine nucleus and its bioisosteres, such as pyrrolo[2,3-d]pyrimidines, are of significant interest because they mimic the natural purine ring of ATP, allowing them to function as competitive inhibitors at the kinase hinge region.[2][3] The strategic placement of substituents on this core scaffold is what ultimately dictates potency and selectivity.[2]

The Privileged Scaffold: Pyrrolopyridine and its Analogs

The pyrrolopyridine (also known as azaindole) framework is a recurring motif in a multitude of clinically successful kinase inhibitors.[2] Its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site provides a strong anchoring point for inhibitor binding. This interaction is a foundational element for achieving high-potency inhibition.

One of the most well-known examples of a drug built upon a related scaffold is Tofacitinib (Xeljanz®) , which features a pyrrolo[2,3-d]pyrimidine core. Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family, primarily JAK1 and JAK3, and is approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[4][5] Its mechanism involves blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[5][6]

Another prominent example is Pexidartinib (Turalio®) , an inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[7][8] Pexidartinib also contains a pyrrolopyridine-like core and functions by blocking CSF1R signaling, which drives the proliferation of abnormal cells in tenosynovial giant cell tumor (TGCT).[8][9]

These examples underscore the versatility of the pyrrolopyridine scaffold in targeting diverse kinase families. The selectivity of these inhibitors is not derived from the core scaffold alone, but from the intricate interplay of various substituents that engage with other regions of the ATP-binding pocket.[2]

Comparative Analysis with Other Kinase Inhibitor Classes

To understand the potential of the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold, it is instructive to compare it with other well-established kinase inhibitors that possess different core structures and target different kinase families.

Inhibitor Core Scaffold Primary Target(s) Mechanism of Action Key Therapeutic Area(s)
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK3[5]Inhibits cytokine signaling via the JAK-STAT pathway[6]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[10]
Pexidartinib Pyrrolopyridine-likeCSF1R, c-Kit, FLT3-ITD[7]Blocks CSF1R-mediated cell proliferation[9]Tenosynovial Giant Cell Tumor[8]
Erlotinib QuinazolineEGFR[11][12]Inhibits EGFR tyrosine kinase activity, blocking downstream proliferation signals[13][14]Non-Small Cell Lung Cancer, Pancreatic Cancer[]
Hypothetical: this compound PyrrolopyridineTo be determinedHypothesized ATP-competitive inhibitionOncology, Inflammation (projected)
The Role of the Chloro Substituent

The presence of a chlorine atom on the aromatic ring of a kinase inhibitor can significantly influence its properties. Halogen bonding is an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, chloro substituents can modulate the electronic properties of the scaffold and influence metabolic stability.[16] In the context of the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold, the chlorine atom at the 5-position could potentially engage in favorable interactions within the ATP-binding pocket of target kinases, contributing to enhanced potency and a unique selectivity profile compared to its non-chlorinated counterpart.

The Significance of the 7-Amine Group

While speculative without direct data, the presence of a 7-amine group on the 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold offers a crucial vector for chemical modification. This amine could serve as a key hydrogen bond donor or acceptor, or as a point of attachment for larger chemical moieties designed to probe deeper pockets within the kinase active site, thereby enhancing selectivity.[17]

Key Signaling Pathways Targeted by Kinase Inhibitors

Understanding the signaling pathways that kinase inhibitors modulate is fundamental to appreciating their therapeutic effects. Below are simplified diagrams of two major pathways frequently targeted in drug discovery.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and survival.[18][19] Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitors like Erlotinib.[20]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Erlotinib Erlotinib Erlotinib->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling and plays a central role in the immune system.[21][22] Inhibitors like Tofacitinib target this pathway to dampen inflammatory responses.[23]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Tofacitinib Tofacitinib Tofacitinib->JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Protocols for Kinase Inhibitor Characterization

The evaluation of a novel kinase inhibitor requires a series of robust and reproducible assays. Below are standard protocols for an in vitro kinase activity assay and a cellular proliferation assay.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[24]

Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare serial dilutions of test compound Start->Prepare_Inhibitor Add_Kinase Add purified kinase to inhibitor dilutions Prepare_Inhibitor->Add_Kinase Incubate_1 Pre-incubate to allow inhibitor binding Add_Kinase->Incubate_1 Add_Substrate_ATP Initiate reaction with substrate and ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C Add_Substrate_ATP->Incubate_2 Stop_Reaction Add reagent to stop kinase reaction and deplete remaining ATP Incubate_2->Stop_Reaction Detect_ADP Add detection reagent to convert ADP to ATP and generate luminescence Stop_Reaction->Detect_ADP Read_Plate Measure luminescence Detect_ADP->Read_Plate Analyze Calculate IC50 values Read_Plate->Analyze End End Analyze->End

Sources

A Comparative Guide to the Synthetic Routes of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (pyrrolo[3,2-b]pyridine) core is a privileged heterocyclic motif in drug discovery, serving as a bioisostere for indole and purine systems. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically relevant molecules, particularly kinase inhibitors. The specific substitution pattern of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine offers a valuable platform for the development of targeted therapeutics, making efficient and scalable synthetic access a paramount concern for medicinal chemists.

Established Synthetic Strategy: A Multi-Step Approach from Pyridine Precursors

A prevalent and well-documented strategy for the synthesis of the pyrrolo[3,2-b]pyridine core involves the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold. While a direct, one-pot synthesis for this compound is not extensively reported in readily accessible literature, a logical and validated approach can be constructed from established methodologies for related analogues. This proposed route hinges on the preparation of a key intermediate, 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine, followed by a regioselective amination.

Workflow for the Proposed Established Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine (Illustrative)

  • Step 1: Functionalization of 2,6-Dichloropyridine: A common starting material is 2,6-dichloropyridine.[1] Functionalization at the 3-position is a critical first step. This can be achieved through various methods, such as Vilsmeier-Haack formylation to introduce a formyl group or Friedel-Crafts acylation to introduce an acyl group. These electrophilic substitution reactions are directed to the 3-position due to the deactivating nature of the chloro substituents.

  • Step 2 & 3: Formation of the Pyrrole Ring Precursor and Cyclization: The introduced functional group is then elaborated to form the pyrrole ring. For instance, a formyl group can be condensed with a glycine ester equivalent, followed by cyclization. Alternatively, an acyl group can be converted to a vinylogous ester or enamine, which can then undergo cyclization.

  • Step 4: Aromatization: The cyclized product may require an oxidation or elimination step to afford the aromatic pyrrolo[3,2-b]pyridine core.

Part 2: Regioselective Amination

  • Step 5: Selective Amination at the C7 Position: The resulting 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine is then subjected to amination. Drawing parallels from studies on similar heterocyclic systems, such as pyrido[2,3-d]pyrimidines, it is plausible that the C7 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the C5 position.[2] This regioselectivity can be influenced by the electronic effects of the fused pyrrole ring and the nitrogen atom in the pyridine ring. The reaction is typically carried out using a suitable ammonia source, such as aqueous or gaseous ammonia, or a protected amine followed by deprotection, often in the presence of a palladium catalyst and a suitable ligand (e.g., Buchwald-Hartwig amination).[3]

Alternative Synthetic Approaches: A Comparative Analysis

While the multi-step approach from a pyridine precursor is a logical and feasible route, other strategies for the synthesis of the 7-azaindole core are worth considering for their potential advantages in terms of step economy and functional group tolerance.

Alternative Route 1: The Fischer Indole Synthesis and its Analogs

The Fischer indole synthesis is a classic method for constructing indole rings. However, its application to the synthesis of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key[4][4]-sigmatropic rearrangement. Despite these challenges, modified Fischer-type reactions have been developed for the synthesis of certain 7-azaindole derivatives.

Alternative Route 2: Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry offers a powerful toolkit of transition metal-catalyzed reactions for the construction of heterocyclic systems.

  • Sonogashira Coupling followed by Cyclization: A common and effective method involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine can then undergo intramolecular cyclization to form the 7-azaindole ring.[5] This approach offers good functional group tolerance and allows for the introduction of diversity at the 2-position of the azaindole core.

  • Palladium-Catalyzed Tandem C-N Coupling and Cyclization: More advanced strategies involve tandem reactions where multiple bonds are formed in a single operation. For instance, a site-selective palladium-catalyzed C-N coupling of a dihalopyridine with an amine, followed by a C-C coupling and cyclization, can provide access to substituted azaindoles.

Workflow for a Cross-Coupling Based Alternative Route

Caption: A plausible alternative synthetic workflow based on cross-coupling chemistry.

Comparative Data Summary

ParameterEstablished Route (Proposed)Alternative Route (Cross-Coupling)
Starting Materials Readily available dichloropyridinesFunctionalized halopyridines and alkynes
Number of Steps Potentially longer (multi-step functionalization and cyclization)Potentially shorter (fewer discrete steps)
Scalability Can be scalable, but may require optimization of multiple stepsScalability depends on the cost and availability of catalysts and reagents
Functional Group Tolerance May require protecting groups depending on the reagents usedGenerally good, especially with modern palladium catalysts
Control of Regiochemistry Relies on inherent reactivity of the pyridine ring and selective aminationCan be highly controlled through the choice of coupling partners
Potential Challenges Regioselectivity in the initial functionalization and final amination stepsCatalyst poisoning, optimization of coupling conditions, and cost of catalysts

Conclusion and Future Perspectives

The synthesis of this compound remains a topic of interest for process and medicinal chemists. The proposed multi-step route, commencing from 2,6-dichloropyridine, represents a logical and feasible, albeit potentially lengthy, approach based on established chemical principles. Alternative strategies, particularly those leveraging the power of transition metal-catalyzed cross-coupling reactions, offer the promise of more convergent and efficient syntheses.

Further research into the direct and selective C-H amination of 5-chloro-1H-pyrrolo[3,2-b]pyridine could represent a significant advancement, potentially reducing the number of synthetic steps and improving the overall efficiency. The development of novel cyclization strategies that allow for the one-pot construction of the fully substituted 7-azaindole core would also be a valuable contribution to the field. As the demand for complex heterocyclic scaffolds in drug discovery continues to grow, the development of robust, efficient, and scalable synthetic routes to key intermediates like this compound will remain a critical area of research.

References

  • Nechayev M. A.; Gorobets N. Y.; Shishkina S. V.; Shishkin O. V.; Kovalenko S. M. Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles. Enamine.
  • Moody, C. J.; et al. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity.Organic & Biomolecular Chemistry, 2013, DOI:10.1039/C3OB41798K.
  • Han, J.; et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.Molecules, 2020, 25(15), 3426.
  • Li, J.; et al. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • Krbavčič, A.; et al. ECSOC 11 - Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones.Sciforum.
  • Azaindole synthesis - Organic Chemistry Portal. [Link]

  • Sosnovskikh, V. Y.; et al. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.Organic Chemistry Frontiers, 2021, 8(15), 4166-4196.
  • Gribble, G. W. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).Current Organic Chemistry, 2001, 5(5), 471-506.
  • Padilla-Bernal, G.; et al. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.Molecules, 2022, 27(19), 6296.
  • Al-Obaidi, A. S. M.; et al. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.Egyptian Journal of Chemistry, 2022, 65(13), 1-8.
  • US5112982A - Process for preparing 2,6-dichloropyridine - Google P
  • Obydennov, D. L.; et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.Molecules, 2023, 28(2), 795.
  • CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
  • Chebanov, V. A.; et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.Frontiers in Chemistry, 2018, 6, 424.
  • Egu, T. A.; et al. AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION.

Sources

A Comparative Analysis of Pyrrolo[3,2-b]pyridine and Pyrrolo[2,3-c]pyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Isomeric Scaffolds in Kinase Inhibition and Beyond

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a cornerstone for the development of novel therapeutics, particularly in oncology and inflammatory diseases. As bioisosteres of purines and indoles, these nitrogen-containing heterocyclic compounds are adept at interacting with a multitude of biological targets.[1][2][3][4] The positional arrangement of the nitrogen atom within the pyridine ring gives rise to six distinct isomers, each possessing unique physicochemical properties that profoundly influence their biological activity.[1][4] This guide provides an in-depth comparison of two prominent isomers: pyrrolo[3,2-b]pyridine (7-azaindole) and pyrrolo[2,3-c]pyridine (6-azaindole), offering researchers and drug development professionals a critical analysis of their respective therapeutic potential, supported by experimental data.

The Isomeric Difference: A Structural and Physicochemical Perspective

The fundamental difference between pyrrolo[3,2-b]pyridine and pyrrolo[2,3-c]pyridine lies in the position of the nitrogen atom in the pyridine ring relative to the fused pyrrole ring. This seemingly subtle structural alteration has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, which in turn dictates its interaction with biological targets.

  • Pyrrolo[3,2-b]pyridine (7-Azaindole): The nitrogen at position 7 makes this isomer a particularly effective mimic of the purine scaffold, which is a key component of ATP.[2][3][5] This structural homology allows 7-azaindole derivatives to effectively compete with ATP for the binding pocket of kinases, making them a preferred scaffold for the design of kinase inhibitors.[3][5]

  • Pyrrolo[2,3-c]pyridine (6-Azaindole): With the nitrogen at position 6, this isomer presents a different electrostatic potential and hydrogen bonding pattern compared to its 7-aza counterpart. While also explored for various therapeutic targets, the subtle shift in the nitrogen position can lead to altered target selectivity and potency.[6][7][8][9]

Comparative Biological Activity: Kinase Inhibition and Anticancer Potential

Both pyrrolo[3,2-b]pyridine and pyrrolo[2,3-c]pyridine scaffolds have been extensively investigated for their therapeutic potential, with a significant focus on their role as kinase inhibitors and anticancer agents.

Kinase Inhibition Profile

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-competitive nature of pyrrolopyridine derivatives makes them attractive candidates for kinase inhibitor development.

Pyrrolo[3,2-b]pyridine (7-Azaindole) Derivatives: This isomer has been successfully incorporated into a wide range of potent kinase inhibitors targeting various members of the kinome. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine (a tautomer of 7-azaindole) have shown potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).[10][11][12][13][14]

Pyrrolo[2,3-c]pyridine (6-Azaindole) Derivatives: Research on this isomer has also yielded promising kinase inhibitors. These compounds are recognized for their versatility as pharmacophores in the development of inhibitors for various kinases implicated in cancer and neurodegenerative diseases.[6][7][8][9]

Comparative Data on Kinase Inhibition:

ScaffoldTarget KinaseCompound ExampleIC50 (nM)Reference
Pyrrolo[2,3-b]pyridineFGFR1Compound 4h7[10][14]
Pyrrolo[2,3-b]pyridineFGFR2Compound 4h9[10][14]
Pyrrolo[2,3-b]pyridineFGFR3Compound 4h25[10][14]
Pyrrolo[2,3-b]pyridineCDK8Compound 2248.6[11][12][13]
Pyrrolo[3,2-c]pyridineFMS KinaseCompound 1r30[15]

Note: Direct comparative studies between pyrrolo[3,2-b]pyridine and pyrrolo[2,3-c]pyridine against the same kinase under identical conditions are limited in the public domain. The table presents data on closely related isomers to illustrate the potential of the pyrrolopyridine scaffold.

Anticancer Activity

The potent kinase inhibitory activity of pyrrolopyridine derivatives often translates into significant anticancer effects. These compounds can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth in preclinical models.

Pyrrolo[3,2-b]pyridine (7-Azaindole) Derivatives: The anticancer properties of this scaffold are well-documented. For example, derivatives of 7-azaindole have demonstrated potent activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[2][5]

Pyrrolo[2,3-c]pyridine (6-Azaindole) Derivatives: This isomer has also been the subject of extensive research in the development of novel anticancer agents, showing promise against a range of tumor types.[6][7][8][9]

Signaling Pathway Visualization: Inhibition of the FGFR Signaling Pathway

The following diagram illustrates a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway and the point of intervention for pyrrolo[2,3-b]pyridine-based inhibitors.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Cmpd 4h) Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To provide a practical context for the evaluation of these compounds, a representative protocol for an in vitro kinase inhibition assay is detailed below. This protocol is a generalized example and may require optimization for specific kinases and compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrrolo[3,2-b]pyridine and pyrrolo[2,3-c]pyridine derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the kinase reaction mixture to the wells containing the test compounds.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive binding.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

    • Incubate the plate as required by the detection reagent.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km value is crucial for accurately assessing the potency of ATP-competitive inhibitors.

  • Serial Dilution: A serial dilution series allows for the determination of a dose-response relationship and the calculation of an accurate IC50 value.

  • Controls: The inclusion of positive and negative controls is essential for validating the assay results and ensuring that the observed effects are due to the test compounds.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro kinase inhibition assay described above.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Serial Dilution Plate_Setup 2. Dispense Compounds to Assay Plate Compound_Prep->Plate_Setup Add_Kinase 3. Add Kinase/Substrate Mixture Plate_Setup->Add_Kinase Add_ATP 4. Initiate with ATP Add_Kinase->Add_ATP Incubate_Reaction 5. Incubate at RT Add_ATP->Incubate_Reaction Add_Reagent 6. Add Detection Reagent Incubate_Reaction->Add_Reagent Read_Plate 7. Read Signal Add_Reagent->Read_Plate Analyze_Data 8. Calculate IC50 Read_Plate->Analyze_Data

Sources

A Technical Guide to Assessing the Selectivity of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The promiscuous nature of the human kinome, with its highly conserved ATP-binding pocket, often leads to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This guide provides an in-depth analysis of assessing the selectivity of inhibitors based on the promising 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine scaffold.

While comprehensive kinome-wide screening data for inhibitors built upon this specific heterocyclic system is not extensively available in the public domain, we can draw significant insights from the FDA-approved drug, Pexidartinib (PLX3397). Pexidartinib features a structurally related 5-chloro-1H-pyrrolo[2,3-b]pyridine core and serves as an invaluable case study for understanding the selectivity profile of this class of compounds.

The this compound Scaffold: A Privileged Structure

The pyrrolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the hinge region of the ATP-binding pocket of various kinases. The addition of a chloro-substituent and an amine group at specific positions, as in this compound, offers opportunities for chemists to fine-tune potency and selectivity through carefully designed modifications.

Case Study: Pexidartinib (PLX3397) - A Multi-Targeted Kinase Inhibitor

Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (c-Kit), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its therapeutic efficacy in tenosynovial giant cell tumor (TGCT) is primarily attributed to the inhibition of CSF-1R, which is overexpressed in this disease.[4][5]

Pexidartinib Selectivity Profile: A Quantitative Look

The selectivity of a kinase inhibitor is not absolute but rather a spectrum of its activity against a panel of kinases. The following table summarizes the inhibitory potency (IC50) of Pexidartinib against its primary targets and some known off-targets.

Kinase TargetIC50 (nM)Primary/Off-TargetReference
c-Kit 10Primary[1][2][3]
CSF-1R 20Primary[1][2][3]
FLT3 160Primary[1][2][3]
KDR (VEGFR2)350Off-Target[2]
FLT1 (VEGFR1)860Off-Target[2]
NTRK3 (TRKC)890Off-Target[2]

This data reveals that while Pexidartinib is potent against its intended targets, it also exhibits activity against other kinases in the nanomolar range. This polypharmacology can contribute to both therapeutic effects and potential side effects. For instance, off-target effects on c-Kit are likely responsible for some of the observed side effects of Pexidartinib, such as hair color changes.[6]

Key Signaling Pathways Targeted by this compound Based Inhibitors

Understanding the biological context of the targeted kinases is crucial for interpreting selectivity data. The primary targets of Pexidartinib—CSF-1R, c-Kit, and FLT3—are all receptor tyrosine kinases that play critical roles in cell signaling pathways governing cell survival, proliferation, differentiation, and migration.

CSF-1R Signaling

Binding of CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily through the PI3K/AKT and MAPK/ERK pathways.[7][8] In cancer, aberrant CSF-1R signaling can promote the survival and proliferation of tumor-associated macrophages (TAMs), which in turn create an immunosuppressive tumor microenvironment.[9][10]

CSF1R_Signaling CSF1 CSF-1 / IL-34 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K MAPK MAPK/ERK CSF1R->MAPK AKT AKT PI3K->AKT Proliferation Macrophage Proliferation & Survival AKT->Proliferation MAPK->Proliferation ImmuneSuppression Immunosuppression Proliferation->ImmuneSuppression

Caption: CSF-1R Signaling Pathway

c-Kit Signaling

The binding of stem cell factor (SCF) to c-Kit activates multiple downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways.[11][12][13] Dysregulation of c-Kit signaling is implicated in various cancers, such as gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML).[14]

cKit_Signaling SCF SCF cKit c-Kit SCF->cKit JAK_STAT JAK/STAT cKit->JAK_STAT PI3K_AKT PI3K/AKT cKit->PI3K_AKT MAPK MAPK cKit->MAPK Cell_Growth Cell Growth & Proliferation JAK_STAT->Cell_Growth Survival Cell Survival PI3K_AKT->Survival MAPK->Cell_Growth

Caption: c-Kit Signaling Pathway

FLT3 Signaling

FLT3, upon binding its ligand (FLT3 ligand), activates signaling pathways such as PI3K/AKT and MAPK, and notably, the STAT5 pathway in the context of mutations.[15][16][17] Mutations in FLT3, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of the receptor, driving leukemogenesis.[18]

FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT MAPK MAPK FLT3->MAPK Leukemic_Cell_Proliferation Leukemic Cell Proliferation STAT5->Leukemic_Cell_Proliferation Anti_Apoptosis Anti-Apoptosis PI3K_AKT->Anti_Apoptosis MAPK->Leukemic_Cell_Proliferation

Caption: FLT3 Signaling Pathway

Experimental Methodologies for Assessing Inhibitor Selectivity

A multi-faceted approach employing a combination of biochemical and cell-based assays is essential for a thorough assessment of inhibitor selectivity.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Large-scale kinase panel screening is the gold standard for determining the selectivity of an inhibitor. These assays typically measure the ability of a compound to inhibit the activity of a large number of purified recombinant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, ATP, and a generic or specific substrate.

  • Compound Dilution: Serially dilute the test inhibitor to create a dose-response curve.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and diluted inhibitor.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: Quantify the amount of phosphorylated substrate using methods such as radioactivity (32P-ATP), fluorescence, or luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and calculate the IC50 value.

Cell-Based Assays: Probing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are crucial for confirming target engagement and assessing the inhibitor's effects on downstream signaling pathways within intact cells.

This chemoproteomic approach allows for the unbiased profiling of inhibitor targets in a native cellular context.

Experimental Workflow: Kinobeads Pulldown Assay

Kinobeads_Workflow Lysate Cell Lysate Incubation Incubation Lysate->Incubation Inhibitor Test Inhibitor (Competition) Inhibitor->Incubation Kinobeads Kinobeads (Immobilized broad-spectrum kinase inhibitors) Kinobeads->Incubation Wash Washing Steps Incubation->Wash Elution Elution of Bound Kinases Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Protein Quantification & Target Identification LC_MS->Quantification

Caption: Kinobeads Experimental Workflow

Protocol Overview:

  • Cell Lysis: Prepare a native protein lysate from the cells of interest.

  • Competition Binding: Incubate the lysate with the test inhibitor at various concentrations.

  • Affinity Enrichment: Add "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective kinase inhibitors, to the lysate. Kinases that are not bound by the test inhibitor will bind to the beads.

  • Pulldown and Washing: Isolate the beads and wash them to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides directly on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the bound kinases.

  • Data Analysis: A decrease in the amount of a specific kinase pulled down in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

CETSA is a powerful technique to directly measure target engagement in intact cells or tissues. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Workflow: CETSA

CETSA_Workflow Cells Intact Cells Treatment Treat with Inhibitor or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction (e.g., Western Blot, MS) Centrifugation->Analysis Melting_Curve Generate Thermal Melting Curve Analysis->Melting_Curve

Caption: CETSA Experimental Workflow

Protocol Overview:

  • Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a detailed SAR for the this compound scaffold requires further investigation, general principles from related pyrrolopyrimidine and pyrrolopyridine inhibitors can be applied.

  • Hinge Binding: The pyrrolopyridine core is crucial for hydrogen bonding interactions with the kinase hinge region.

  • Selectivity Pockets: Substitutions on the pyrrole and pyridine rings can be tailored to exploit unique features of the ATP-binding site of the target kinase, thereby enhancing selectivity. For example, bulky substituents can be introduced to sterically clash with the gatekeeper residue of off-target kinases.

  • Solvent-Exposed Region: Modifications at the 7-amino position can extend into the solvent-exposed region, providing opportunities to improve physicochemical properties and introduce additional interactions.

Future research should focus on:

  • Comprehensive Kinome Profiling: Generating extensive selectivity data for inhibitors based on the this compound scaffold against a large panel of kinases is essential for a thorough understanding of their off-target profiles.

  • Structural Biology: Co-crystal structures of these inhibitors in complex with their primary and off-target kinases will provide invaluable insights into the molecular basis of their selectivity and guide the rational design of more specific compounds.

  • Cellular Target Validation: Rigorous validation of on-target and off-target effects in relevant cellular models is crucial to translate biochemical selectivity into predictable pharmacological outcomes.

By employing a combination of robust experimental methodologies and a deep understanding of the underlying biology, researchers can effectively assess and optimize the selectivity of this compound based inhibitors, paving the way for the development of safer and more effective targeted therapies.

References

  • Stanley, E. R., & Chitu, V. (2014). CSF-1 receptor signaling in myeloid cells. Cold Spring Harbor perspectives in biology, 6(6), a021869. [Link]

  • Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological reviews, 92(4), 1619–1649. [Link]

  • Li, M., & Wu, Y. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International journal of biological sciences, 9(5), 434–443. [Link]

  • Ruffell, B., & Coussens, L. M. (2015). Macrophages and therapeutic resistance in cancer. Cancer cell, 27(4), 462–472. [Link]

  • Pyonteck, S. M., Akkari, L., & DeNardo, D. G. (2013). The dual role of macrophages in cancer. Annual review of pathology, 8, 45–65. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25151352, Pexidartinib. [Link]

  • Lennartsson, J., & Rönnstrand, L. (2004). Activation of the MAP kinase pathway by c-Kit is PI-3 kinase dependent in hematopoietic progenitor/stem cell lines. Blood, 104(1), 52-59. [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15–31. [Link]

  • Wu, Y. L., & Zhang, W. (2013). The c-Kit receptor-mediated signal transduction and tumor-related diseases. International journal of biological sciences, 9(5), 434–443. [Link]

  • MedlinePlus. KIT gene. [Link]

  • My Cancer Genome. FLT3. [Link]

  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532–1542. [Link]

  • Kiyoi, H., & Naoe, T. (2019). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer science, 110(5), 1476–1485. [Link]

  • Choudhary, C., Schwable, J., Brandts, C., Tickenbrock, L., Sargin, B., Ueker, A., ... & Berdel, W. E. (2005). AML-associated Flt3-ITD mutations confer enhanced signaling compared with Flt3-wt. Blood, 106(1), 265-273. [Link]

  • Kindler, T., Breitenbuecher, F., Marx, A., Hess, G., Gschaidmeier, H., Gattermann, N., ... & Fischer, T. (2005). Sustained complete hematologic remission after single-agent sunitinib in a patient with FLT3-ITD-positive acute myeloid leukemia. Blood, 105(1), 335-336. [Link]

  • PubChem. Pexidartinib. [Link]

  • Tap, W. D., Wainberg, Z. A., Anthony, S. P., Ibrahim, P. N., Zhang, C., Healey, J. H., ... & Hodi, F. S. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428-437. [Link]

  • Benner, B., & Gounder, M. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Drug design, development and therapy, 14, 1893–1901. [Link]

  • The Oncologist. Pexidartinib Long‐Term Hepatic Safety Profile in Patients with Tenosynovial Giant Cell Tumors. [Link]

  • ResearchGate. Chemical structure of pexidartinib (Turalio). [Link]

  • ResearchGate. Pexidartinib Model Pharmacokinetic Parameter Estimates. [Link]

  • Clinical Cancer Research. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. [Link]

  • PubMed. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation. [Link]

  • Drug Design, Development and Therapy. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. [Link]

  • ResearchGate. Pexidartinib and the CSF1 receptor. [Link]

  • Inhibitor Research Hub. Pexidartinib (PLX3397): Expanding Beyond Oncology—A New Paradigm for CSF1R Inhibition in Neuroimmune Research. [Link]

  • Molecules. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ResearchGate. Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4- b ]pyridin-5-one. [Link]

  • MDPI. Anti-Anaplastic Thyroid Cancer (ATC) Effects and Mechanisms of PLX3397 (Pexidartinib), a Multi-Targeted Tyrosine Kinase Inhibitor (TKI). [Link]

  • Frontiers in Immunology. Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma. [Link]

  • ResearchGate. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. [Link]

  • Molecules. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • PubMed. Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. [Link]

  • PubMed. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pyrrolopyridine scaffold has emerged as a privileged structure, frequently serving as the core of potent kinase inhibitors.[1] This guide provides a comprehensive analysis of a representative compound from this class, 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine, and explores the critical journey of correlating its in vitro activity with in vivo efficacy. The primary objective is to establish a predictive mathematical model that links in vitro properties to in vivo responses, a process known as In Vitro-In Vivo Correlation (IVIVC).[2][3] A robust IVIVC is invaluable; it can streamline drug development, reduce the reliance on extensive human studies, and serve as a surrogate for bioequivalence.[2][4]

This guide will compare the hypothetical, yet plausible, experimental data for our lead compound, designated CMPT-1 , with a well-characterized, fictional alternative, REF-K1 , a known inhibitor of Fibroblast Growth Factor Receptor (FGFR). The aim is to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds, underpinned by rigorous experimental design and data interpretation.

The Central Challenge: From Benchtop to Bedside

The transition of a promising compound from in vitro assays to in vivo studies is a pivotal and often challenging phase in drug development. A compound that demonstrates high potency in a cell-free biochemical assay may exhibit diminished activity in a cellular context due to factors like membrane permeability and off-target effects. Furthermore, in vivo efficacy is influenced by a host of pharmacokinetic and pharmacodynamic (PK/PD) parameters, including absorption, distribution, metabolism, and excretion (ADME). Establishing a clear IVIVC is therefore essential for predicting clinical outcomes and is a key focus of regulatory bodies like the FDA.[2][3]

Comparative In Vitro Profiling: CMPT-1 vs. REF-K1

The initial characterization of a potential kinase inhibitor involves a tiered approach, starting with biochemical assays and progressing to cellular models. Here, we compare the in vitro profiles of CMPT-1 and REF-K1.

Biochemical Kinase Inhibition

The foundational step is to determine the direct inhibitory effect of the compounds on their target kinase. This is typically achieved through enzymatic assays that measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Table 1: Comparative Biochemical Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
CMPT-1 FGFR115
FGFR225
FGFR330
REF-K1 FGFR110
FGFR218
FGFR322

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents and Materials:

    • FGFR1, FGFR2, FGFR3 kinase enzymes (recombinant).

    • Eu-anti-tag antibody.

    • Kinase tracer.

    • Test compounds (CMPT-1, REF-K1) serially diluted in DMSO.

    • Assay buffer.

  • Procedure:

    • Prepare a 2X solution of each kinase and Eu-anti-tag antibody in the assay buffer.

    • Prepare a 2X solution of the kinase tracer in the assay buffer.

    • Dispense 5 µL of the kinase/antibody solution into each well of a 384-well plate.

    • Add 50 nL of the serially diluted test compounds to the wells.

    • Add 5 µL of the tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the plate on a fluorescence plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cellular Target Engagement and Antiproliferative Activity

Demonstrating that a compound can inhibit the target kinase within a cellular environment and translate that inhibition into a functional outcome, such as blocking cell proliferation, is a critical next step.

Table 2: Comparative Cellular Activity

CompoundCell LineTarget Engagement (EC50, nM)Antiproliferative (GI50, nM)
CMPT-1 NCI-H1581 (FGFR driven)50120
REF-K1 NCI-H1581 (FGFR driven)45100

Experimental Protocol: Cellular Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Culture:

    • Culture NCI-H1581 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds (CMPT-1, REF-K1) for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation

The ultimate test of a compound's potential is its performance in a living organism. In vivo studies are designed to assess both the efficacy of the compound in a disease model and its pharmacokinetic profile.

In Vivo Xenograft Model

To evaluate the antitumor activity of CMPT-1 and REF-K1, a xenograft model using the NCI-H1581 cell line in immunodeficient mice is employed.

Table 3: Comparative In Vivo Efficacy in NCI-H1581 Xenograft Model

CompoundDose (mg/kg, oral)Tumor Growth Inhibition (%)
CMPT-1 5065
REF-K1 5075

Experimental Protocol: In Vivo Xenograft Study

  • Animal Model:

    • Use female athymic nude mice, 6-8 weeks old.

    • Acclimate the animals for at least one week before the study.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 NCI-H1581 cells in a mixture of media and Matrigel into the flank of each mouse.

    • Monitor tumor growth until the average tumor volume reaches approximately 150 mm³.

  • Treatment:

    • Randomize the mice into three groups: vehicle control, CMPT-1 (50 mg/kg), and REF-K1 (50 mg/kg).

    • Administer the treatments orally, once daily, for 21 days.

  • Efficacy Assessment:

    • Measure the tumor volume twice a week using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between the drug concentration in the plasma (PK) and the biological effect on the target (PD) is crucial for establishing a dose-response relationship and predicting the therapeutic window.

Table 4: Comparative Pharmacokinetic Parameters

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
CMPT-1 120027200
REF-K1 15001.59000

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The goal of IVIVC is to create a model that can predict the in vivo response from in vitro data.[3] A Level A correlation, which represents a point-to-point relationship between in vitro dissolution rate and in vivo absorption rate, is the most sought-after.[2][5] For kinase inhibitors, a common approach is to correlate the in vitro cellular potency (GI50) with the in vivo drug exposure required for efficacy (AUC).

Caption: Workflow for establishing an In Vitro-In Vivo Correlation.

By plotting the in vivo tumor growth inhibition as a function of the drug exposure (AUC) required to achieve that effect, and correlating this with the in vitro GI50, we can build a predictive model. For both CMPT-1 and REF-K1, a higher in vitro potency translates to a greater in vivo efficacy at a given exposure level. The slightly lower in vivo efficacy of CMPT-1 compared to REF-K1, despite a relatively similar in vitro profile, may be attributable to its less favorable pharmacokinetic properties, as indicated by the lower Cmax and AUC.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the in vitro and in vivo activity of this compound (CMPT-1) against a reference compound. The journey from a promising in vitro profile to a validated in vivo candidate is complex and requires a multi-faceted experimental approach. The establishment of a robust IVIVC is paramount for successful drug development, enabling more informed decision-making and potentially accelerating the path to clinical trials. Further optimization of the pharmacokinetic properties of CMPT-1 could enhance its in vivo efficacy and improve its potential as a therapeutic candidate.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025-07-15). Available from: [Link]

  • Pillai, G., & Ducharme, M. P. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 101(11), 3847-3860. Available from: [Link]

  • Patel, R., et al. (2025-02-24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery Science and Technology. Available from: [Link]

  • Tsume, Y., Amidon, G. L., & Takeuchi, S. (2014). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 21(2), 6-13. Available from: [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. Available from: [Link]

  • El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 429-443. Available from: [Link]

Sources

Benchmarking 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine Derivatives: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is paramount. This guide provides a comprehensive comparative analysis of emerging 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine derivatives against established drugs targeting key oncogenic kinases. We will delve into the experimental data, provide detailed protocols for robust evaluation, and contextualize the findings within the broader framework of kinase inhibitor development. Our objective is to equip researchers and drug development professionals with the critical insights needed to advance this promising class of compounds.

Introduction: The Rise of 7-Azaindole Scaffolds in Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region have made it a foundational core for numerous clinical candidates and approved drugs. The addition of a chlorine atom at the 5-position, yielding the this compound core, further modulates the scaffold's properties, often enhancing potency and influencing selectivity.

Derivatives of this scaffold have demonstrated significant inhibitory activity against several important kinase families implicated in oncology and immunology, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Tec family kinases. This guide will benchmark novel derivatives against established inhibitors in these classes, providing a head-to-head comparison of their in vitro performance.

Comparative Analysis: In Vitro Potency and Selectivity

A critical initial step in drug discovery is to determine the half-maximal inhibitory concentration (IC50) of a compound against its target kinase. This metric provides a quantitative measure of potency. The following tables summarize the IC50 data for representative this compound derivatives compared to well-established drugs.

Janus Kinase (JAK) Family

The JAK-STAT signaling pathway is a central regulator of cytokine signaling, and its dysregulation is a hallmark of various myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib is an FDA-approved JAK1/2 inhibitor used to treat myelofibrosis.

Table 1: Comparative IC50 Data for JAK Kinase Inhibition

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Ruxolitinib (Reference) 3.32.842819
Derivative A 5.14.265035
Derivative B 2.81.931022

Data presented is hypothetical and for illustrative purposes.

As the data indicates, Derivative B shows comparable, if not slightly improved, potency against JAK1 and JAK2 compared to Ruxolitinib, while maintaining a similar selectivity profile against JAK3 and TYK2.

Fibroblast Growth Factor Receptor (FGFR) Family

Aberrant FGFR signaling, often driven by gene fusions or mutations, is a key driver in various cancers, including urothelial carcinoma and cholangiocarcinoma. Erdafitinib is an FDA-approved pan-FGFR inhibitor.

Table 2: Comparative IC50 Data for FGFR Kinase Inhibition

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
Erdafitinib (Reference) 1.22.56.428
Derivative C 2.13.05.845
Derivative D 0.91.84.221

Data presented is hypothetical and for illustrative purposes.

Derivative D demonstrates superior potency across the FGFR family compared to Erdafitinib, suggesting it could be a more effective inhibitor of FGFR-driven cancers.

Experimental Protocols for Kinase Inhibition Assays

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following provides a detailed methodology for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase-inhibitor binding.

Principle: The assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Kinase/Antibody Mix prep2 Prepare Tracer/Inhibitor Mix step1 Dispense Kinase/Antibody Mix to 384-well plate prep2->step1 step2 Add Compound/Tracer Mix step1->step2 step3 Incubate at room temperature (e.g., 60 minutes) step2->step3 step4 Read plate on TR-FRET enabled plate reader step3->step4 analysis1 Calculate Emission Ratio step4->analysis1 analysis2 Plot Ratio vs. [Inhibitor] analysis1->analysis2 analysis3 Fit data to sigmoidal dose-response curve to determine IC50 analysis2->analysis3

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/Eu-antibody solution in the appropriate kinase buffer.

    • Prepare a 2X tracer/inhibitor solution. This involves serially diluting the test compounds (e.g., this compound derivatives and reference drugs) in kinase buffer, followed by the addition of the kinase-specific tracer.

  • Assay Procedure:

    • Dispense 5 µL of the 2X kinase/Eu-antibody solution into the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X tracer/inhibitor solution to the wells.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET capable plate reader (e.g., Tecan Spark® or similar). Excite at 340 nm and read emissions at 615 nm (background) and 665 nm (FRET signal).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic model to determine the IC50 value.

Signaling Pathway Context: JAK-STAT and FGFR Pathways

Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological consequences of their inhibition.

The JAK-STAT Signaling Pathway

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Translocation gene Gene Transcription (Proliferation, Inflammation) nucleus->gene 6. Transcription inhibitor 5-Chloro Derivative or Ruxolitinib inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of genes involved in cell proliferation and inflammation. The this compound derivatives, like Ruxolitinib, inhibit JAKs, thereby blocking this entire downstream cascade.

The FGFR Signaling Pathway

G fgf FGF fgfr FGFR fgf->fgfr 1. Binding & Dimerization ras RAS fgfr->ras 2. Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus 3. Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene 4. Transcription inhibitor 5-Chloro Derivative or Erdafitinib inhibitor->fgfr Inhibition

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine is critical for advancing therapeutic frontiers. This compound, a member of the pyrrolopyridine family, serves as a valuable building block in the synthesis of targeted therapies, particularly kinase inhibitors.[1][2] However, with the power of such molecules comes the profound responsibility of ensuring their safe handling and disposal to protect ourselves, our colleagues, and the environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are grounded in established safety principles for handling halogenated organic compounds and are designed to ensure compliance with institutional and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for the 7-amine derivative is not always readily available, we can infer its hazard profile from the parent compound, 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 65156-94-7), and related chlorinated heterocyclic amines. The primary hazards associated with this class of compounds are significant and demand careful management.[3]

Based on available data for the parent scaffold, the compound is classified as Harmful if swallowed and poses a risk of serious eye damage .[3] Amine derivatives can also introduce risks of skin and respiratory irritation. Therefore, it is imperative to treat this compound with a high degree of caution.

Hazard ClassificationGHS Hazard CodeSignal WordPrecautionary Statement (Disposal Context)
Acute Toxicity, Oral (Category 4)H302Danger Do not eat, drink or smoke when using this product. Rinse mouth.[3]
Serious Eye Damage (Category 1)H318Danger Wear eye protection/face protection.[3]
Halogenated Organic Compound--Must be segregated as halogenated waste.[4][5]
Water Hazard ClassWGK 3-Considered severely hazardous to water; do not allow to enter drains.

Pre-Disposal Preparations: Personal Protective Equipment (PPE)

Before beginning any disposal procedure, the following minimum PPE must be worn. The causality is clear: preventing exposure is the most effective safety measure.

  • Eye Protection: Wear chemical safety goggles and a face shield. The risk of serious, irreversible eye damage from a splash is significant.[3]

  • Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A full-length laboratory coat is mandatory to protect against skin contact.

  • Respiratory Protection: If there is any risk of generating dust or aerosols, conduct all handling within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is that it must never be disposed of down the drain or in general waste.[6][7] All waste streams must be collected and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. As a chlorinated heterocyclic compound, this compound waste must be collected in a container specifically designated for Halogenated Organic Waste .[4][5][8]

  • DO NOT mix this waste with non-halogenated solvents, acidic, or basic waste streams.[5][6] Incompatible mixing can lead to dangerous chemical reactions and complicates the final disposal process.

Step 2: Waste Containment and Labeling

For Solid Waste:

  • Collect pure this compound powder, along with any contaminated consumables (e.g., weighing papers, gloves, pipette tips), in a robust, sealable container designated for solid hazardous waste.[6][9]

  • To minimize aerosolization, it is good practice to double-bag contaminated items before placing them in the final waste container.

For Liquid Waste (Solutions):

  • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene).[5]

  • Ensure the container is equipped with a secure, vapor-tight screw cap.

  • Fill containers to no more than 90% of their capacity to allow for vapor expansion.[5]

Labeling: All waste containers must be meticulously labeled with an EHS-provided hazardous waste tag immediately upon starting accumulation. The label must include:

  • The full, unabbreviated chemical name: "this compound" and any solvents present.

  • The appropriate hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).

  • The accumulation start date.

  • The name of the principal investigator and the laboratory location.

Step 3: Decontamination of Empty Containers

Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.[4]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinseate: The first rinse is highly contaminated and must be collected and disposed of as liquid halogenated hazardous waste.[6] Subsequent rinses can typically also be collected in the same waste stream.

  • Deface Label: After triple rinsing and air-drying, completely deface or remove the original manufacturer's label.

  • Final Disposal: The decontaminated container can now be disposed of as general glass or plastic waste, in accordance with institutional policy.[4]

Step 4: Managing Spills

In the event of a minor spill within a chemical fume hood:

  • Ensure appropriate PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[10]

  • Decontaminate the spill area with a suitable solvent and washcloths, disposing of the cloths as solid hazardous waste.

  • For any large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

Disposal Workflow and Logistics

The following diagram outlines the decision-making process for the proper management and disposal of all waste streams associated with this compound.

G cluster_generation Waste Generation cluster_streams Waste Segregation cluster_containment Containment & Labeling cluster_decon Decontamination cluster_final Final Disposal Path Waste Waste Generated (this compound) Solid Solid Waste (Pure compound, contaminated gloves, pipette tips, etc.) Waste->Solid Liquid Liquid Waste (Solutions, first rinseate) Waste->Liquid Container Empty Stock Container Waste->Container Solid_Container Sealed & Labeled Solid Halogenated Waste Container Solid->Solid_Container Liquid_Container Sealed & Labeled Liquid Halogenated Waste Container Liquid->Liquid_Container Decon Triple Rinse Container Container->Decon EHS Store in Satellite Accumulation Area for EHS Pickup Solid_Container->EHS Liquid_Container->EHS Collect_Rinse Collect First Rinseate Decon->Collect_Rinse General_Waste Dispose of Clean Container in General Waste Decon->General_Waste After air drying & defacing label Collect_Rinse->Liquid_Container Add to liquid waste

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a critical component of our professional and ethical responsibilities as scientists. Adherence to these guidelines, in close consultation with your institutional EHS department, ensures that our innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management plan and the latest Safety Data Sheets for the most current information.

References

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • WASTE MANAGEMENT Policy . The University of Edinburgh. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Chemical Waste Management Guide . Boston University Environmental Health & Safety. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review . PubMed. [Link]

  • 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione . PubChem. [Link]

  • 6-Chloro-7-deazapurine Safety Data Sheet . Fisher Scientific. [Link]

  • Examples of some biologically important pyrrolopyridine derivatives . ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives . PubMed. [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma . PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . National Center for Biotechnology Information. [Link]

Sources

Comprehensive Guide to the Safe Handling of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and operational protocols for handling 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the safety protocols outlined herein are synthesized from data on closely related structures and the well-understood hazards of pyridine-based chemical entities.

Hazard Identification and Risk Assessment

This compound is a heterocyclic compound containing a pyrrolopyridine core. While comprehensive toxicological data for this specific molecule is limited, the known hazards of its structural analogs, particularly other chlorinated pyridine derivatives, provide a strong basis for a precautionary approach.

A closely related isomer, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, is classified with the following hazard codes:

  • H302: Harmful if swallowed [1]

  • H318: Causes serious eye damage [1]

Based on the general reactivity and toxicity of similar compounds, it is prudent to assume that this compound may also cause skin and respiratory irritation.[2][3][4] Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.

Inferred Hazard Summary:

Hazard ClassGHS ClassificationRationale
Acute Oral Toxicity Category 4Based on the hazard statement H302 for a close structural isomer.[1]
Serious Eye Damage Category 1Based on the hazard statement H318 for a close structural isomer.[1]
Skin Corrosion/Irritation Category 2 (Assumed)Pyridine and its derivatives are known to cause skin irritation.[3][4][5]
Respiratory Irritation Category 3 (Assumed)Inhalation of pyridine-like compounds can irritate the nose and throat.[2][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in chemical safety principles.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[5][7][8]Protects against splashes and potential fumes that can cause serious, irreversible eye damage.[1]
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection.[5][6]Provides a robust chemical barrier against skin contact, which can be harmful.[9] Always inspect gloves for tears or punctures before use.
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, is required.Protects against accidental skin contact and contamination of personal clothing.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.The volatile nature of similar compounds and the potential for respiratory irritation necessitate the use of engineering controls or personal respiratory protection.[2][6][7]

Step-by-Step Safe Handling Protocol

Adherence to a strict, methodical workflow is paramount to ensuring safety and experimental integrity.

3.1. Preparation and Pre-Handling Checks:

  • Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment (glassware, spatulas, stir bars, etc.) and waste containers are inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.[2][8][10]

3.2. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared weigh boat or paper and handle with care to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Keep containers tightly closed when not in use to minimize vapor exposure.[6]

  • Reactions: Conduct all reactions within the fume hood. Ensure that the reaction vessel is properly secured.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[2][7][11] Do not eat, drink, or smoke in the laboratory.[7][10]

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, swift and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[9][11] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: All solid waste (contaminated gloves, weigh paper, etc.) and solutions containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[9] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Designate Work Area (Fume Hood) Assemble 2. Assemble Materials Prep->Assemble Emergency 3. Verify Emergency Equipment Assemble->Emergency DonPPE 4. Don PPE Emergency->DonPPE Weigh 5. Weigh Compound DonPPE->Weigh Dissolve 6. Prepare Solution Weigh->Dissolve React 7. Conduct Reaction Dissolve->React Decontaminate 8. Decontaminate Work Area React->Decontaminate Wash 9. Wash Hands Decontaminate->Wash Dispose 10. Dispose of Waste Wash->Dispose Emergency_Spill Emergency Event Emergency_Action Follow Emergency Procedures Emergency_Spill->Emergency_Action

Caption: Workflow for the safe handling of this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 2-Amino-5-chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Retrieved from [Link]

  • Fisher Scientific. (2024, February 7). Safety Data Sheet: 6-Chloro-7-deazapurine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrolo(2,3-b)pyridin-5-amine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.